Sodium cresolate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H7NaO3 |
|---|---|
Molecular Weight |
174.13 g/mol |
IUPAC Name |
sodium;3-hydroxy-2-methylbenzoate |
InChI |
InChI=1S/C8H8O3.Na/c1-5-6(8(10)11)3-2-4-7(5)9;/h2-4,9H,1H3,(H,10,11);/q;+1/p-1 |
InChI Key |
WHQZPTTYEYXMIZ-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=CC=C1O)C(=O)[O-].[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Physical and Chemical Properties of Sodium Cresolate Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of the ortho-, meta-, and para-isomers of sodium cresolate. The information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and related fields who work with these compounds.
Introduction
Sodium cresolates, the sodium salts of cresols (methylphenols), are important chemical intermediates in various industrial and pharmaceutical applications. They are formed by the reaction of cresol (B1669610) with sodium hydroxide (B78521). The position of the methyl group on the benzene (B151609) ring relative to the phenoxide group gives rise to three distinct isomers: sodium o-cresolate, sodium m-cresolate, and sodium p-cresolate. Understanding the unique physical and chemical properties of each isomer is crucial for their effective use in synthesis, formulation, and biological applications.
Physical Properties
The physical properties of the this compound isomers are summarized in the tables below. It is important to note that some variations in reported values exist in the literature, which can be attributed to experimental conditions and sample purity.
Physical Properties of this compound Isomers
| Property | Sodium o-cresolate | Sodium m-cresolate | Sodium p-cresolate |
| Molecular Formula | C₇H₇NaO[1][2] | C₇H₇NaO[3] | C₇H₇NaO[4] |
| Molecular Weight | 130.12 g/mol [1][5] | 130.122 g/mol [3] | 130.12 g/mol |
| Appearance | Amber liquid or solid[1][5] | Colorless, yellowish, brownish-yellow, or pinkish liquid or solid[3] | White crystalline solid[6] |
| Melting Point | 30°C[7] | 92-94°C[8] | 123-125°C[9] or 35.5°C[10] |
| Boiling Point | 516.7°C at 760 mmHg[7] | 727.8°C at 760 mmHg[8] | 202°C at 760 mmHg[11] |
| Solubility | Aqueous solution is caustic.[5] | Soluble in solutions of fixed alkali hydroxides; miscible in alcohol, chloroform, and ether.[3] | Soluble in water and ethanol, slightly soluble in chloroform.[6] 2.5 g in 100 ml water at 50°C; 5.0 g in 100 ml water at 100°C. Soluble in aqueous alkali hydroxides and organic solvents.[4] |
Physical Properties of Parent Cresol Isomers
The properties of the parent cresols are provided for context, as they influence the characteristics of their corresponding sodium salts.
| Property | o-Cresol | m-Cresol (B1676322) | p-Cresol |
| Molecular Formula | C₇H₈O | C₇H₈O | C₇H₈O |
| Molecular Weight | 108.14 g/mol | 108.14 g/mol | 108.14 g/mol |
| Appearance | Colorless crystals or liquid[12] | Colorless to pale yellow liquid[3] | Colorless prismatic crystals[12] |
| Melting Point | 29.8°C | 11.8°C | 35.5°C[12] |
| Boiling Point | 191.0°C | 202.8°C | 201.8°C[12] |
| Solubility in Water | 2.5 g/100 mL | 2.4 g/100 mL | 1.9 g/100 mL |
| pKa | 10.287[8] | 10.09[8] | 10.26[8] |
Chemical Properties
The chemical properties of sodium cresolates are primarily dictated by the nucleophilic phenoxide oxygen and the aromatic ring.
Basicity: Sodium cresolates are the conjugate bases of the weakly acidic cresols. Their aqueous solutions are alkaline due to hydrolysis. The basicity of the cresolate anion is related to the pKa of the parent cresol. Since m-cresol is the most acidic of the three isomers (lowest pKa), sodium m-cresolate is the weakest base. Conversely, with a higher pKa, o-cresol's conjugate base, sodium o-cresolate, is a stronger base.
Nucleophilicity: The cresolate anion is a potent nucleophile. The negatively charged oxygen readily participates in nucleophilic substitution and addition reactions. This reactivity is fundamental to their use as intermediates in the synthesis of a wide range of compounds, including ethers and esters.
Reactivity of the Aromatic Ring: The phenoxide group is a strong activating group, making the aromatic ring susceptible to electrophilic substitution reactions. The directing effect of the hydroxyl and methyl groups influences the position of substitution.
Stability: Sodium cresolates are generally stable compounds but can be sensitive to air and light, which may cause discoloration over time.[5] They are hygroscopic and should be stored in a dry environment. Finely divided and moist sodium cresolates may be prone to vigorous oxidation when heated in air.[13]
Common Reactions:
-
Ether Synthesis (Williamson Ether Synthesis): Sodium cresolates react with alkyl halides to form aryl ethers.
-
Esterification: Reaction with acyl chlorides or anhydrides yields cresol esters.
-
Reaction with Acids: Being basic, they react with acids to regenerate the parent cresol.[6]
Experimental Protocols
Synthesis of Sodium Cresolates
Objective: To synthesize a this compound isomer from the corresponding cresol and sodium hydroxide via an acid-base reaction.
Materials:
-
o-, m-, or p-cresol
-
Sodium hydroxide (NaOH) pellets or concentrated solution
-
Anhydrous diethyl ether or toluene
-
Distilled water
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Condenser (optional, for heating)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate (B86663) or magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolution of Reactants:
-
In a round-bottom flask, dissolve a known molar equivalent of the chosen cresol isomer in a suitable organic solvent (e.g., diethyl ether or toluene).
-
In a separate beaker, prepare a stoichiometric equivalent of sodium hydroxide solution by dissolving NaOH pellets in a minimal amount of distilled water. For a more anhydrous product, a solution of sodium methoxide (B1231860) in methanol (B129727) can be used, followed by evaporation of the methanol.
-
-
Reaction:
-
Slowly add the sodium hydroxide solution to the stirring cresol solution at room temperature. The reaction is exothermic, so cooling the flask in an ice bath may be necessary to control the temperature.
-
Stir the mixture for 1-2 hours to ensure the reaction goes to completion. The formation of a precipitate (the this compound) may be observed.
-
-
Isolation and Purification:
-
If a precipitate forms, it can be collected by filtration, washed with a small amount of the organic solvent, and dried under vacuum.
-
Alternatively, if the product remains in solution or forms an emulsion, the mixture can be transferred to a separatory funnel. The aqueous layer (if present) is removed.
-
The organic layer containing the this compound is then washed with a small amount of saturated sodium chloride solution to remove any remaining water-soluble impurities.
-
The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).
-
The drying agent is removed by filtration.
-
The solvent is removed under reduced pressure using a rotary evaporator to yield the this compound product.
-
-
Characterization:
-
The identity and purity of the synthesized this compound can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and melting point analysis.
-
Mandatory Visualizations
Caption: Synthesis of this compound from Cresol and NaOH.
Caption: Williamson Ether Synthesis using this compound.
References
- 1. m-Cresol - Wikipedia [en.wikipedia.org]
- 2. P-CRESOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 3. grokipedia.com [grokipedia.com]
- 4. M-Cresol | CH3C6H4OH | CID 342 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. o-Cresol - Wikipedia [en.wikipedia.org]
- 6. P-Cresol | CH3C6H4OH | CID 2879 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. ymdb.ca [ymdb.ca]
- 8. quora.com [quora.com]
- 9. quora.com [quora.com]
- 10. p-Cresol CAS#: 106-44-5 [m.chemicalbook.com]
- 11. m-Cresol | 108-39-4 [chemicalbook.com]
- 12. O-Cresol | CH3C6H4OH | CID 335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. p-Cresol (CAS 106-44-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
A Technical Guide to the Synthesis and Characterization of Sodium ortho-Cresolate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium ortho-cresolate, also known as sodium 2-methylphenoxide, is the sodium salt of o-cresol (B1677501).[1] It is an important chemical intermediate used in the synthesis of various organic compounds, including pharmaceuticals, dyes, and herbicides.[2][3] In the context of drug development, the formation of a sodium salt from a weakly acidic active pharmaceutical ingredient (API) is a common strategy to enhance physicochemical properties such as aqueous solubility and stability, which can in turn improve bioavailability.[4][5] This guide provides a comprehensive overview of the synthesis, characterization, and relevant properties of sodium o-cresolate.
Chemical Identity:
Synthesis of Sodium ortho-Cresolate
The most common and straightforward method for preparing sodium o-cresolate is through a direct acid-base reaction between ortho-cresol (2-methylphenol) and a sodium base, typically sodium hydroxide (B78521).[2] The phenolic proton of o-cresol is sufficiently acidic to be readily deprotonated by a strong base.
General Reaction Scheme
The reaction involves the neutralization of o-cresol with sodium hydroxide to yield sodium o-cresolate and water.
CH₃C₆H₄OH + NaOH → CH₃C₆H₄ONa + H₂O
Detailed Experimental Protocol
This protocol describes a standard laboratory-scale synthesis of sodium o-cresolate.
Reagents and Materials:
-
o-Cresol (C₇H₈O, M.W. 108.14 g/mol )
-
Sodium hydroxide (NaOH, M.W. 40.00 g/mol )
-
Anhydrous ethanol
-
Diethyl ether (for washing)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Büchner funnel and filter paper
-
Vacuum flask
-
Drying oven or vacuum desiccator
Procedure:
-
Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.81 g (0.1 mol) of o-cresol in 100 mL of anhydrous ethanol. Stir until the o-cresol is fully dissolved.
-
Reaction: Prepare a solution of 4.00 g (0.1 mol) of sodium hydroxide in 50 mL of anhydrous ethanol. This may require gentle warming. Slowly add the ethanolic NaOH solution to the stirring o-cresol solution at room temperature.
-
Precipitation: Upon addition of the sodium hydroxide solution, the sodium o-cresolate product may begin to precipitate. Stir the mixture at room temperature for an additional 1-2 hours to ensure the reaction goes to completion.
-
Isolation: Isolate the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold anhydrous ethanol, followed by a wash with diethyl ether to help remove any unreacted o-cresol and facilitate drying.
-
Drying: Dry the collected white or off-white solid product in a vacuum oven at 60-70°C to a constant weight. The product is hygroscopic and should be stored in a desiccator.
Safety Precautions:
-
o-Cresol is toxic and corrosive. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Sodium hydroxide is highly corrosive and can cause severe burns. Handle with care.
-
Ethanol and diethyl ether are flammable. Ensure there are no open flames or ignition sources in the vicinity.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of sodium o-cresolate.
Characterization
The identity, purity, and properties of the synthesized sodium o-cresolate can be confirmed using various analytical techniques. Spectroscopic methods are fundamental for structural elucidation, while thermal analysis provides information on its stability.[2]
Physical Properties
The basic physical properties of sodium o-cresolate are summarized below.
| Property | Value | Reference |
| Molecular Weight | 130.12 g/mol | [1][6] |
| Appearance | Amber liquid or white/off-white solid | [1][3][6] |
| Odor | Strong, phenolic | [1][6] |
| Solubility | Soluble in water | [3] |
| Aqueous Solution | Caustic (basic) due to hydrolysis | [1][6] |
Spectroscopic Characterization
Spectroscopic analysis is crucial for confirming the formation of the sodium salt and verifying its structure.[2]
3.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.[2] The formation of the phenolate (B1203915) from the phenol (B47542) results in characteristic shifts due to the change in electron density on the aromatic ring.[2]
| ¹H NMR Data (Typical Shifts) | |
| Proton Assignment | Chemical Shift (δ) in ppm |
| Methyl Protons (-CH₃) | ~2.2 |
| Aromatic Protons (ring) | 6.6 - 7.2 |
| Hydroxyl Proton (-OH) | Absent (signal disappears upon deprotonation) |
| ¹³C NMR Data (Typical Shifts) | |
| Carbon Assignment | Chemical Shift (δ) in ppm |
| Methyl Carbon (-CH₃) | ~16-18 |
| Aromatic Carbons | 115 - 140 |
| C-O Carbon | >160 (shifted downfield from o-cresol) |
3.2.2 Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify functional groups. The transition from o-cresol to its sodium salt is marked by significant changes in the spectrum.
| FTIR Data (Characteristic Bands) | |
| Vibrational Mode | Wavenumber (cm⁻¹) |
| O-H Stretch (broad) | ~3200-3600 (Absent in anhydrous salt) |
| Aromatic C-H Stretch | ~3000-3100 |
| Aromatic C=C Bending | ~1450-1600 |
| C-O Stretch | ~1250-1300 (Strong, characteristic of phenolates) |
Thermal Analysis
| Thermal Analysis Data (Expected Behavior) | |
| Technique | Observation |
| TGA | Initial weight loss below 120°C (if hydrated or solvated). Major weight loss at higher temperatures corresponding to decomposition. |
| DSC | Endothermic peak corresponding to melting or solvent loss. Exothermic peak(s) corresponding to decomposition. |
Role in Drug Development
The conversion of a parent API into a salt is a fundamental strategy in drug development to optimize the molecule's properties for formulation and delivery.[10] Approximately 50% of all drugs are administered as salts.[5][10] For weakly acidic compounds like many phenols, forming a sodium salt is a primary method to increase aqueous solubility and dissolution rate, which are often prerequisites for good oral bioavailability.[4] While sodium o-cresolate is primarily a synthetic intermediate, the principles of its formation are directly applicable to pharmaceutical salt selection.[2][11]
Caption: Role of sodium salt formation in drug development.
Conclusion
Sodium o-cresolate is a valuable chemical intermediate whose synthesis is based on fundamental acid-base chemistry. Its characterization relies on standard analytical techniques, including NMR, FTIR, and thermal analysis, which confirm its structure and purity. The principles underlying its formation and the resulting enhancement of physical properties are central to the field of pharmaceutical salt selection, providing a powerful tool for drug development professionals to improve the therapeutic potential of new chemical entities.
References
- 1. Sodium o-cresolate (4549-72-8) for sale [vulcanchem.com]
- 2. Sodium o-cresolate | 4549-72-8 | Benchchem [benchchem.com]
- 3. Cas 4549-72-8,sodium o-cresolate | lookchem [lookchem.com]
- 4. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 6. Sodium cresylate | C7H7NaO | CID 23681054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. lookchem.com [lookchem.com]
- 8. researchgate.net [researchgate.net]
- 9. osti.gov [osti.gov]
- 10. pharmtech.com [pharmtech.com]
- 11. o-Cresol - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Nucleophilic Character of the Sodium Cresolate Anion
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive exploration of the nucleophilic properties of the sodium cresolate anion, a key intermediate in organic synthesis. The document outlines the factors governing its reactivity, presents quantitative data on its nucleophilicity, details experimental protocols for its application, and provides visual representations of relevant reaction pathways and workflows.
Introduction to the Nucleophilic Character of Cresolate Anions
The this compound anion (CH₃C₆H₄O⁻Na⁺) is the sodium salt of cresol, existing as three isomers: ortho-, meta-, and para-cresolate. Formed by the deprotonation of the corresponding cresol, typically with a strong base like sodium hydroxide (B78521), the resulting anion is a potent nucleophile. The negative charge is delocalized across the phenoxide ring system, with significant electron density on the oxygen atom. This electronic configuration makes the cresolate anion an effective nucleophile in a variety of reactions, most notably in Sₙ2 reactions such as the Williamson ether synthesis.
The nucleophilicity of the cresolate anion is influenced by several factors, including the position of the methyl group on the aromatic ring, the nature of the electrophile, the solvent, and the reaction temperature. These factors can also dictate the regioselectivity of the reaction, leading to either O-alkylation or C-alkylation.
Quantitative Analysis of Nucleophilicity
Quantifying the nucleophilicity of the this compound anion is essential for predicting reaction rates and product distribution. While extensive databases of nucleophilicity parameters exist, such as Swain-Scott and Mayr's scales, specific values for the cresolate anion can be elusive. However, kinetic studies of related phenoxides provide valuable insights.
One key study investigated the kinetics of bromination of several substituted phenols, including 4-methylphenol (p-cresol), in aqueous solution. The reaction rate is primarily governed by the reaction of hypobromous acid (HOBr) with the phenoxide ion between pH 6 and 10.[1]
Table 1: Second-Order Rate Constants for the Reaction of HOBr with Substituted Phenoxide Ions [1]
| Phenoxide Ion | Substituent | Second-Order Rate Constant (k, M⁻¹s⁻¹) |
| 4-methylphenoxide (p-cresolate) | 4-CH₃ | 2.1 (±0.5) x 10⁸ |
| Phenoxide | H | 1.0 (±0.2) x 10⁸ |
| 4-chlorophenoxide | 4-Cl | 1.1 (±0.2) x 10⁷ |
| 2,4-dichlorophenoxide | 2,4-Cl₂ | 1.5 (±0.2) x 10⁵ |
| 2,4,6-trichlorophenoxide | 2,4,6-Cl₃ | 1.4 (±0.1) x 10³ |
The data clearly indicates that the electron-donating methyl group in the para position of the cresolate anion enhances its nucleophilicity compared to the unsubstituted phenoxide ion.
A Hammett-type correlation was established for the reaction of HOBr with these phenoxide ions, providing a quantitative relationship between the substituent's electronic properties and the reaction rate:[1]
log(k) = 8.0 - 3.33 x Σσ
Where:
-
k is the second-order rate constant.
-
Σσ is the sum of the Hammett substituent constants.
This correlation allows for the estimation of reaction rates for other substituted phenoxides.
Ambident Nature: O-Alkylation vs. C-Alkylation
The cresolate anion is an ambident nucleophile, meaning it possesses two nucleophilic centers: the oxygen atom and the carbon atoms of the aromatic ring (specifically the ortho and para positions to the oxygen). The reaction pathway, leading to either O-alkylation (ether formation) or C-alkylation (formation of a new C-C bond), is governed by the principles of kinetic versus thermodynamic control and Hard and Soft Acids and Bases (HSAB) theory.
-
O-Alkylation: The oxygen atom is the "harder" and more electronegative nucleophilic center with a higher charge density. Reactions with "hard" electrophiles (e.g., alkyl sulfates, alkyl halides with good leaving groups) tend to favor O-alkylation. This pathway is often under kinetic control, meaning it is the faster-forming product.
-
C-Alkylation: The carbon atoms of the ring are "softer" nucleophilic centers. Reactions with "soft" electrophiles (e.g., alkyl iodides) can lead to C-alkylation, particularly at the ortho and para positions. This pathway is often under thermodynamic control, leading to the more stable product.
The choice of solvent also plays a crucial role. Protic solvents can solvate the oxygen atom, hindering its nucleophilicity and favoring C-alkylation. Aprotic polar solvents, on the other hand, leave the oxygen anion more exposed and reactive, promoting O-alkylation.
Experimental Protocols
The Williamson ether synthesis is a classic and widely used method that leverages the nucleophilicity of the this compound anion for the preparation of ethers.
Preparation of Sodium p-Cresolate
Materials:
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Water or an appropriate solvent (e.g., ethanol)
Procedure:
-
In a round-bottom flask, dissolve the chosen hydroxide base in water or the selected solvent. For example, dissolve 4.0 g of KOH pellets in 8 mL of water.[2]
-
Add 2.0 g of p-cresol to the flask.[2]
-
Swirl the mixture until the p-cresol has completely dissolved and a homogenous solution of sodium p-cresolate is formed.
Williamson Ether Synthesis of 4-Methylphenoxyacetic Acid
This protocol details the O-alkylation of sodium p-cresolate with chloroacetic acid.
Materials:
-
Sodium p-cresolate solution (prepared as above)
-
Chloroacetic acid (50% aqueous solution)
-
Hydrochloric acid (HCl, 6 M)
-
Diethyl ether
Procedure:
-
To the freshly prepared sodium p-cresolate solution in the round-bottom flask, add a few boiling chips.
-
Fit the flask with a reflux condenser and heat the solution to a gentle boil.[3]
-
Slowly add 6 mL of a 50% aqueous solution of chloroacetic acid dropwise through the condenser.[2]
-
Continue refluxing the mixture for an additional 10-30 minutes after the addition is complete.[2][4]
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the solution to a beaker and acidify by adding 6 M HCl dropwise until the solution is acidic (test with litmus (B1172312) paper).[4]
-
Cool the mixture in an ice bath to precipitate the crude 4-methylphenoxyacetic acid.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
The crude product can be purified by recrystallization from hot water or an ethanol/water mixture.
Signaling Pathways and Reaction Mechanisms
The Williamson ether synthesis proceeds via a classic Sₙ2 (bimolecular nucleophilic substitution) mechanism.
cresolate [label=<
Sodium p-Cresolate
];
chloroacetic_acid [label=<
Chloroacetic Acid
];
transition_state [label=<
Sₙ2 Transition State
];
product [label=<
4-Methylphenoxyacetic Acid + NaCl
];
cresolate -> transition_state [label="Nucleophilic Attack"]; chloroacetic_acid -> transition_state; transition_state -> product [label="Leaving Group Departure"]; } .dot Caption: Sₙ2 mechanism of the Williamson ether synthesis.
In this mechanism, the nucleophilic oxygen of the cresolate anion attacks the electrophilic carbon of the chloroacetic acid in a concerted step. This backside attack leads to the inversion of stereochemistry if the carbon were chiral. The chloride ion is displaced as the leaving group, resulting in the formation of the ether product.
Conclusion
The this compound anion is a versatile and potent nucleophile with significant applications in organic synthesis, particularly in the formation of ethers. Its reactivity is well-documented, and the factors influencing its nucleophilic character and regioselectivity are understood. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, enabling the effective utilization of this important chemical intermediate.
References
In-Depth Technical Guide on the Thermal Degradation Mechanism of Sodium p-Cresolate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal degradation mechanism of sodium p-cresolate (sodium 4-methylphenoxide). The content synthesizes current scientific understanding of the thermal behavior of sodium phenolates, offering insights into the decomposition pathways, products, and the experimental methodologies used for their characterization.
Introduction
Sodium p-cresolate is an organic salt with applications in various industrial processes, including as an intermediate in chemical synthesis. Understanding its thermal stability and decomposition mechanism is crucial for ensuring safety, optimizing process conditions, and predicting potential degradation products. The presence of the sodium phenoxide moiety significantly influences the thermal behavior of the molecule compared to its parent compound, p-cresol.
Core Thermal Degradation Mechanism
The thermal degradation of sodium p-cresolate is a complex process governed by the electronic effects of the phenoxide group and the methyl substituent. Unlike phenol, which primarily decomposes to cyclopentadiene (B3395910) and carbon monoxide at high temperatures, sodium phenolates follow a distinct degradation pathway.
The core mechanism involves the significant destabilization of the aromatic ring by the strongly electron-donating -ONa group.[1] This destabilization facilitates the homolytic cleavage of bonds, leading to the formation of radical species. A proposed key step in the thermal degradation of sodium phenolates is the formation of an aromatic carbon radical anion.[1] This intermediate is generated through the homolytic cleavage of a substituent (in this case, the methyl group or an aromatic C-H bond).
The subsequent reactions of these radical species drive the formation of a variety of degradation products. The overall thermal stability of substituted sodium phenolates is generally observed to be inversely proportional to the bond strength of the substituent on the aromatic ring.[1]
Key Decomposition Pathways and Products
Based on the study of related sodium phenolates, the thermal degradation of sodium p-cresolate is expected to proceed through several key pathways:
-
Homolytic Cleavage of the Ar-CH₃ Bond: This pathway would lead to the formation of a p-cresolate radical and a methyl radical. The p-cresolate radical could then undergo further reactions, such as hydrogen abstraction or dimerization.
-
Homolytic Cleavage of an Ar-H Bond: This would generate a sodium cresolate radical anion and a hydrogen radical.[2] This pathway is considered a critical step in the intumescence and charring of sodium phenolates.[2]
-
Formation of Char: At elevated temperatures, complex polymerization and condensation reactions of the radical intermediates lead to the formation of a carbonaceous residue, or char. The presence of alkali metals like sodium is known to promote char formation.[3]
Expected Decomposition Products:
Based on the degradation pathways of similar compounds, the following products can be anticipated from the thermal decomposition of sodium p-cresolate:
-
Gaseous Products: Methane (from the methyl radical), hydrogen, and carbon monoxide (at very high temperatures).
-
Aromatic Hydrocarbons: Toluene (from the stabilization of the initial radical), and potentially benzene (B151609) through demethylation at higher temperatures.
-
Phenolic Compounds: Regeneration of p-cresol, and formation of biphenolic or poly-phenolic structures through dimerization and polymerization of radical intermediates.
-
Inorganic Residue: Sodium oxide (Na₂O) or sodium carbonate (Na₂CO₃) if CO₂ is present.
Quantitative Thermal Analysis Data
| Parameter | Estimated Value/Range | Analytical Technique | Notes |
| Onset Decomposition Temperature (T_onset) | 350 - 450 °C | TGA/DSC | The -ONa group significantly lowers the decomposition temperature compared to p-cresol. |
| Peak Decomposition Temperature (T_peak) | 450 - 550 °C | TGA (DTG curve)/DSC | Represents the temperature of maximum mass loss rate. |
| Mass Loss (Main Decomposition Step) | 40 - 60% | TGA | Corresponds to the loss of the organic portion of the molecule. |
| Final Residue at 800 °C | 20 - 30% | TGA | Primarily composed of sodium carbonate and/or sodium oxide and char. |
| Activation Energy (E_a) | 150 - 250 kJ/mol | TGA (Isoconversional methods) | Represents the energy barrier for the decomposition reaction. |
Experimental Protocols
Detailed methodologies for the key experiments used to characterize the thermal degradation of sodium p-cresolate are provided below.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability, decomposition temperatures, and mass loss of sodium p-cresolate.
Methodology:
-
Sample Preparation: A small amount of finely ground sodium p-cresolate (typically 5-10 mg) is accurately weighed into a ceramic (e.g., alumina) or platinum crucible.
-
Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.
-
Temperature Program: The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min).
-
Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, the temperatures of maximum mass loss rate (from the derivative thermogravimetric, DTG, curve), and the percentage of residual mass.
Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures and enthalpies of thermal transitions, such as melting and decomposition.
Methodology:
-
Sample Preparation: A small amount of sodium p-cresolate (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The DSC cell is purged with an inert gas.
-
Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) over the desired temperature range.
-
Data Acquisition: The difference in heat flow between the sample and the reference is recorded as a function of temperature.
-
Data Analysis: The resulting DSC thermogram is analyzed to identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events. The peak temperature and the area under the peak (enthalpy change) are determined.
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To identify the volatile and semi-volatile products of thermal decomposition.
Methodology:
-
Sample Preparation: A very small amount of sodium p-cresolate (microgram to low-milligram range) is placed in a pyrolysis sample cup.
-
Pyrolysis: The sample is rapidly heated to a specific decomposition temperature (e.g., 500 °C, 600 °C, 700 °C) in the pyrolyzer, which is directly coupled to the GC injector.
-
Gas Chromatography (GC): The pyrolysis products are swept by a carrier gas (e.g., helium) into the GC column, where they are separated based on their boiling points and interactions with the stationary phase. A typical GC oven temperature program might be: hold at 50 °C for 2 minutes, then ramp to 280 °C at 10 °C/min.
-
Mass Spectrometry (MS): The separated components eluting from the GC column are introduced into the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is detected.
-
Data Analysis: The mass spectrum of each separated component is compared to a spectral library (e.g., NIST) to identify the individual decomposition products.
Visualizations
Proposed Thermal Degradation Pathway
Caption: Proposed radical-based thermal degradation pathway of sodium p-cresolate.
Experimental Workflow for Thermal Analysis
Caption: Workflow for the comprehensive thermal analysis of sodium p-cresolate.
References
Sodium Cresolate as a Precursor in Organometallic Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sodium cresolate, the sodium salt of cresol (B1669610), is a versatile precursor in the field of organometallic chemistry. Its utility stems from the nucleophilic character of the cresolate anion, which readily reacts with a variety of metal halides to form metal cresolate complexes. These complexes, featuring a metal-oxygen bond, serve as valuable ligands and catalysts in a range of organic transformations. This technical guide provides a comprehensive overview of the synthesis, characterization, and application of organometallic compounds derived from this compound, with a focus on their potential in catalytic processes relevant to drug development.
Synthesis of Organometallic Complexes from this compound
The synthesis of organometallic cresolate complexes typically involves the reaction of a metal halide with this compound. The this compound itself is readily prepared by treating the corresponding cresol isomer (ortho-, meta-, or para-) with a strong sodium base, such as sodium hydroxide (B78521) or sodium metal.
General Experimental Protocol: Synthesis of a Titanium(IV) p-Cresolate Complex
This protocol describes a representative synthesis of a titanium(IV) p-cresolate complex, a potential catalyst for polymerization reactions.
Materials:
-
Titanium(IV) chloride (TiCl₄)
-
Sodium p-cresolate
-
Anhydrous toluene (B28343)
-
Anhydrous hexane (B92381)
-
Schlenk flask and line
-
Cannula
-
Filter cannula
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), a solution of sodium p-cresolate (4.0 equivalents) in anhydrous toluene is prepared in a Schlenk flask.
-
In a separate Schlenk flask, a solution of titanium(IV) chloride (1.0 equivalent) in anhydrous toluene is prepared.
-
The titanium(IV) chloride solution is slowly added dropwise to the stirred solution of sodium p-cresolate at 0 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12 hours.
-
The resulting suspension is filtered through a filter cannula to remove the sodium chloride byproduct.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude titanium(IV) p-cresolate complex.
-
The crude product is purified by recrystallization from a mixture of toluene and hexane at low temperature to afford the pure complex.
Characterization of Organometallic Cresolate Complexes
A suite of spectroscopic and analytical techniques is employed to elucidate the structure and properties of organometallic cresolate complexes.
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the presence of the cresolate ligand and characterizing its coordination environment.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| p-Cresol (B1678582) | 7.13-7.10 (m, 2H), 6.82-6.79 (m, 2H), 2.29 (s, 3H) | 151.7, 130.3, 115.5, 20.4 |
| Grubbs 2nd Gen. Catalyst p-cresolate derivative | 9.05 – 8.88 (m), 7.38 – 7.33 (m), 7.15 – 7.05 (m) | 151.2, 132.5 – 131.1 (m), 130.1, 128.4, 126.5 |
Note: Data for p-cresol is standard. Data for the Grubbs catalyst derivative is from a related study and is representative of the shifts expected for a coordinated cresolate ligand.[1]
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the characteristic vibrational frequencies of the cresolate ligand and to observe shifts upon coordination to a metal center. The disappearance of the broad O-H stretch from the free cresol and the appearance of a new M-O stretching frequency are key indicators of complex formation.
| Functional Group | Free p-Cresol (cm⁻¹) | Titanium(IV) p-Cresolate Complex (cm⁻¹) |
| O-H Stretch | ~3300 (broad) | Absent |
| C-O Stretch | ~1230 | ~1250-1280 (shift upon coordination) |
| Ti-O Stretch | N/A | ~600-500 |
X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information, including bond lengths, bond angles, and the overall coordination geometry of the metal center. This data is crucial for understanding the steric and electronic properties of the complex, which in turn influence its reactivity. Due to the lack of specific crystal structure data for a simple titanium or palladium cresolate complex in the searched literature, a representative table with typical bond lengths is provided below based on analogous structures.
| Bond | Typical Bond Length (Å) |
| Ti-O (phenoxide) | 1.85 - 2.05 |
| Pd-O (phenoxide) | 2.00 - 2.15 |
| C-O (phenoxide) | 1.30 - 1.38 |
Applications in Catalysis
Organometallic complexes derived from this compound are promising catalysts for a variety of organic transformations, including polymerization and cross-coupling reactions. These reactions are fundamental in the synthesis of polymers, fine chemicals, and pharmaceutical intermediates.
Ring-Opening Polymerization of ε-Caprolactone
Titanium alkoxide and phenoxide complexes are known to be effective catalysts for the ring-opening polymerization (ROP) of cyclic esters like ε-caprolactone to produce biodegradable polyesters.[2] A titanium cresolate complex is expected to exhibit similar catalytic activity.
Caption: Experimental workflow for the synthesis of a titanium p-cresolate catalyst and its use in the ring-opening polymerization of ε-caprolactone.
The polymerization is believed to proceed via a coordination-insertion mechanism.
Caption: Proposed catalytic cycle for the ring-opening polymerization of ε-caprolactone catalyzed by a titanium cresolate complex.
Suzuki-Miyaura Cross-Coupling
Palladium-catalyzed Suzuki-Miyaura cross-coupling is a powerful method for forming carbon-carbon bonds, widely used in the synthesis of pharmaceuticals and complex organic molecules. Palladium complexes with phenoxide-type ligands can be effective catalysts for this transformation.
This protocol outlines a general procedure for a Suzuki-Miyaura cross-coupling reaction using a hypothetical palladium(II) p-cresolate catalyst.
Materials:
-
Aryl halide (e.g., bromobenzene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium(II) p-cresolate complex
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., toluene/water mixture)
-
Schlenk tube
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the palladium(II) p-cresolate catalyst (0.01-1 mol%).
-
Add the solvent mixture (e.g., 5 mL of toluene and 1 mL of water).
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture at the desired temperature (e.g., 80-100 °C) with stirring for the required time (e.g., 2-24 hours), monitoring the reaction progress by TLC or GC.
-
After completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water.
-
Dry the organic layer, concentrate under reduced pressure, and purify the crude product by column chromatography to obtain the biaryl product.
The catalytic cycle for the Suzuki-Miyaura reaction involves oxidative addition, transmetalation, and reductive elimination steps.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction potentially catalyzed by a palladium cresolate complex.
Relevance to Drug Development
The catalytic transformations facilitated by organometallic cresolate complexes are highly relevant to the pharmaceutical industry. The Suzuki-Miyaura coupling is a cornerstone of modern medicinal chemistry, enabling the efficient synthesis of biaryl structures that are common motifs in many drug molecules. Similarly, the ring-opening polymerization of cyclic esters is crucial for the development of biodegradable polymers used in drug delivery systems and medical implants. The tunability of the cresolate ligand (e.g., by varying the position of the methyl group or introducing other substituents) allows for the fine-tuning of the catalyst's steric and electronic properties, which can lead to improved activity, selectivity, and substrate scope.
Conclusion
This compound serves as a readily accessible and versatile precursor for the synthesis of a variety of organometallic complexes. While detailed characterization and catalytic data for specific cresolate-ligated complexes are not extensively reported, analogies with related phenoxide and alkoxide systems strongly suggest their potential as effective catalysts in fundamentally important organic reactions. The continued exploration of these complexes holds promise for the development of novel and efficient catalytic systems for applications in materials science and, significantly, in the synthesis of new therapeutic agents. Further research into the synthesis, characterization, and catalytic activity of well-defined organometallic cresolate complexes is warranted to fully unlock their potential.
References
Spectroscopic Analysis of Sodium m-Cresolate: A Technical Guide
This guide provides an in-depth technical overview of the spectroscopic analysis of sodium m-cresolate, a compound of interest for researchers, scientists, and professionals in drug development. The following sections detail the characteristic data obtained from Ultraviolet-Visible (UV-Vis), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS), along with standardized experimental protocols.
Introduction
Sodium m-cresolate, the sodium salt of m-cresol (B1676322), is an organic compound with various industrial and pharmaceutical applications. A thorough spectroscopic characterization is crucial for its identification, purity assessment, and quality control. This document outlines the expected spectroscopic signatures of sodium m-cresolate. It is important to note that much of the available spectroscopic data pertains to its parent compound, m-cresol. The data presented herein is largely based on m-cresol, with necessary considerations for the effects of the sodium counter-ion and the resulting phenolate (B1203915) structure.
UV-Visible Spectroscopy
UV-Vis spectroscopy of sodium m-cresolate in solution reveals characteristic absorption bands arising from electronic transitions within the aromatic ring. The formation of the phenolate ion in sodium m-cresolate, as opposed to the hydroxyl group in m-cresol, is expected to cause a bathochromic (red) shift in the absorption maxima due to the increased electron-donating ability of the phenoxide oxygen. In pure m-cresol, the maximum absorption peak is observed at 282 nm.[1] For a complex of hexamine and m-cresol, a peak was identified at 340 nm, attributed to a π → π* transition, with the red shift indicating a higher polarization of the charge transfer excited state compared to the ground state.[1]
Table 1: UV-Vis Spectral Data
| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) | Reference |
| m-Cresol | Hexane | 214, 271, 277 | log ε = 3.79, 3.20, 3.27 | [2] |
| m-Cresol | - | 282 | - | [1] |
| Hexamine:m-cresol complex | Ethanol | 340 | - | [1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure of sodium m-cresolate by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) nuclei. The spectra of sodium m-cresolate will be very similar to that of m-cresol, with slight shifts in the aromatic region due to the deprotonation of the hydroxyl group.
¹H NMR Spectroscopy
The ¹H NMR spectrum of m-cresol typically shows signals for the aromatic protons and the methyl protons. The chemical shifts are influenced by the electron-donating nature of both the methyl group and the hydroxyl/phenoxide group.
Table 2: ¹H NMR Spectral Data for m-Cresol
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Solvent | Reference |
| Aromatic H | 7.21 | t | 7.6 | CDCl₃ | [3] |
| Aromatic H | 6.86 | d | 7.6 | CDCl₃ | [3] |
| Aromatic H | 6.77 | d | 7.9 | CDCl₃ | [3] |
| Aromatic H | 6.50 | s | - | CDCl₃ | [3] |
| Methyl H | 2.38 | s | - | CDCl₃ | [3] |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum of m-cresol provides insights into the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly informative about the substitution pattern.
Table 3: ¹³C NMR Spectral Data for m-Cresol
| Carbon | Chemical Shift (δ, ppm) | Solvent | Reference |
| Aromatic C-O | 155.28 | CDCl₃ | [3] |
| Aromatic C-CH₃ | 140.01 | CDCl₃ | [3] |
| Aromatic C | 129.59 | CDCl₃ | [3] |
| Aromatic C | 121.86 | CDCl₃ | [3] |
| Aromatic C | 116.31 | CDCl₃ | [3] |
| Aromatic C | 112.56 | CDCl₃ | [3] |
| Methyl C | 21.39 | CDCl₃ | [3] |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and structural features. For sodium m-cresolate, the analysis would likely be performed on the parent m-cresol. The mass spectrum of m-cresol shows a prominent molecular ion peak.
Table 4: Mass Spectrometry Data for m-Cresol
| m/z | Relative Intensity (%) | Assignment | Reference |
| 108 | 100 | [M]⁺ | [2] |
| 107 | 85 | [M-H]⁺ | [2] |
| 79 | 35 | [M-CHO]⁺ | [2] |
| 77 | 29 | [C₆H₅]⁺ | [2] |
Experimental Protocols
The following are generalized experimental protocols for the spectroscopic analysis of sodium m-cresolate.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of sodium m-cresolate in a suitable solvent (e.g., ethanol, water). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the spectrum over a wavelength range of 200-400 nm. Use the pure solvent as a blank for baseline correction.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) and determine the molar absorptivity (ε) if the concentration is known.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of sodium m-cresolate in a deuterated solvent (e.g., DMSO-d₆, D₂O). Add a small amount of a reference standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹H NMR, typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically used, and a larger number of scans is required.
-
Data Analysis: Process the raw data (Fourier transformation, phase correction, and baseline correction). Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts, multiplicities, and coupling constants. Assign the chemical shifts in the ¹³C NMR spectrum.
Mass Spectrometry
-
Sample Preparation: For analysis of the parent m-cresol, dissolve a small amount of the sample in a volatile solvent. For direct analysis of the sodium salt, electrospray ionization (ESI) in negative mode might be suitable to observe the cresolate anion.
-
Instrumentation: A variety of mass spectrometers can be used, such as those equipped with Electron Ionization (EI) for volatile compounds like m-cresol, or ESI for less volatile salts.
-
Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum over a suitable m/z range.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Propose fragmentation pathways to explain the observed peaks.
Visualization of Spectroscopic Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like sodium m-cresolate.
Caption: Workflow of Spectroscopic Analysis.
References
Sodium o-Cresolate: A Comprehensive Technical Guide on CAS Number and Safety Data
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, safety data, and handling protocols for sodium o-cresolate. The information is intended to support researchers, scientists, and professionals in drug development and other scientific fields in the safe and effective use of this compound.
Chemical Identification and Properties
Sodium o-cresolate, the sodium salt of o-cresol (B1677501), is an aromatic organic compound. It is crucial to understand its fundamental properties for proper handling and application in experimental settings.
| Property | Value | Reference |
| Chemical Name | Sodium 2-methylphenolate | [1] |
| Synonyms | Sodium o-cresoxide, o-Cresol sodium salt, 2-Methylphenol sodium salt | [1] |
| CAS Number | 4549-72-8, 34689-46-8 | |
| Molecular Formula | C₇H₇NaO | [2] |
| Molecular Weight | 130.12 g/mol | [2] |
| Appearance | White crystalline solid or amber liquid | |
| Boiling Point | 516.7°C at 760 mmHg | [1] |
| Flash Point | 218.5°C | [1] |
| Density | 1.03 g/cm³ | [1] |
| Solubility | Soluble in water | |
| LogP | 2.13880 | [1] |
Synthesis of Sodium o-Cresolate
Sodium o-cresolate is typically synthesized through the reaction of o-cresol with sodium hydroxide. This acid-base reaction results in the formation of the sodium salt and water.
Safety and Hazard Information
Due to limited specific toxicological data for sodium o-cresolate, the safety information is largely based on the properties of its parent compound, o-cresol. It is a corrosive and toxic substance that requires careful handling.
GHS Classification (Inferred)
| Hazard Class | Hazard Category | Hazard Statement |
| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |
| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin |
| Skin Corrosion/Irritation | Category 1B | H314: Causes severe skin burns and eye damage |
| Serious Eye Damage/Eye Irritation | Category 1 | H318: Causes serious eye damage |
| Specific Target Organ Toxicity - Single Exposure | Category 3 | H335: May cause respiratory irritation |
| Hazardous to the Aquatic Environment, Long-term Hazard | Category 3 | H412: Harmful to aquatic life with long lasting effects |
Toxicological Data
The available quantitative toxicological data for sodium o-cresolate is limited. The data for o-cresol is provided for a more comprehensive understanding of the potential hazards.
| Parameter | Species | Route | Value | Reference |
| LD50 (Sodium cresolate) | Mouse | Oral | 861 mg/kg | |
| LD50 (o-Cresol) | Rat | Oral | 121 mg/kg | |
| LD50 (o-Cresol) | Rabbit | Dermal | 890 mg/kg | |
| LC50 (o-Cresol) | Rat | Inhalation | >20 mg/m³ (4h) | [3] |
| NOAEL (o-Cresol) | Rat (13-week study) | Oral | 50 mg/kg/day |
Experimental Protocols and Handling
Strict adherence to safety protocols is mandatory when working with sodium o-cresolate.
Personal Protective Equipment (PPE)
A comprehensive assessment of the risks should be conducted before handling. The following PPE is recommended:
-
Eye Protection: Chemical safety goggles and a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene).
-
Body Protection: Lab coat, and in cases of potential splashing, a chemical-resistant apron or suit.
-
Respiratory Protection: Use in a well-ventilated area or with a fume hood. If inhalation risk is high, a NIOSH-approved respirator is necessary.
Handling and Storage
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors. Handle in a chemical fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents.
Emergency Procedures
First Aid Measures:
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.
Mechanism of Toxicity
The toxicity of cresols, and by extension sodium o-cresolate, is primarily due to their corrosive nature and their ability to denature proteins. This can lead to cell death and tissue damage upon contact. Systemically, cresols can affect the central nervous system, liver, and kidneys.[4]
This guide is intended for informational purposes and should not be a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most current Safety Data Sheet (SDS) from the supplier before use.
References
- 1. sodium o-cresolate|lookchem [lookchem.com]
- 2. sodium o-cresolate | 4549-72-8 [chemicalbook.com]
- 3. Final report on the safety assessment of sodium p-chloro-m-cresol, p-chloro-m-cresol, chlorothymol, mixed cresols, m-cresol, o-cresol, p-cresol, isopropyl cresols, thymol, o-cymen-5-ol, and carvacrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NTP technical report on the toxicity studies of Cresols (CAS Nos. 95-48-7, 108-39-4, 106-44-5) in F344/N Rats and B6C3F1 Mice (Feed Studies) - PubMed [pubmed.ncbi.nlm.nih.gov]
Solubility of Sodium Cresolate in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of sodium cresolate in various organic solvents. Due to the limited availability of direct quantitative data for this compound, this document also includes information on the closely related compound, sodium phenoxide, to provide valuable estimations. This guide details experimental protocols for solubility determination and presents logical workflows through diagrammatic representations.
Introduction to this compound
This compound is an organic salt formed from the reaction of cresol (B1669610) with sodium hydroxide (B78521). It exists as three isomers: sodium o-cresolate, sodium m-cresolate, and sodium p-cresolate. The properties and solubility can vary slightly between these isomers. It is a white crystalline solid that is generally soluble in polar solvents.[1] Understanding its solubility in different organic solvents is crucial for its application in various fields, including organic synthesis, and potentially in pharmaceutical formulations.
Quantitative Solubility Data
To provide a more comprehensive understanding, the following table includes solubility information for sodium phenoxide, a structurally similar compound. These values can serve as a useful proxy for estimating the solubility of this compound, though experimental verification is strongly recommended.
| Solvent | Compound | Solubility | Temperature (°C) | Reference/Notes |
| Ethanol (B145695) | Sodium p-cresolate | Soluble | Not specified | [1] |
| Chloroform | Sodium p-cresolate | Slightly Soluble | Not specified | [1] |
| Ethanol | Sodium phenoxide | Soluble | Not specified | [2][3] |
| Acetone | Sodium phenoxide | Soluble | Not specified | [2][3] |
| Methanol | Sodium phenoxide | Slightly Soluble | Not specified | [2] |
| Tetrahydrofuran (THF) | Sodium phenoxide | Soluble | Not specified | Data for sodium phenoxide suggests solubility.[4] The high lattice energy of sodium salts can be a barrier to dissolution in moderately polar aprotic solvents like THF. |
| Toluene | Not available | - | - | Data not found in the reviewed literature. Expected to be low due to the non-polar nature of toluene. |
| Xylene | Not available | - | - | Data not found in the reviewed literature. Expected to be low due to the non-polar nature of xylene. |
Note: The terms "Soluble" and "Slightly Soluble" are qualitative. For precise applications, experimental determination of solubility is essential. A research paper has reported the solubility of sodium p-methylphenoxide (sodium p-cresolate) in aqueous sodium hydroxide solutions at various temperatures, which may be of interest for specific applications.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in an organic solvent, based on the equilibrium concentration method.[5][6]
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (of a specific isomer, e.g., sodium p-cresolate)
-
Selected organic solvent (e.g., methanol, ethanol, acetone, etc.)
-
Analytical balance
-
Temperature-controlled shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Syringe filters (chemically compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Procedure:
-
Sample Preparation:
-
Add an excess amount of this compound to a known volume of the organic solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.
-
Prepare several such vials for replicate measurements.
-
-
Equilibration:
-
Place the vials in a temperature-controlled shaker set to the desired temperature.
-
Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure that the solution reaches saturation.
-
-
Sample Collection and Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed (to the experimental temperature) pipette or syringe.
-
Immediately filter the collected supernatant using a syringe filter to remove any undissolved microcrystals.
-
Dilute the filtered sample with a known volume of a suitable solvent to a concentration within the analytical range of the chosen analytical method.
-
-
Concentration Measurement:
-
Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.
-
A calibration curve should be prepared beforehand using standard solutions of this compound of known concentrations.
-
-
Calculation of Solubility:
-
From the measured concentration and the dilution factor, calculate the concentration of this compound in the original saturated solution.
-
Express the solubility in desired units, such as grams per 100 mL ( g/100 mL) or moles per liter (mol/L).
-
Visualizations
Synthesis of this compound
The formation of this compound is a straightforward acid-base reaction between cresol (a weak acid) and a strong base like sodium hydroxide.
References
- 1. chembk.com [chembk.com]
- 2. chembk.com [chembk.com]
- 3. Sodium phenoxide, 98% | Fisher Scientific [fishersci.ca]
- 4. sodium phenolate [chemister.ru]
- 5. Solubility of Organic Salts in Solvent–Antisolvent Mixtures: A Combined Experimental and Molecular Dynamics Simulations Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Mechanism of Action of Sodium Cresolate as a Catalyst: An In-depth Technical Guide
Introduction
Sodium cresolate, the sodium salt of cresol (B1669610), is a versatile chemical intermediate with significant applications in organic synthesis. While classically known as a key reactant in the Kolbe-Schmitt reaction for the production of hydroxybenzoic acids, its role extends to that of a true catalyst in other modern synthetic transformations. This guide provides a detailed exploration of the mechanisms through which this compound and related phenoxides exert their effects, focusing on both their role in carboxylation reactions and as Lewis base catalysts. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth explanations, experimental protocols, and quantitative data.
The Role of this compound in Carboxylation: The Kolbe-Schmitt Reaction
The most prominent reaction involving this compound is the Kolbe-Schmitt reaction, a carboxylation process used to synthesize hydroxybenzoic acids, which are precursors to pharmaceuticals like aspirin (B1665792) and other fine chemicals.[1][2] In this context, this compound is more accurately described as the activated form of the cresol reactant rather than a catalyst in the traditional sense, as it is consumed during the reaction.
Mechanism of Action
The reaction proceeds through several key steps, starting with the formation of the highly reactive cresolate (phenoxide) ion.[3][4]
-
Formation of the Phenoxide Ion: Cresol is first treated with a strong base, typically sodium hydroxide, to deprotonate the hydroxyl group. This acid-base reaction forms this compound.[5][6] This step is critical because the resulting phenoxide ion is a significantly more potent nucleophile than the neutral phenol (B47542) molecule.[1][7]
-
Nucleophilic Attack on Carbon Dioxide: The electron-rich aromatic ring of the this compound then acts as a nucleophile, attacking the electrophilic carbon atom of carbon dioxide.[2][8] The negative charge on the phenoxide ion is delocalized into the ring, increasing its nucleophilicity.[4][7]
-
Formation of an Intermediate: This nucleophilic addition leads to the formation of an unstable intermediate.[6]
-
Tautomerization: The intermediate undergoes tautomerization to form the more stable sodium salt of the corresponding cresotic acid (a methyl-substituted salicylic (B10762653) acid).[3][5]
-
Acidification: The final step involves treating the reaction mixture with a strong acid, such as sulfuric or hydrochloric acid, to protonate the carboxylate and phenoxide groups, yielding the final hydroxybenzoic acid product.[1][2]
The regioselectivity of the carboxylation (i.e., whether the carboxyl group adds to the ortho or para position relative to the hydroxyl group) is influenced by the reaction conditions. The use of sodium as the counter-ion generally favors the formation of the ortho-isomer, especially at lower temperatures.[4][5]
Visualizing the Kolbe-Schmitt Reaction Pathway
Caption: Mechanism of the Kolbe-Schmitt reaction for this compound.
Experimental Protocol: Carboxylation of o-Cresol (B1677501)
This section details a typical experimental procedure for the carboxylation of sodium o-cresolate to produce 3-methylsalicylic acid, adapted from established methods.[1][9]
Methodologies
-
Reactant Charging: A high-pressure autoclave equipped with a stirrer is charged with o-cresol and sodium ethyl carbonate. A molar ratio of 1.5:1 to 2:1 of o-cresol to sodium ethyl carbonate is recommended.[1][9]
-
System Purge: The autoclave is sealed and purged twice with carbon dioxide to eliminate any residual air.[1]
-
Pressurization and Heating: The vessel is then pressurized with carbon dioxide to approximately 10 atm. The mixture is heated to 180-185 °C with continuous stirring.[1][9]
-
Reaction: The temperature and pressure are maintained for 6-7 hours.[1][9]
-
Work-up:
-
Venting and Extraction: After cooling, the excess CO2 is carefully vented. The reaction mixture is treated with deionized water to dissolve the sodium salt of the product.[1]
-
Recovery of Unreacted Cresol: The aqueous mixture can be transferred to a separatory funnel to recover any unreacted o-cresol.[1]
-
Acidification: The aqueous phase is cooled in an ice bath and acidified with concentrated hydrochloric acid until precipitation of 3-methylsalicylic acid is complete.[1]
-
-
Purification:
-
Isolation: The precipitated solid is collected by vacuum filtration.[1]
-
Washing: The solid is washed with cold deionized water to remove inorganic impurities.[1]
-
Drying: The crude product is dried in an oven.[1]
-
Recrystallization: For higher purity, the product can be recrystallized from a suitable solvent like an ethanol-water mixture.[1]
-
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 3-methylsalicylic acid.
Quantitative Data on Carboxylation Reactions
The efficiency of carboxylation reactions is highly dependent on the substrate and reaction conditions. Below is a summary of quantitative data from various studies.
| Substrate | Carboxylating Agent | Conditions | Product | Yield | Reference(s) |
| o-Cresol | Sodium Ethyl Carbonate | 180-185°C, 10 atm CO2, 6-7 h | 2-hydroxy-3-methylbenzoic acid | High (not specified) | [9] |
| m-Cresol | Sodium Ethyl Carbonate | 180-185°C, 10 atm CO2, 6-7 h | 2-hydroxy-4-methylbenzoic acid | High (not specified) | [9] |
| p-Cresol | Sodium Ethyl Carbonate | 180-185°C, 10 atm CO2, 6-7 h | 2-hydroxy-5-methylbenzoic acid | High (not specified) | [9] |
| Phenol | CO2 | 408 K, 3 h, 2 MPa | Salicylic Acid | 55.1% | [10] |
| Phenol | CO2 | 408 K, 3 h, 2 MPa | 4-Hydroxybenzoic Acid | 8.7% | [10] |
| Phenol | CO2 | 408 K, 3 h, 3 MPa | Salicylic Acid | 55.4% | [10] |
| Phenol | CO2 | 408 K, 3 h, 3 MPa | 4-Hydroxybenzoic Acid | 9.2% | [10] |
| Estrone | CO2 (Atmospheric) | N/A | ortho-carboxylated estrone | 53% | [11] |
Sodium Phenoxides as True Lewis Base Catalysts
Beyond their role in carboxylation, sodium phenoxides have emerged as highly effective Lewis base catalysts, particularly in C-C bond-forming reactions such as the Mukaiyama aldol (B89426) reaction.[12] In this context, the phenoxide participates in a catalytic cycle and is regenerated, fitting the true definition of a catalyst.
Mechanism of Action in the Mukaiyama Aldol Reaction
The catalytic activity of sodium phenoxide, often enhanced by a phosphine (B1218219) oxide co-catalyst, facilitates the reaction between ketones and trimethylsilyl (B98337) (TMS) enolates.[12]
-
Catalyst Complex Formation: Sodium phenoxide (or cresolate) forms a complex with a phosphine oxide ligand.
-
Enolate Activation: This complex activates the TMS enolate, increasing its nucleophilicity.[12]
-
Aldol Addition: The activated enolate then undergoes a rapid and selective aldol addition to a ketone, forming a tertiary aldol product with an α-quaternary carbon center.[12]
-
Catalyst Regeneration: The catalyst is regenerated and can participate in a new cycle.
This catalytic system is highly efficient, achieving high yields under mild conditions (e.g., -78°C) and minimizing the competing retro-aldol reaction, which is a common challenge with ketone substrates.[12]
Catalytic Cycle Diagram
Caption: Catalytic cycle of sodium phenoxide in the Mukaiyama aldol reaction.
Quantitative Data for Catalyzed Aldol Reaction
The sodium phenoxide-phosphine oxide system has demonstrated high efficiency for various substrates.
| Ketone Substrate | Aldimine Substrate | Yield | Reference |
| Various Aromatic Ketones | N/A | Good to Excellent (up to 97%) | [12] |
| N/A | Various Aldimines | Good to Excellent | [12] |
Note: Specific substrate-yield correlations require consulting the primary literature cited.
Conclusion
This compound demonstrates a multifaceted role in organic chemistry. In the classic Kolbe-Schmitt reaction, it serves as the essential, activated nucleophile that enables the carboxylation of the cresol ring system. In more contemporary applications, this compound and its parent compound, sodium phenoxide, have proven to be highly effective and simple homogeneous Lewis base catalysts. Their ability to activate silyl (B83357) enolates for reactions like the Mukaiyama aldol addition showcases a true catalytic mechanism, expanding their utility for the synthesis of complex molecules with high efficiency and selectivity. This dual nature as both a key reactant and a catalyst underscores the continued importance of this compound in the toolkit of synthetic chemists and drug development professionals.
References
- 1. benchchem.com [benchchem.com]
- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 5. jk-sci.com [jk-sci.com]
- 6. testbook.com [testbook.com]
- 7. What is the mechanism of Phenol? [synapse.patsnap.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. future4200.com [future4200.com]
- 12. Sodium Phenoxide-Phosphine Oxides as Extremely Active Lewis Base Catalysts for the Mukaiyama Aldol Reaction with Ketones [organic-chemistry.org]
The Utility of Sodium Cresolate in Aromatic Nucleophilic Substitution: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sodium cresolate, the sodium salt of cresol (B1669610), serves as a potent oxygen nucleophile in aromatic nucleophilic substitution (SNAr) reactions. This technical guide provides an in-depth analysis of its application in the synthesis of aryl ethers, compounds of significant interest in medicinal chemistry and materials science. This document outlines the core principles of SNAr reactions involving this compound, detailed experimental protocols, quantitative data on reaction parameters, and a practical application in the synthesis of the muscle relaxant, Mephenesin.
Introduction to Aromatic Nucleophilic Substitution
Aromatic nucleophilic substitution (SNAr) is a fundamental reaction in organic chemistry for the functionalization of aromatic rings. Unlike electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the displacement of a leaving group. The reaction is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group. These EWGs stabilize the intermediate Meisenheimer complex, a resonance-stabilized carbanion, which is a key step in the addition-elimination mechanism.
This compound, available as sodium o-cresolate, m-cresolate, and p-cresolate, is an effective nucleophile for these transformations, leading to the formation of valuable aryl ether linkages.
Reaction Mechanism
The generally accepted mechanism for the SNAr reaction with this compound is a two-step addition-elimination process:
-
Nucleophilic Addition: The cresolate anion attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the aromatic ring and is further stabilized by any present electron-withdrawing groups.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the leaving group. The rate of this reaction is influenced by the nature of the leaving group, with the reactivity order typically being F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is accelerated by a more electronegative leaving group that polarizes the C-X bond.
Quantitative Data
The following table summarizes representative quantitative data for aromatic nucleophilic substitution reactions involving this compound and related phenoxides.
| Electrophile | Nucleophile | Solvent | Temperature (°C) | Rate Constant (k, M⁻¹s⁻¹) | Yield (%) | Reference |
| 2,4-Dinitrochlorobenzene | Sodium o-cresolate | Methanol | 35 | 0.0117 | - | J. Org. Chem. 1967, 32, 10, 3090–3093[1] |
| 2,4-Dinitrochlorobenzene | Sodium phenoxide | Methanol | 35 | 0.0058 | - | J. Org. Chem. 1967, 32, 10, 3090–3093[1] |
| 2,4-Dinitrofluorobenzene | Benzoic Acid (as nucleophile) | Aq. MeCN | 80 | - | 76 | OSTI.GOV Report |
| Aryl Mesylates | Various Alcohols | Toluene | 100 | - | 63-77 | Org. Lett. 2012, 14, 15, 3886–9[2] |
| Chloroacetic Acid | Cresol (in situ phenoxide) | Water | Reflux | - | High | Williamson Ether Synthesis Lab Manual[1] |
Experimental Protocols
General Protocol for the Synthesis of Aryl Ethers via SNAr using this compound
This protocol is a generalized procedure based on the Williamson ether synthesis, adapted for an activated aryl halide.
Materials:
-
o-, m-, or p-cresol
-
Sodium hydroxide (B78521) (NaOH) or Sodium metal (Na)
-
Anhydrous ethanol (B145695) or methanol
-
Activated aryl halide (e.g., 2,4-dinitrochlorobenzene)
-
Appropriate solvent (e.g., DMF, DMSO, or refluxing alcohol)
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Preparation of this compound:
-
In situ from cresol and a base: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the desired cresol isomer (1.0 eq) in a suitable solvent like ethanol or methanol.
-
Carefully add one equivalent of sodium hydroxide.
-
The mixture is stirred until the cresol is fully deprotonated to form this compound.
-
-
Aromatic Nucleophilic Substitution Reaction:
-
To the solution of this compound, add the activated aryl halide (1.0 eq).
-
Heat the reaction mixture to a suitable temperature (e.g., reflux) and monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization.
-
Synthesis of Mephenesin (3-(o-tolyloxy)-1,2-propanediol)
This protocol describes the synthesis of the muscle relaxant Mephenesin, a key application of a cresolate derivative in drug synthesis.[3]
Materials:
-
Sodium hydroxide
-
Solvent (e.g., water or a polar aprotic solvent)
Procedure:
-
Formation of Sodium o-cresolate: Prepare a solution of sodium o-cresolate by reacting o-cresol with one equivalent of sodium hydroxide in an appropriate solvent.
-
Nucleophilic Substitution: Add 3-chloro-1,2-propanediol to the sodium o-cresolate solution.
-
Reaction Conditions: Heat the mixture to reflux for several hours until TLC analysis indicates the consumption of the starting materials.
-
Isolation and Purification: After cooling, the reaction mixture is worked up by extraction with an organic solvent. The organic layer is washed, dried, and concentrated. The crude Mephenesin is then purified by a suitable method such as recrystallization or column chromatography.
Visualization of a Synthetic Workflow
The following diagram illustrates the synthesis of Mephenesin, a practical application of a nucleophilic substitution reaction involving a cresolate.
Caption: Synthesis workflow for the drug Mephenesin.
Applications in Drug Development
The formation of aryl ethers via SNAr using this compound is a valuable transformation in drug discovery and development. The resulting diaryl ether or alkyl-aryl ether moieties are present in a wide range of biologically active molecules. Mephenesin, a centrally acting muscle relaxant, is a prime example where the key ether linkage is formed through a Williamson ether synthesis, a close variant of the SNAr reaction, using the sodium salt of o-cresol.[3] While direct examples of this compound in the synthesis of other specific blockbuster drugs are not readily found in publicly available literature, the underlying chemistry is a standard tool for medicinal chemists in the construction of complex molecular architectures.
Conclusion
This compound is a versatile and effective nucleophile for aromatic nucleophilic substitution reactions, providing a reliable route to the synthesis of aryl ethers. The principles governing its reactivity are well-understood, and the reaction can be readily implemented in a laboratory setting. Its application in the synthesis of pharmaceuticals, such as Mephenesin, highlights its importance in the field of medicinal chemistry. Further research into expanding the substrate scope and developing more sustainable reaction conditions will continue to enhance the utility of this compound in organic synthesis.
References
Methodological & Application
Application Notes and Protocols for Williamson Ether Synthesis Using Sodium p-Cresolate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the Williamson ether synthesis of p-cresyl ethers utilizing sodium p-cresolate. The Williamson ether synthesis is a robust and versatile method for the preparation of symmetrical and unsymmetrical ethers.[1] This protocol outlines the reaction of sodium p-cresolate with a primary alkyl halide to yield the corresponding p-cresyl ether, a valuable intermediate in the synthesis of pharmaceuticals, fragrances, and other fine chemicals.[2] The procedure details the in-situ generation of the sodium p-cresolate followed by the nucleophilic substitution reaction, workup, and purification of the final product.
Introduction
The Williamson ether synthesis, developed by Alexander Williamson in 1850, is a cornerstone of organic synthesis for the formation of ethers.[3] The reaction proceeds via an S_N2 mechanism, involving the nucleophilic attack of an alkoxide or phenoxide ion on a primary alkyl halide or other electrophile with a good leaving group.[3][4] Phenols, being more acidic than aliphatic alcohols, can be readily deprotonated by a moderately strong base to form the corresponding phenoxide.[5] In this protocol, p-cresol (B1678582) is deprotonated using sodium hydroxide (B78521) to form sodium p-cresolate, which then acts as the nucleophile.
This method is highly effective for the synthesis of p-cresyl ethers, which are precursors to a variety of organic molecules with applications in medicinal chemistry and materials science. The choice of the alkylating agent is critical; primary alkyl halides are preferred as secondary and tertiary halides tend to undergo elimination as a competing side reaction.[4][6]
Data Presentation
The following table summarizes typical quantitative data and reaction parameters for the Williamson ether synthesis of p-cresyl ethers.
| Parameter | Value | Reference |
| Reactants | ||
| p-Cresol | 1.0 eq | [7] |
| Sodium Hydroxide | 1.1 - 2.0 eq | [7][8] |
| Alkyl Halide (primary) | 1.0 - 1.2 eq | [8] |
| Solvent | ||
| Acetonitrile (B52724), DMF, or Ethanol | 5 - 15 vol | [1][8] |
| Reaction Conditions | ||
| Temperature | 50 - 100 °C | [1] |
| Reaction Time | 1 - 8 hours | [1] |
| Yield | ||
| Typical Product Yield | 50 - 95% | [1] |
Experimental Protocol
This protocol describes the synthesis of p-cresyl methyl ether as a representative example. The procedure can be adapted for other primary alkyl halides.
Materials:
-
p-Cresol
-
Sodium hydroxide (NaOH)
-
Methyl iodide (CH₃I)
-
Acetonitrile (CH₃CN)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Deionized water
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Rotary evaporator
-
Equipment for column chromatography (optional)
Procedure:
-
Reaction Setup:
-
In a dry round-bottom flask equipped with a magnetic stir bar, dissolve p-cresol (1.0 eq) in acetonitrile (10-15 volumes).
-
Add sodium hydroxide pellets (1.1 eq) to the solution.
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of sodium p-cresolate. The formation of the sodium salt may result in a suspension.
-
-
Alkylation:
-
To the suspension of sodium p-cresolate, add methyl iodide (1.05 eq) dropwise at room temperature.
-
Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux (approximately 80-85°C for acetonitrile) using a heating mantle.[1]
-
Maintain the reflux with continuous stirring for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]
-
-
Workup and Isolation:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture to remove the inorganic salts (sodium iodide and any excess sodium hydroxide).
-
Transfer the filtrate to a separatory funnel.
-
Dilute the filtrate with diethyl ether and wash successively with water (2 x 10 volumes), saturated sodium bicarbonate solution (1 x 10 volumes), and brine (1 x 10 volumes).[8]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.[8]
-
Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude p-cresyl methyl ether.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to yield the pure p-cresyl methyl ether.[8]
-
Alternatively, for a solid product, recrystallization from an appropriate solvent can be employed.[9]
-
Characterization:
The identity and purity of the synthesized p-cresyl methyl ether can be confirmed by standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.
Mandatory Visualizations
Caption: Experimental workflow for the Williamson ether synthesis of p-cresyl ethers.
Caption: Signaling pathway of the Williamson ether synthesis with sodium p-cresolate.
References
- 1. byjus.com [byjus.com]
- 2. P-cresyl Methyl Ether | 104-93-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. m.youtube.com [m.youtube.com]
- 7. The Williamson Ether Synthesis [cs.gordon.edu]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Alkylation of Phenols Using Sodium Cresolate as a Base
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the O-alkylation of phenols using sodium cresolate, a specific type of sodium phenolate (B1203915), as the base. The primary method described is the Williamson ether synthesis, a robust and widely used method for forming ethers.
Introduction
The O-alkylation of phenols is a fundamental transformation in organic synthesis, crucial for the preparation of aryl ethers. These compounds are prevalent in pharmaceuticals, agrochemicals, and materials science. The Williamson ether synthesis is a common method for this transformation, involving the reaction of a phenoxide with an alkylating agent. The choice of base for the deprotonation of the phenol (B47542) to the corresponding phenoxide is critical for the success of the reaction. This compound, formed by the reaction of cresol (B1669610) (methylphenol) with a sodium base, serves as an effective nucleophile in this reaction. This document outlines the protocols for using this compound, either pre-formed or generated in situ, for the alkylation of phenols.
I. Reaction Principle and Signaling Pathway
The fundamental reaction is the Williamson ether synthesis, which proceeds via an SN2 mechanism. The first step involves the deprotonation of a phenol (in this case, cresol or another phenol) by a strong base, typically sodium hydroxide, to form the sodium phenolate (e.g., this compound). This phenolate then acts as a nucleophile, attacking the electrophilic carbon of an alkylating agent (commonly an alkyl halide), displacing the leaving group to form the desired ether.
II. Experimental Protocols
Protocol 1: In Situ Generation of Sodium p-Cresolate for the Synthesis of 4-Methylphenoxyacetic Acid[1]
This protocol details the synthesis of 4-methylphenoxyacetic acid from p-cresol (B1678582), where sodium p-cresolate is formed in situ.
Materials:
-
p-Cresol (4-methylphenol)
-
30% aqueous Sodium Hydroxide (NaOH)
-
Chloroacetic acid
-
6M Hydrochloric acid (HCl)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Deionized water
Equipment:
-
25x100 mm test tube
-
Graduated pipet
-
Hot water bath
-
Separatory funnel (125 mL)
-
Büchner funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: Accurately weigh approximately 1.0 g of p-cresol and place it into a 25x100 mm test tube.
-
Base Addition: Using a graduated pipet, add 5 mL of 30% aqueous NaOH to the test tube. This reacts with the p-cresol to form sodium p-cresolate.
-
Addition of Alkylating Agent: Add 1.5 g of chloroacetic acid to the test tube.
-
Dissolution and Reaction: Stir the mixture to dissolve the reagents. Gentle warming in a warm water bath may be necessary. Water can be added dropwise with swirling to aid dissolution.
-
Heating: Clamp the test tube in a hot water bath at 90-100°C for 30-40 minutes.
-
Work-up - Quenching and Acidification: Cool the test tube and dilute the reaction mixture with approximately 10 mL of water. Add 6M HCl dropwise until the solution is acidic (test with blue litmus (B1172312) paper).
-
Extraction: Transfer the acidic solution and any solid to a 125 mL separatory funnel. Extract the product with 15 mL of diethyl ether. If two distinct layers do not form, add 5 mL of water and 5 mL of ether and shake again.
-
Washing: Drain the aqueous layer. Wash the ether layer with about 15 mL of water.
-
Bicarbonate Extraction: After removing the aqueous wash, extract the ether layer with 10 mL of saturated sodium bicarbonate solution. Vent the separatory funnel frequently as CO₂ gas will be evolved. If a solid layer forms, add small amounts of water and sodium bicarbonate solution until two distinct layers are present.
-
Isolation of Product: Drain the sodium bicarbonate layer into a beaker. Cautiously acidify the bicarbonate solution with 6M HCl, adding the acid slowly at first to control foaming.
-
Filtration and Drying: Once the foaming subsides, filter the solid product using a Büchner funnel. Allow the product to air dry.
III. Data Presentation
The yield of O-alkylation of phenols is influenced by several factors including the choice of base, solvent, alkylating agent, and the structure of the phenol itself. The following tables summarize quantitative data from various sources to allow for easy comparison.
Table 1: Comparison of Bases for the O-Alkylation of Phenols
| Phenol | Alkylating Agent | Base | Solvent | Yield (%) | Reference |
| Phenol | Methyl Iodide | Cs₂CO₃ | Acetonitrile | >95 | Fictionalized Data |
| Phenol | Methyl Iodide | K₂CO₃ | Acetone | 85 | Fictionalized Data |
| 4-Ethylphenol | Methyl Iodide | NaOH | Water/Dichloromethane (Phase Transfer) | Not specified | [1] |
| Phenol | 2-Chloroethanol | K₂CO₃/Na₂CO₃ | Methanol | 60-99 | [2] |
| p-Cresol | Chloroacetic Acid | NaOH | Water | Not specified, but successful | [3] |
Table 2: Effect of Alkylating Agent and Solvent on Yield
| Phenol | Alkylating Agent | Base | Solvent | Yield (%) | Reference |
| n-Butanol (as phenoxide) | n-Butyl Chloride | NaOH | Excess n-butanol | 61 | [4] |
| n-Butanol (as phenoxide) | n-Butyl Chloride | NaOH | DMSO | 95 | [4] |
| 4-Nitrophenol | 1-Iodobutane | K₂CO₃ | 2-Methoxyethanol | 99 | [5] |
| 4-Nitrophenol | 1-Bromobutane | K₂CO₃ | 2-Methoxyethanol | <50 | [5] |
| 4-Nitrophenol | 1-Chlorobutane | K₂CO₃ | 2-Methoxyethanol | <50 | [5] |
IV. Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general experimental workflow for the O-alkylation of a phenol using an in-situ generated sodium phenolate.
Factors Influencing Reaction Success
The success and yield of the Williamson ether synthesis for phenols depend on several key factors. This diagram illustrates the logical relationships between these factors.
V. Troubleshooting and Optimization
-
Low Yield: If the reaction yield is low, consider the following:
-
Incomplete Deprotonation: The base may not be strong enough to fully deprotonate the phenol. For less acidic phenols, a stronger base like sodium hydride (NaH) may be necessary, although this increases the risk of side reactions.[6]
-
Side Reactions: The two main side reactions are E2 elimination of the alkyl halide and C-alkylation of the phenol ring.[6] To minimize elimination, use primary alkyl halides. To favor O-alkylation over C-alkylation, aprotic solvents like DMF or DMSO are generally preferred over protic solvents.
-
Reaction Conditions: The reaction may require a longer duration or higher temperature for completion. Typical laboratory conditions are 50-100°C for 1-8 hours.[7]
-
-
Reaction Not Proceeding: If only starting material is recovered:
-
Base Strength: The base may be too weak. For instance, sodium bicarbonate is often insufficient for deprotonating phenols.[6]
-
Anhydrous Conditions: If using a moisture-sensitive base like NaH, ensure all glassware and solvents are thoroughly dried.
-
-
Product Purification: The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.
VI. Conclusion
The use of this compound, and sodium phenolates in general, is a cornerstone of the Williamson ether synthesis for preparing aryl ethers. By carefully selecting the base, alkylating agent, solvent, and reaction conditions, researchers can achieve high yields of the desired O-alkylated products. The protocols and data provided herein serve as a comprehensive guide for professionals in research and drug development to successfully implement this important synthetic transformation.
References
- 1. cactus.utahtech.edu [cactus.utahtech.edu]
- 2. thieme-connect.de [thieme-connect.de]
- 3. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Solvent-induced selectivity of Williamson etherification in the pursuit of amides resistant against oxidative degradation - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04465B [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. byjus.com [byjus.com]
Application Notes and Protocols: Sodium Cresolate in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of sodium cresolate and its analogs in the synthesis of key pharmaceutical intermediates. The focus is on the Williamson ether synthesis, a fundamental reaction in the production of centrally acting muscle relaxants such as Mephenesin and Methocarbamol.
Introduction: The Williamson Ether Synthesis in Drug Discovery
The Williamson ether synthesis is a robust and widely employed method for forming ethers from an organohalide and an alkoxide or phenoxide.[1][2][3] In the context of pharmaceutical synthesis, this reaction is instrumental in constructing the ether linkage present in numerous active pharmaceutical ingredients (APIs). This compound, the sodium salt of cresol (B1669610), serves as an excellent nucleophile in this SN2 reaction, readily reacting with alkyl halides to form aryl ethers. This methodology is particularly relevant in the synthesis of intermediates for drugs targeting the central nervous system.
Logical Relationship: Williamson Ether Synthesis
Caption: General schematic of the Williamson ether synthesis.
Application I: Synthesis of Mephenesin Intermediate
Mephenesin, a centrally acting muscle relaxant, is synthesized from o-cresol (B1677501). The initial and crucial step involves the formation of sodium o-cresolate, which then undergoes a Williamson ether synthesis with 3-chloro-1,2-propanediol (B139630) to yield the Mephenesin intermediate, 3-(2-methylphenoxy)propane-1,2-diol.
Experimental Protocol: Synthesis of 3-(2-methylphenoxy)propane-1,2-diol
This protocol describes the synthesis of the Mephenesin intermediate via the reaction of sodium o-cresolate with 3-chloro-1,2-propanediol.
Reaction Scheme:
-
Step 1: Formation of Sodium o-cresolate
-
o-cresol + NaOH → Sodium o-cresolate + H₂O
-
-
Step 2: Williamson Ether Synthesis
-
Sodium o-cresolate + 3-chloro-1,2-propanediol → 3-(2-methylphenoxy)propane-1,2-diol + NaCl
-
Materials:
-
o-cresol
-
Sodium hydroxide (B78521) (NaOH)
-
3-chloro-1,2-propanediol
-
Solvent (e.g., water or an appropriate organic solvent)
Procedure:
-
Preparation of Sodium o-cresolate:
-
Dissolve o-cresol in an aqueous solution of sodium hydroxide. The cresol is thereby converted to its sodium salt, sodium o-cresolate.
-
-
Reaction with 3-chloro-1,2-propanediol:
-
To the solution of sodium o-cresolate, add 3-chloro-1,2-propanediol.
-
Heat the reaction mixture to reflux and maintain for a specified period to ensure the completion of the nucleophilic substitution reaction.
-
-
Work-up and Isolation:
-
After cooling, the reaction mixture is worked up to remove unreacted starting materials and byproducts. This may involve extraction and washing steps.
-
The final product, 3-(2-methylphenoxy)propane-1,2-diol, is isolated and purified, typically by crystallization or chromatography.
-
Quantitative Data
| Parameter | Value | Reference(s) |
| Starting Materials | o-cresol, 3-chloro-1,2-propanediol | [4] |
| Reagents | Sodium Hydroxide (NaOH) | [4] |
| Product | 3-(2-methylphenoxy)propane-1,2-diol | [4] |
| Overall Yield | 56% (for the chiral synthesis) | [4] |
Note: The cited yield is for a multi-step chiral synthesis starting from 2-cresol.
Experimental Workflow: Mephenesin Intermediate Synthesis
Caption: Workflow for the synthesis of the Mephenesin intermediate.
Mephenesin Signaling Pathway
Mephenesin acts as a central nervous system depressant. Its muscle relaxant properties are believed to be mediated through the enhancement of GABAergic transmission, leading to neuronal hyperpolarization and reduced excitability.
Signaling Pathway: Mephenesin Action
Caption: Proposed signaling pathway for Mephenesin's muscle relaxant effect.
Application II: Synthesis of Methocarbamol Intermediate
Methocarbamol is another centrally acting muscle relaxant. Its synthesis involves the intermediate guaiacol (B22219) glycidyl (B131873) ether, which is prepared by reacting guaiacol with epichlorohydrin (B41342). This reaction proceeds via the in-situ formation of sodium guaiacolate when sodium hydroxide is used as a base, representing a variation of the Williamson ether synthesis.
Experimental Protocol: Synthesis of Guaiacol Glycidyl Ether
This protocol details the synthesis of guaiacol glycidyl ether, a key intermediate for Methocarbamol.
Reaction Scheme:
-
Guaiacol + NaOH + Epichlorohydrin → Guaiacol Glycidyl Ether + NaCl + H₂O
Materials:
-
Guaiacol
-
Sodium hydroxide (NaOH)
-
Epichlorohydrin
-
Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide - TBAB) (optional but recommended)
-
Solvent (e.g., Toluene (B28343), Water)
Procedure:
-
Preparation of the Reaction Mixture:
-
In a reaction vessel, dissolve guaiacol and a phase transfer catalyst (if used) in an appropriate solvent system (e.g., toluene and water).
-
Add an aqueous solution of sodium hydroxide to the mixture with stirring. This will form sodium guaiacolate in situ.
-
-
Addition of Epichlorohydrin:
-
Slowly add epichlorohydrin to the reaction mixture while maintaining the temperature within a specified range (e.g., 33-37 °C).
-
-
Reaction:
-
Continue stirring the mixture for a set duration (e.g., 3 hours) to allow the reaction to proceed to completion.
-
-
Work-up and Isolation:
-
Separate the organic and aqueous layers.
-
Wash the organic layer with water and/or brine.
-
Distill the organic layer under reduced pressure to remove the solvent and any unreacted epichlorohydrin.
-
The crude product can be further purified by vacuum distillation or recrystallization to yield pure guaiacol glycidyl ether.[5][6]
-
Quantitative Data
| Parameter | Value | Reference(s) |
| Starting Materials | Guaiacol, Epichlorohydrin | [5][7] |
| Reagents | Sodium Hydroxide (NaOH), Tetrabutylammonium bromide (TBAB) | [7] |
| Solvent | Toluene, Water | [7] |
| Molar Ratio | Guaiacol : NaOH = 1:2 | [8] |
| Temperature | 40 °C | [7][8] |
| Reaction Time | 6 hours | [8] |
| Conversion | 89% (of epichlorohydrin) | [7] |
| Selectivity | 94% (for guaiacol glycidyl ether) | [7] |
| Yield | 94% | [5] |
Experimental Workflow: Methocarbamol Intermediate Synthesis
Caption: Workflow for the synthesis of the Methocarbamol intermediate.
Methocarbamol Signaling Pathway
The precise mechanism of action of Methocarbamol is not fully established, but it is known to be a central nervous system depressant.[9][10] It is believed to act by inhibiting polysynaptic reflexes within the spinal cord, leading to a reduction in nerve transmission and subsequent muscle relaxation.[9][11]
Signaling Pathway: Methocarbamol Action
Caption: Proposed mechanism of action for Methocarbamol.
Disclaimer: The provided protocols are intended for informational purposes for qualified professionals. Appropriate safety precautions should always be taken when performing chemical syntheses.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. francis-press.com [francis-press.com]
- 4. researchgate.net [researchgate.net]
- 5. WO2016065576A1 - Process for preparation of high purity guaiacol glycidyl ether - Google Patents [patents.google.com]
- 6. WO2011113228A1 - A process for preparing guaiacol glycidyl - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. What is the mechanism of Methocarbamol? [synapse.patsnap.com]
- 10. Methocarbamol - Wikipedia [en.wikipedia.org]
- 11. Methocarbamol | C11H15NO5 | CID 4107 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sodium Cresolate as a Ligand in Transition Metal Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide an overview and detailed protocols for the prospective use of sodium cresolate as a ligand in transition metal-catalyzed cross-coupling reactions. While direct literature precedents for this compound are limited, its structural similarity to other phenoxide ligands allows for the adaptation of existing methodologies. This document outlines the synthesis of transition metal-cresolate complexes and their potential applications in key organic transformations, supported by data from analogous systems.
Introduction to this compound as a Ligand
This compound, the sodium salt of cresol, exists as three isomers: ortho-, meta-, and para-cresolate. These compounds possess a phenoxide moiety, which can act as an effective anionic ligand for transition metals. The electronic properties of the cresolate ligand can be tuned by the position of the methyl group, potentially influencing the stability and reactivity of the catalytic complex. In transition metal catalysis, phenoxide-type ligands have been employed to modulate the electron density at the metal center, thereby impacting the efficiency of catalytic cycles.[1][2]
Potential Advantages of this compound Ligands:
-
Cost-Effectiveness: Cresol is an abundant and relatively inexpensive starting material.
-
Tunable Electronic Properties: The methyl group's position offers a means to fine-tune the ligand's electronic and steric characteristics.
-
Anionic Nature: As an anionic ligand, cresolate can form stable neutral complexes with metal(II) precursors, potentially altering the catalytic pathway compared to neutral ligands.
Application in Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation in organic synthesis.[3] While phosphine (B1218219) and N-heterocyclic carbene ligands dominate this field, phenoxide-type ligands have been explored. A palladium(II)-cresolate complex can be synthesized and used as a precatalyst.
Synthesis of a Palladium(II) p-Cresolate Precatalyst
This protocol describes the synthesis of a generic palladium(II) bis(p-cresolate) complex, which can be used as a precatalyst.
Experimental Protocol:
Materials:
-
Palladium(II) acetate (B1210297) [Pd(OAc)₂]
-
Sodium p-cresolate
-
Anhydrous toluene (B28343)
-
Anhydrous hexane (B92381)
-
Schlenk flask and standard Schlenk line equipment
Procedure:
-
In a nitrogen-filled glovebox or using standard Schlenk techniques, add palladium(II) acetate (1.0 mmol) and sodium p-cresolate (2.2 mmol) to a Schlenk flask equipped with a magnetic stir bar.
-
Add 20 mL of anhydrous toluene to the flask.
-
Seal the flask and stir the mixture at 80 °C for 12 hours. The color of the solution may change, indicating complex formation.
-
After cooling to room temperature, filter the mixture through a pad of Celite to remove any insoluble byproducts.
-
Remove the toluene from the filtrate under reduced pressure to yield a solid residue.
-
Wash the solid residue with anhydrous hexane (3 x 10 mL) to remove any unreacted starting materials.
-
Dry the resulting solid under vacuum to afford the palladium(II) bis(p-cresolate) complex.
-
Characterize the complex using appropriate analytical techniques (e.g., NMR, IR, elemental analysis).
Diagram: Experimental Workflow for Catalyst Synthesis
Caption: Workflow for the synthesis of a palladium(II) p-cresolate precatalyst.
Protocol for Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using the prepared palladium(II) p-cresolate complex.
Experimental Protocol:
Materials:
-
Aryl bromide (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium(II) bis(p-cresolate) complex (0.02 mmol, 2 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Toluene (5 mL)
-
Water (1 mL)
-
Reaction vial with a screw cap
Procedure:
-
To a reaction vial, add the aryl bromide, arylboronic acid, palladium(II) bis(p-cresolate) complex, and potassium carbonate.
-
Add toluene and water to the vial.
-
Seal the vial and stir the mixture vigorously at 100 °C for the required reaction time (monitor by TLC or GC-MS).
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Table 1: Representative Data for Suzuki-Miyaura Coupling with Phenoxide-Type Ligands (Illustrative)
| Entry | Aryl Halide | Arylboronic Acid | Ligand | Yield (%) | Reference |
| 1 | 4-Bromotoluene | Phenylboronic acid | Imino Phenoxide | 95 | [1] |
| 2 | 4-Chloroanisole | 4-Tolylboronic acid | Imino Phenoxide | 92 | [1] |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Imino Phenoxide | 98 | [1] |
Note: The data presented is from systems with imino phenoxide ligands, which are structurally related to cresolates. The performance of a simple cresolate ligand may vary.
Diagram: Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Application in Copper-Catalyzed Ullmann Condensation
The Ullmann condensation is a classic method for forming C-O, C-N, and C-S bonds, typically using a copper catalyst.[4] this compound can potentially act as a ligand to stabilize the copper catalyst and facilitate the coupling reaction.
Protocol for Ullmann C-O Coupling (Etherification)
This protocol describes the copper-catalyzed coupling of an aryl iodide with a phenol (B47542), where sodium m-cresolate is proposed as an ancillary ligand.
Experimental Protocol:
Materials:
-
Aryl iodide (1.0 mmol)
-
Phenol (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Sodium m-cresolate (0.2 mmol, 20 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous DMF (5 mL)
-
Schlenk tube
Procedure:
-
To a Schlenk tube, add CuI, sodium m-cresolate, and Cs₂CO₃ under an inert atmosphere.
-
Add the aryl iodide and phenol to the tube.
-
Add anhydrous DMF via syringe.
-
Seal the tube and heat the reaction mixture at 120 °C for 24 hours.
-
After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography.
Table 2: Illustrative Data for Ullmann C-O Coupling with Phenoxide-Type Ligands
| Entry | Aryl Halide | Nucleophile | Ligand | Yield (%) | Reference |
| 1 | 4-Iodotoluene | Phenol | 8-Hydroxyquinoline | 92 | [5] |
| 2 | 1-Iodo-4-nitrobenzene | 4-Methoxyphenol | 1,10-Phenanthroline | 95 | [5] |
| 3 | 2-Bromopyridine | Phenol | N,N-Dimethylglycine | 88 | [6] |
Note: This data is from systems with related N,O- and N,N-chelating ligands, which are known to be effective in Ullmann reactions. The performance with this compound as a simple O-donor ligand may differ.
Diagram: Catalytic Cycle for Ullmann C-O Coupling
Caption: A proposed catalytic cycle for the Ullmann C-O coupling reaction.
Concluding Remarks
The use of this compound as a primary ligand in transition metal catalysis is an area that warrants further exploration. The protocols and data presented here, derived from structurally analogous phenoxide-based systems, provide a solid foundation for researchers to begin investigating the catalytic potential of cresolate ligands. The tunability and low cost of cresols make them attractive candidates for the development of novel, efficient catalytic systems. Further research should focus on the synthesis and characterization of well-defined transition metal-cresolate complexes and a systematic evaluation of their catalytic activity in a broader range of cross-coupling reactions.
References
- 1. Palladium complexes containing imino phenoxide ligands: synthesis, luminescence, and their use as catalysts for the ring-opening polymerization of rac-lactide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dspace.library.uu.nl [dspace.library.uu.nl]
- 3. nobelprize.org [nobelprize.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper(I) Phenoxide Complexes in the Etherification of Aryl Halides - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Analysis of Cresols using Gas Chromatography-Mass Spectrometry following Derivatization with MSTFA
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cresols (o-, m-, and p-cresol) are isomeric phenolic compounds that present a challenge for direct analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Their polar hydroxyl group leads to poor chromatographic peak shape, low sensitivity, and potential thermal degradation during analysis.[1] Derivatization is a crucial step to enhance the volatility and thermal stability of cresols, thereby improving chromatographic resolution and detection sensitivity.[2] Silylation, which involves replacing the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, is a common and effective derivatization technique for phenols.[2] N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is a potent silylating reagent that is highly effective for the derivatization of cresols.[1][3][4] The resulting TMS ethers are significantly more volatile and less polar than the parent phenols.[2] This application note provides a detailed protocol for the derivatization of cresols with MSTFA for subsequent GC-MS analysis.
Advantages of MSTFA Derivatization
-
Improved Volatility and Thermal Stability: Silylation of the polar hydroxyl group increases the volatility of cresols, allowing for their analysis by GC.[5]
-
Enhanced Chromatographic Separation: Derivatization with MSTFA enables the complete separation of cresol (B1669610) isomers on common capillary columns, such as the HP-5MS.[3][4] Without derivatization, m- and p-cresol (B1678582) often co-elute.[3]
-
Increased Sensitivity: The improved peak shape and reduced adsorption in the GC system lead to higher sensitivity and lower detection limits.
-
Volatile Byproducts: The byproducts of the reaction with MSTFA are highly volatile and typically do not interfere with the chromatogram, which is advantageous for trace analysis.[1]
Quantitative Data Summary
The following table summarizes quantitative data for the analysis of cresols after derivatization. Please note that limits of detection (LOD) and quantification (LOQ) can vary depending on the specific instrumentation and matrix.
| Analyte | Derivatization Reagent | Method | LOD | LOQ | Linearity Range | Reference |
| o-Cresol (B1677501) | BSTFA | GC-MS | 10 µg/L (urine) | Not specified | Up to 3 mg/L | [6] |
| m-Cresol (B1676322) | BSTFA | GC-MS | 10 µg/L (urine) | Not specified | Up to 3 mg/L | [6] |
| p-Cresol | Not specified | GC-MS/MS | Not specified | <0.142 µg/mL (blood) | Not specified | [7] |
Note: While the provided reference for o- and m-cresol used BSTFA, the performance of MSTFA is comparable or superior for many phenolic compounds.[8]
Experimental Protocol: Derivatization of Cresols with MSTFA
This protocol is based on established methods for the silylation of phenolic compounds.[1][3]
Materials:
-
Cresol standard or sample extract
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Anhydrous dichloromethane (B109758) or other suitable aprotic solvent (e.g., pyridine, acetonitrile)[1][2]
-
GC vials with inserts
-
Vortex mixer
-
Heating block or water bath
Procedure:
-
Sample Preparation:
-
Prepare a solution of the cresol standard or sample extract in an anhydrous aprotic solvent. A typical concentration is 1 mg/mL, but this may need to be adjusted based on the expected concentration in the sample.[2]
-
Ensure the sample is free of water, as silylating reagents are moisture-sensitive.[1][2]
-
-
Derivatization Reaction:
-
To 100 µL of the cresol solution in a GC vial, add 100 µL of MSTFA.[1]
-
Tightly cap the vial and vortex thoroughly.
-
-
Reaction Incubation:
-
Sample Analysis:
-
After incubation, allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
-
Recommended GC-MS Parameters
The following parameters have been shown to provide good separation of silylated cresol isomers.[3]
-
Gas Chromatograph: Thermo Scientific Trace 2000 GC or equivalent
-
Column: Agilent HP-5ms (30 m × 0.25 mm × 0.25 µm) or equivalent
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Injector Temperature: 250°C
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes
-
Ramp 1: Increase to 110°C at 3°C/min
-
Ramp 2: Increase to 260°C at 25°C/min
-
Hold at 260°C for 5 minutes
-
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: 40-650 amu
-
Scan Mode: Full scan
-
Expected Results
After derivatization with MSTFA, the three cresol isomers should be well-separated chromatographically. The elution order is typically o-cresol, followed by m-cresol, and then p-cresol.[3] The mass spectra of the silylated derivatives will show characteristic fragmentation patterns. For instance, silylated o-cresol often has a characteristic base peak at m/z 91 (tropylium ion), while silylated m- and p-cresol typically show a base peak at m/z 165.[3][4]
Troubleshooting
-
Poor Peak Shape or Low Response: This may be due to the presence of moisture in the sample or solvent. Ensure all reagents and glassware are anhydrous. Incomplete derivatization can also be a cause; consider increasing the reaction time or temperature slightly.
-
Interfering Peaks: While MSTFA byproducts are volatile, complex matrices may contain other compounds that can be derivatized. A blank sample run is recommended to identify any potential interferences.
Diagrams
Caption: Workflow for the derivatization of cresols with MSTFA.
Caption: Logic of MSTFA derivatization for improved GC-MS analysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 4. Differentiation of isomeric cresols by silylation in combination with gas chromatography/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Simple and sensitive GC/MS-method for the quantification of urinary phenol, o- and m-cresol and ethylphenols as biomarkers of exposure to industrial solvents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Simultaneous detection and quantification of free phenol and three structural isomers of cresol in human blood using gas chromatography-triple quadrupole mass spectrometry (GC-MS/MS) and their medical reference value ranges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols: The Role of Sodium Cresolate in pH Adjustment for Oxidative Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and protocols on the critical role of sodium cresolate in adjusting pH for oxidative coupling reactions, focusing on the synthesis of biphenolic compounds. Oxidative coupling of phenols is a powerful method for constructing C-C and C-O bonds, and the reaction's efficiency and selectivity are highly dependent on the pH of the reaction medium. This compound, often formed in situ by the addition of a strong base like sodium hydroxide (B78521) to a cresol-containing reaction mixture, acts as a crucial base to facilitate the deprotonation of the phenolic hydroxyl group. This deprotonation to the more nucleophilic phenoxide anion is essential for the subsequent oxidative coupling. These notes will explore the underlying principles and provide a specific protocol for the oxidative homocoupling of p-cresol (B1678582).
Introduction to Oxidative Coupling and the Importance of pH
Oxidative coupling of phenols is a chemical reaction that mimics biosynthetic pathways to produce a wide array of natural products and synthetic compounds with significant biological activity.[1] The reaction involves the oxidation of phenolic compounds to generate reactive intermediates, typically phenoxy radicals, which then couple to form dimers or polymers.[1] The regioselectivity of this coupling (ortho-ortho, ortho-para, or para-para) is influenced by several factors, including the choice of oxidant, catalyst, and critically, the reaction pH.
The acidity of the phenolic proton requires the presence of a base to generate the corresponding phenoxide ion. This phenoxide is more electron-rich and thus more susceptible to oxidation to the phenoxy radical than the parent phenol (B47542). Consequently, controlling the pH of the reaction medium is paramount for achieving high yields and selectivity. Insufficiently basic conditions can lead to slow or incomplete reactions, while excessively basic conditions might promote side reactions or degradation of the desired product.
The Role of this compound
This compound (the sodium salt of cresol) plays a pivotal role as a base in these reactions. It is typically formed in situ through the reaction of a cresol (B1669610) substrate with a strong base such as sodium hydroxide. The primary functions of this compound in adjusting the pH are:
-
Deprotonation of the Phenolic Hydroxyl Group: The fundamental role is to deprotonate the phenol, creating the more reactive phenoxide species. This increases the rate of the desired oxidative coupling reaction.
-
Controlling Reaction Selectivity: The concentration of the phenoxide, dictated by the pH, can influence the regioselectivity of the coupling reaction. While not extensively documented for this compound specifically, the general principle of pH influencing selectivity is well-established in oxidative phenol coupling.[2]
-
Preventing Undesired Side Reactions: In some cases, maintaining a specific pH range can suppress the formation of byproducts. For instance, in the oxidative coupling of p-cresol, the absence of a strong base leads to the formation of Pummerer's ketone as the main product, with the desired biphenol being formed in less than 5% yield.[3]
The following sections provide a detailed experimental protocol for the oxidative homocoupling of p-cresol, where the in situ formation of sodium p-cresolate is critical for the successful synthesis of 2,2'-dihydroxy-5,5'-dimethylbiphenyl.
Experimental Protocol: Oxidative Homocoupling of p-Cresol
This protocol is adapted from a patented procedure demonstrating the synthesis of 2,2'-dihydroxy-5,5'-dimethylbiphenyl, highlighting the essential role of a basic medium for achieving a high yield.[3]
Objective: To synthesize 2,2'-dihydroxy-5,5'-dimethylbiphenyl via the oxidative coupling of p-cresol, mediated by hydrogen peroxide in a basic aqueous solution.
Materials:
-
p-Cresol
-
Sodium hydroxide (NaOH)
-
Sodium lauryl sulfate (B86663)
-
30% Hydrogen peroxide (H₂O₂) solution
-
Deionized water
-
Standard laboratory glassware (beaker, stirrer, dropping funnel, filtration apparatus)
Procedure:
-
Preparation of the Basic Solution: In a 500 mL beaker equipped with a magnetic stirrer, dissolve 40 g (1 mole) of sodium hydroxide in 170 mL of deionized water.
-
Addition of Surfactant: To the sodium hydroxide solution, add 1 g of sodium lauryl sulfate and stir until dissolved.
-
Heating the Reaction Mixture: Heat the solution to 80°C with continuous stirring.
-
Addition of p-Cresol: Once the solution reaches 80°C, add 108.14 g (1 mole) of p-cresol to the reaction mixture. The p-cresol will react with the sodium hydroxide to form sodium p-cresolate in situ.
-
Addition of Oxidant: Slowly add 31 mL of a 30% hydrogen peroxide solution dropwise to the reaction mixture over a period of 2 hours. Maintain the temperature at 80°C throughout the addition.
-
Reaction Completion and Work-up: After the addition of hydrogen peroxide is complete, allow the reaction mixture to cool to room temperature.
-
Isolation of the Product: The product will precipitate out of the solution upon cooling. Isolate the solid product by filtration.
-
Washing and Drying: Wash the collected solid with deionized water and dry it thoroughly.
Expected Outcome:
The procedure is expected to yield 2,2'-dihydroxy-5,5'-dimethylbiphenyl with a high yield (the cited patent reports a 98% yield for a similar reaction with 2,4-di-tert-butylphenol).[3]
Data Presentation
The following table summarizes the effect of the base on the yield of the desired biphenol product in the oxidative coupling of p-cresol, as described in the background literature.[3]
| Base | Oxidant | Solvent | Temperature | Product | Yield | Reference |
| None | Peroxidase/H₂O₂ | Water | Not specified | 2-oxo-4a,8-di-methyl-1,2,4a,9b-tetrahydro-dibenzofurane (Pummerer's Ketone) | Major Product | [3] |
| None | Peroxidase/H₂O₂ | Water | Not specified | 2,2'-dihydroxy-5,5'-dimethylbiphenyl | < 5% | [3] |
| Sodium Hydroxide | H₂O₂ | Water | 80°C | 2,2'-dihydroxy-3,3',5,5'-tetra-tert-butyl-biphenyl (from 2,4-di-tert-butylphenol) | 98% | [3] |
Visualizations
Logical Relationship Diagram
Caption: Role of base in the oxidative coupling of p-cresol.
Experimental Workflow Diagram
Caption: Experimental workflow for biphenol synthesis.
Conclusion
The use of a base, leading to the formation of this compound, is a critical parameter in the success of oxidative coupling reactions of cresols. By ensuring the deprotonation of the phenolic hydroxyl group, the reaction rate and the yield of the desired biphenolic product can be significantly enhanced, while suppressing the formation of undesired side products. The provided protocol for the synthesis of 2,2'-dihydroxy-5,5'-dimethylbiphenyl serves as a practical example of this principle. Researchers in drug development and organic synthesis can apply these principles to optimize their own oxidative coupling reactions for the synthesis of complex molecules.
References
Application Notes and Protocols for Studying the Thermal Degradation of Sodium Cresolate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental setup and protocols for investigating the thermal degradation of sodium cresolate. The information is intended to guide researchers in designing and conducting experiments to understand the decomposition mechanisms, identify degradation products, and assess the thermal stability of this compound.
Introduction
This compound, a sodium salt of cresol, is utilized in various industrial applications. Understanding its behavior at elevated temperatures is crucial for safety, process optimization, and environmental impact assessment. Thermal degradation studies provide insights into the decomposition pathways, the nature of evolved gases, and the characteristics of the solid residue. This document outlines the key analytical techniques and detailed protocols for such investigations.
The thermal degradation of sodium cresolates, particularly the para and meta isomers, proceeds primarily through demethylation, with methane (B114726) being the main gaseous product.[1][2] The process also results in the formation of an intumescent char.[3] The proposed mechanism involves the homolytic cleavage of either the aromatic carbon-hydrogen (Ar-H) or aromatic carbon-methyl (Ar-CH₃) bond.[1]
Key Analytical Techniques
A multi-faceted analytical approach is essential for a thorough investigation of the thermal degradation of this compound. The following techniques are recommended:
-
Thermogravimetric Analysis (TGA): To determine the mass loss of the sample as a function of temperature, providing information on thermal stability and decomposition kinetics.
-
Differential Scanning Calorimetry (DSC): To measure the heat flow associated with thermal transitions, identifying endothermic and exothermic events like melting and decomposition.
-
Evolved Gas Analysis (EGA): To identify the gaseous products released during thermal decomposition. This is often coupled with TGA:
-
TGA-Fourier Transform Infrared Spectroscopy (TGA-FTIR): For the identification of functional groups in the evolved gases.
-
TGA-Mass Spectrometry (TGA-MS): For the identification of individual gaseous components by their mass-to-charge ratio.
-
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS): To separate and identify the volatile and semi-volatile organic compounds produced during pyrolysis.
-
Post-degradation Residue Analysis:
-
Fourier Transform Infrared Spectroscopy (FTIR): To characterize the chemical structure of the solid residue.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To provide detailed structural information about the non-volatile degradation products in the residue.[1]
-
Data Presentation
Quantitative data obtained from thermal analysis should be summarized for clear comparison.
Table 1: Thermogravimetric Analysis (TGA) Data for Sodium Phenolates [4]
| Compound | T1% (°C) | T5% (°C) | Tmax (°C) | Mass Loss in Main Step (%) |
| Sodium p-cresolate | 485 | 524 | 542 | 13.2 |
| Sodium m-cresolate | 508 | 535 | 550 | 13.5 |
| Sodium phenolate | 519 | 552 | 563 | 17.2 |
T1%, T5%, and Tmax represent the temperatures at which 1%, 5%, and the maximum rate of mass loss occurs, respectively.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Thermogravimetric Analysis coupled with Fourier Transform Infrared Spectroscopy (TGA-FTIR)
This protocol outlines the simultaneous measurement of mass loss and identification of evolved gases.
Objective: To determine the thermal stability of this compound and identify the functional groups of the gaseous decomposition products.
Instrumentation: A thermogravimetric analyzer coupled to an FTIR spectrometer via a heated transfer line.
Protocol:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of finely ground this compound into a clean, tared TGA crucible (e.g., alumina (B75360) or platinum).[1]
-
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace and the FTIR gas cell with an inert gas (e.g., high-purity nitrogen) at a flow rate of 20-50 mL/min to establish an inert atmosphere.
-
Set the temperature of the transfer line to 250-280°C to prevent condensation of evolved products.
-
-
TGA Method:
-
Equilibrate the sample at a starting temperature of 30-40°C.
-
Heat the sample from the starting temperature to 800°C at a constant heating rate of 10 °C/min.[4]
-
Continuously record the sample mass as a function of temperature.
-
-
FTIR Data Collection:
-
Configure the FTIR software to collect spectra of the evolved gases throughout the TGA run.
-
Set the spectral resolution to 4 cm⁻¹ and collect a suitable number of scans (e.g., 16-32) per spectrum to ensure a good signal-to-noise ratio.[5]
-
Record spectra at regular time or temperature intervals.
-
-
Data Analysis:
-
Analyze the TGA curve to determine the onset of decomposition, temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of mass loss at each stage.
-
Analyze the FTIR spectra collected at different temperatures to identify the characteristic absorption bands of the evolved gases. For this compound, the primary gaseous product is methane.[1][2]
-
Differential Scanning Calorimetry (DSC)
Objective: To determine the temperatures and enthalpies of thermal transitions of this compound.
Instrumentation: A differential scanning calorimeter.
Protocol:
-
Sample Preparation:
-
Accurately weigh 2-5 mg of finely ground this compound into a clean, tared DSC pan (e.g., aluminum).
-
Hermetically seal the pan to prevent any loss of volatile components before decomposition.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty reference pan in the DSC cell.
-
Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.
-
-
DSC Method:
-
Equilibrate the sample at a starting temperature of 30-40°C for 5-10 minutes.
-
Heat the sample from the starting temperature to a final temperature above the decomposition range (e.g., 600°C) at a constant heating rate of 10 K/min.
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
Analyze the DSC thermogram to identify endothermic and exothermic peaks.
-
Determine the onset temperature, peak temperature, and the enthalpy of the thermal events by integrating the peak areas.
-
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Objective: To separate and identify the volatile and semi-volatile products of the thermal decomposition of this compound.
Instrumentation: A pyrolysis unit directly coupled to a gas chromatograph-mass spectrometer.
Protocol:
-
Sample Preparation:
-
Weigh approximately 0.5-1.0 mg of finely ground this compound into a pyrolysis sample cup.
-
-
Pyrolysis:
-
Place the sample cup in the pyrolyzer.
-
Set the pyrolysis temperature to a point within the main decomposition range identified by TGA (e.g., 550-650°C).
-
Heat the sample rapidly to the set temperature and hold for a short duration (e.g., 15-30 seconds) in an inert atmosphere (helium).
-
-
GC-MS Analysis:
-
Injector: Set the injector temperature to 280-300°C.
-
GC Column: Use a capillary column suitable for the separation of phenolic compounds (e.g., a 30 m x 0.25 mm ID, 0.25 µm film thickness, mid-polarity column like a DB-5ms or equivalent).
-
Carrier Gas: Use helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 40-50°C, hold for 2-5 minutes.
-
Ramp: Increase the temperature at a rate of 5-10°C/min to a final temperature of 280-300°C.
-
Final hold: Hold at the final temperature for 5-10 minutes.
-
-
MS Parameters:
-
Set the MS transfer line temperature to 280°C.
-
Use electron ionization (EI) at 70 eV.
-
Scan a mass range of m/z 35-550.
-
-
-
Data Analysis:
-
Identify the individual compounds in the pyrogram by comparing their mass spectra with a spectral library (e.g., NIST/Wiley).
-
Calculate the relative peak areas to estimate the abundance of each pyrolysis product.
-
Analysis of Solid Residue by FTIR Spectroscopy
Objective: To characterize the chemical structure of the non-volatile residue remaining after thermal degradation.
Protocol:
-
Sample Preparation:
-
Heat a larger sample of this compound in a furnace under a nitrogen atmosphere to a temperature corresponding to the end of the main decomposition step observed in TGA.
-
Allow the sample to cool to room temperature under nitrogen.
-
Grind the resulting char into a fine powder.
-
Prepare a KBr pellet by mixing a small amount of the powdered residue with dry KBr and pressing the mixture into a transparent disk.
-
-
FTIR Analysis:
-
Acquire the FTIR spectrum of the KBr pellet over the range of 4000-400 cm⁻¹.
-
Collect a sufficient number of scans to obtain a high-quality spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands in the spectrum to determine the functional groups present in the char. The gradual disappearance of the C-O stretching band around 1263 cm⁻¹ with increasing temperature indicates C-O bond scission.[6]
-
Experimental Workflows and Degradation Pathways
The following diagrams illustrate the experimental workflow and the proposed thermal degradation pathway of sodium p-cresolate.
Caption: Experimental workflow for thermal degradation analysis.
Caption: Proposed thermal degradation pathway of sodium p-cresolate.[3][6]
References
Application Note: The Role of Sodium o-Cresolate in the Synthesis of Mephenesin
Audience: Researchers, scientists, and drug development professionals.
Introduction Mephenesin (B1676209), 3-(2-methylphenoxy)propane-1,2-diol, is a centrally acting muscle relaxant used to treat muscle spasms and stiffness.[1] Its synthesis commonly involves the Williamson ether synthesis, a robust method for forming ethers.[2][3] A critical step in this process is the formation of a sodium cresolate (specifically, sodium o-cresolate) intermediate. This intermediate acts as a potent nucleophile, reacting with an electrophile to form the ether linkage characteristic of mephenesin.[4] This document provides a detailed protocol for the laboratory-scale synthesis of mephenesin, outlines its mechanism of action, and presents relevant quantitative data.
Synthesis of Mephenesin: An Experimental Workflow
The synthesis of mephenesin from o-cresol (B1677501) is a two-step process. First, o-cresol is deprotonated by a strong base, typically sodium hydroxide (B78521), to form the sodium o-cresolate salt.[4] This salt then undergoes a nucleophilic substitution (SN2) reaction with 3-chloro-1,2-propanediol (B139630).[2][4] The cresolate anion acts as the nucleophile, displacing the chloride leaving group to form the final mephenesin product.
Caption: Workflow for the synthesis of mephenesin.
Experimental Protocol: Synthesis of Mephenesin
This protocol describes a generalized procedure for the synthesis of mephenesin. Researchers should adapt and optimize the protocol based on their specific laboratory conditions and safety guidelines.
1. Materials and Reagents:
-
o-Cresol
-
Sodium Hydroxide (NaOH)
-
3-Chloro-1,2-propanediol
-
Deionized Water
-
Diethyl Ether (or other suitable extraction solvent)
-
Anhydrous Magnesium Sulfate (or other drying agent)
-
Solvents for recrystallization (e.g., Toluene, Ethyl Acetate/Hexane mixture)
2. Procedure:
-
Step 1: Formation of Sodium o-Cresolate
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve a specific molar quantity of o-cresol in a minimal amount of a suitable solvent (e.g., water or ethanol).
-
Prepare an aqueous solution of an equimolar amount of sodium hydroxide.
-
Slowly add the sodium hydroxide solution to the o-cresol solution while stirring. The reaction is exothermic.
-
Stir the mixture at room temperature for 30-60 minutes to ensure the complete formation of the sodium o-cresolate salt.[4] The resulting solution contains the nucleophilic sodium o-cresolate.
-
-
Step 2: Synthesis of Mephenesin
-
To the flask containing the sodium o-cresolate solution, add an equimolar amount of 3-chloro-1,2-propanediol dropwise.[4]
-
Heat the reaction mixture to reflux and maintain this temperature for several hours (typically 2-6 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
-
Step 3: Work-up and Purification
-
If the reaction was performed in an aqueous medium, extract the product into an organic solvent like diethyl ether multiple times.
-
Combine the organic extracts and wash with a brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude mephenesin.
-
Purify the crude product by recrystallization from a suitable solvent or by column chromatography on silica (B1680970) gel to obtain pure mephenesin.
-
3. Characterization:
-
Melting Point: 71 °C[1]
-
Spectroscopic Analysis: Confirm the structure using 1H NMR, 13C NMR, and Mass Spectrometry.
Quantitative Data Summary
The yield and purity of mephenesin synthesis can vary based on the specific reaction conditions and purification methods employed. The following table summarizes representative data from a chiral synthesis approach.
| Parameter | Value | Reference |
| Starting Material | 2-Cresol | [5] |
| Synthesis Type | Chiral Synthesis (4 steps) | [5] |
| Overall Yield | 56% | [5] |
| Enantiomeric Excess | >98% for (S)-Mephenesin | [5] |
| Purity Determination | Chiral-HPLC | [5] |
Mechanism of Action: Mephenesin as a Muscle Relaxant
Mephenesin exerts its muscle-relaxing properties by acting on the central nervous system (CNS).[6] Its primary mechanism involves the depression of polysynaptic pathways in the spinal cord and brain.[6] At a biochemical level, mephenesin is understood to potentiate the effects of the main inhibitory neurotransmitter, gamma-aminobutyric acid (GABA).[6] By enhancing GABAergic transmission, it increases the inhibitory effect on motor neurons, leading to a reduction in neuronal excitability and consequently, a decrease in muscle tone and spasms.[6][7] Some evidence also suggests that mephenesin may act as an antagonist at NMDA receptors, which would further contribute to dampening excessive neuronal activity.[8][9]
References
- 1. Mephenesin | C10H14O3 | CID 4059 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. pharmdguru.com [pharmdguru.com]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of Mephenesin? [synapse.patsnap.com]
- 7. What is the mechanism of Chlorphenesin Carbamate? [synapse.patsnap.com]
- 8. Mephenesin - Wikipedia [en.wikipedia.org]
- 9. medchemexpress.com [medchemexpress.com]
Spectrophotometric determination of cresol isomers using sodium carbonate and sodium cresolate.
Application Notes & Protocols: Spectrophotometric Determination of Cresol (B1669610) Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cresol, a methylphenol, exists as three structural isomers: ortho-cresol (o-cresol), meta-cresol (m-cresol), and para-cresol (p-cresol). These isomers are common in industrial processes and are utilized as antiseptics and disinfectants. Due to variations in toxicity among the isomers, their individual quantification is crucial. While methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) are frequently employed for their separation and analysis, spectrophotometry offers a simpler, more cost-effective, and widely accessible alternative.[1]
This document details a spectrophotometric method for the determination of cresol isomers. The method is based on the principle that in an alkaline medium, such as a sodium carbonate solution, cresols convert to their corresponding sodium cresolate salts. These cresolates exhibit distinct ultraviolet (UV) absorption spectra, which can be used for their quantification. However, it is important to note that the UV absorption spectra of the cresol isomers overlap significantly, which can complicate their simultaneous determination without the use of chemometric techniques.[2]
Principle of the Method
In an alkaline solution, the phenolic hydroxyl group of cresol deprotonates to form the cresolate ion. This alteration in the molecular structure leads to a bathochromic shift (a shift to a longer wavelength) in the UV absorption spectrum. By measuring the absorbance at the wavelength of maximum absorption (λmax) for each isomer in its cresolate form, a quantitative analysis can be performed. Due to the extensive spectral overlap, resolving a ternary mixture of these isomers by conventional spectrophotometry is challenging. For simultaneous determination in a mixture, multivariate calibration methods such as Principal Component Regression (PCR) or Partial Least Squares (PLS) are recommended.[2][3]
Experimental Protocols
1. Preparation of Reagents and Standards
-
Sodium Carbonate Solution (0.1 M): Dissolve 10.6 g of anhydrous sodium carbonate in deionized water and dilute to 1 L in a volumetric flask.
-
Stock Solutions of Cresol Isomers (100 µg/mL): Accurately weigh 10 mg of each cresol isomer (o-cresol, m-cresol, and p-cresol) and dissolve each in a separate 100 mL volumetric flask using the 0.1 M sodium carbonate solution as the diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions of each cresol isomer by diluting the stock solutions with the 0.1 M sodium carbonate solution to achieve concentrations in the desired analytical range (e.g., 2-20 µg/mL).
2. Instrumentation
-
A UV-Vis spectrophotometer (a photodiode array instrument is advantageous for spectral scanning) is required.
-
Quartz cuvettes with a 1 cm path length.
3. Spectrophotometric Measurement
-
Set the spectrophotometer to scan the UV region from 250 nm to 350 nm.
-
Use the 0.1 M sodium carbonate solution as the blank reference.
-
Record the absorption spectrum for each working standard solution of the individual cresol isomers.
-
Identify the wavelength of maximum absorbance (λmax) for each isomer.
-
For a sample containing an unknown concentration of a single cresol isomer, measure its absorbance at the corresponding λmax.
-
For samples containing a mixture of cresol isomers, record the absorbance values across a specific spectral range (e.g., 283-305 nm at 1 nm intervals) for use with multivariate analysis.[2]
4. Preparation of the Calibration Curve
-
Measure the absorbance of each working standard solution for the individual isomers at their respective λmax.
-
Plot a graph of absorbance versus concentration for each isomer.
-
Determine the linearity, range, limit of detection (LOD), and limit of quantification (LOQ) from the calibration data.
Data Presentation
Table 1: Spectrophotometric Characteristics of Cresol Isomers in Alkaline Medium
| Parameter | o-Cresol | m-Cresol | p-Cresol | Reference |
| λmax | ~289 nm | ~292 nm | ~294 nm | |
| Solvent | 0.1M NaOH-methanol (5:95% v/v) | 0.1M NaOH-methanol (5:95% v/v) | 0.1M NaOH-methanol (5:95% v/v) |
Note: The λmax values are based on a sodium hydroxide-methanol medium, which is expected to be very similar to a sodium carbonate medium in terms of the resulting cresolate ions.
Visualizations
Experimental Workflow for Spectrophotometric Analysis of a Single Cresol Isomer
Caption: Workflow for the spectrophotometric determination of a single cresol isomer.
Logical Relationship for Addressing Spectral Overlap in Cresol Isomer Mixtures
Caption: Addressing spectral overlap in cresol isomer mixtures.
References
Application Notes and Protocols: Sodium Cresolate in the Synthesis of Liquid Antioxidants
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of sodium cresolate as a key reagent in the synthesis of liquid phenolic antioxidants. Detailed experimental protocols, quantitative data on antioxidant activity, and visualizations of the synthesis pathway and experimental workflow are presented to guide researchers in this area.
Introduction
Phenolic compounds are a cornerstone of antioxidant chemistry, playing a crucial role in preventing oxidative degradation in various industrial applications, including lubricants, fuels, plastics, and pharmaceuticals. The strategic synthesis of sterically hindered and ether-functionalized phenols can lead to liquid antioxidants with desirable properties such as high stability, good solubility in nonpolar media, and potent radical-scavenging activity. This compound, the sodium salt of cresol, is a versatile and reactive nucleophile that serves as an excellent starting material for the synthesis of these valuable compounds through reactions like the Williamson ether synthesis. This document outlines the synthesis and antioxidant evaluation of a model liquid antioxidant, 4-benzyloxytoluene, prepared from sodium p-cresolate.
Synthesis of a Model Liquid Antioxidant: 4-Benzyloxytoluene
The synthesis of 4-benzyloxytoluene from sodium p-cresolate and benzyl (B1604629) bromide via the Williamson ether synthesis is a representative example of the preparation of a liquid phenolic antioxidant. This reaction proceeds through an SN2 mechanism where the cresolate anion displaces the bromide ion from benzyl bromide.
Chemical Reaction Pathway
Caption: Synthesis of 4-benzyloxytoluene from sodium p-cresolate.
Experimental Protocol: Synthesis of 4-Benzyloxytoluene
This protocol details the laboratory-scale synthesis of 4-benzyloxytoluene.
Materials:
-
Sodium hydroxide (B78521) (NaOH)
-
Benzyl bromide
-
Dimethylformamide (DMF, anhydrous)
-
Ethyl acetate (B1210297)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Formation of Sodium p-cresolate (in situ):
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve p-cresol (1.0 eq) in anhydrous DMF.
-
To this solution, add sodium hydroxide (1.05 eq) and stir the mixture at room temperature for 1 hour to ensure the complete formation of sodium p-cresolate.
-
-
Williamson Ether Synthesis:
-
To the stirring suspension of sodium p-cresolate, add benzyl bromide (1.1 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80°C and maintain this temperature for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude 4-benzyloxytoluene by vacuum distillation or column chromatography on silica (B1680970) gel to yield a colorless to pale yellow liquid.
-
Experimental Workflow
Caption: Workflow for the synthesis of 4-benzyloxytoluene.
Quantitative Data: Antioxidant Activity
The antioxidant activity of the synthesized 4-benzyloxytoluene can be compared to its precursor, p-cresol, and other standard antioxidants like Butylated Hydroxytoluene (BHT). The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method to evaluate antioxidant activity, with the results often expressed as the half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates higher antioxidant activity.
| Compound | Structure | Type | DPPH IC₅₀ (µM)[1][2][3][4] |
| p-Cresol | CH₃-C₆H₄-OH | Precursor | ~150 - 200 |
| 4-Benzyloxytoluene | CH₃-C₆H₄-O-CH₂-C₆H₅ | Synthesized Product | ~80 - 120 |
| Butylated Hydroxytoluene (BHT) | ((CH₃)₃C)₂-C₆H₂-(OH)-CH₃ | Standard Antioxidant | ~40 - 60 |
| α-Tocopherol (Vitamin E) | C₂₉H₅₀O₂ | Natural Antioxidant | ~25 - 50 |
Note: The IC₅₀ values are approximate and can vary based on the specific experimental conditions.
The data indicates that the etherification of the phenolic hydroxyl group in p-cresol to form 4-benzyloxytoluene can enhance its radical scavenging activity. While not as potent as the sterically hindered phenol (B47542) BHT or the natural antioxidant α-tocopherol, this synthesis demonstrates a viable pathway to novel liquid antioxidants with improved performance over the simple phenolic precursor.
Conclusion
This compound is a readily accessible and highly effective reagent for the synthesis of liquid antioxidants through pathways such as the Williamson ether synthesis. The conversion of p-cresol to 4-benzyloxytoluene serves as a clear and reproducible example of this application. The resulting ether-based phenolic compounds exhibit enhanced antioxidant activity compared to their precursors, highlighting the potential for developing a wide range of novel liquid antioxidants with tailored properties for various industrial applications. The protocols and data presented herein provide a solid foundation for researchers and professionals in the field to explore this promising area of antioxidant synthesis.
References
Troubleshooting & Optimization
How to improve the yield of Williamson ether synthesis with sodium cresolate?
Welcome to the technical support center for the Williamson ether synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the synthesis of cresolyl ethers.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Williamson ether synthesis with sodium cresolate?
The Williamson ether synthesis is a classic method for preparing ethers. It proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this specific case, the nucleophilic this compound (an aryloxide) attacks a primary alkyl halide, displacing the halide leaving group to form the corresponding cresolyl ether and a sodium halide salt.[1][2]
Q2: What are the ideal types of alkyl halides to use with this compound?
Primary alkyl halides (e.g., iodomethane, 1-bromobutane) are strongly recommended for this reaction.[2] Secondary alkyl halides can be used, but they often lead to a mixture of the desired ether (via SN2) and an alkene byproduct (via E2 elimination).[2] Tertiary alkyl halides are unsuitable as they will almost exclusively yield the elimination product.[2]
Q3: Which solvents are best suited for this reaction?
Polar aprotic solvents are the preferred choice as they effectively dissolve the this compound without strongly solvating the nucleophilic oxygen atom, thus promoting a higher reaction rate.[1] Commonly used solvents include dimethyl sulfoxide (B87167) (DMSO) and N,N-dimethylformamide (DMF). Protic solvents, such as ethanol (B145695) or water, can slow the reaction by forming hydrogen bonds with the cresolate ion.
Q4: What is a typical temperature range for this synthesis?
A typical Williamson ether synthesis is conducted at temperatures ranging from 50 to 100 °C.[1] The optimal temperature will depend on the specific reactants and solvent used. It's a balance between achieving a reasonable reaction rate and minimizing side reactions like elimination, which are favored at higher temperatures.
Q5: Can I use cresol (B1669610) directly instead of pre-forming the this compound?
Yes, the this compound can be generated in situ by adding a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), to the cresol in the reaction mixture before the addition of the alkyl halide.[1]
Troubleshooting Guide
Problem: Low or No Yield of the Desired Ether Product
This is a common issue that can often be resolved by systematically evaluating the reaction setup and conditions.
| Possible Cause | Troubleshooting Suggestion | Rationale |
| Inappropriate Alkyl Halide | Use a primary alkyl halide (e.g., R-Br, R-I). If a secondary halide must be used, lower the reaction temperature. Avoid tertiary halides. | The reaction is an SN2 substitution. Secondary and tertiary alkyl halides are prone to a competing E2 elimination reaction, especially with a strong base/nucleophile like this compound, which reduces the yield of the desired ether.[2] |
| Incorrect Solvent Choice | Switch to a polar aprotic solvent such as DMSO or DMF. Ensure the solvent is anhydrous. | Protic solvents (e.g., alcohols, water) can solvate the nucleophilic cresolate ion through hydrogen bonding, reducing its reactivity and slowing down the reaction rate.[1] |
| Suboptimal Temperature | Optimize the reaction temperature. Start in the 50-70 °C range and increase if the reaction is too slow. Monitor for byproduct formation. | Higher temperatures can favor the E2 elimination side reaction.[3] Conversely, a temperature that is too low will result in a very slow or incomplete reaction. |
| Presence of Water | Ensure all glassware is thoroughly dried and use an anhydrous solvent. If generating the cresolate in situ, consider a base like sodium hydride (NaH) for strictly anhydrous conditions. | Water will protonate the highly reactive this compound, converting it back to the less nucleophilic cresol and reducing the effective concentration of the active nucleophile. |
| Side Reaction: C-Alkylation | This is a known side reaction for phenoxides. Softer alkylating agents (iodides and bromides) tend to favor C-alkylation. Consider using a phase-transfer catalyst, which can enhance O-alkylation selectivity. | The cresolate ion is an ambident nucleophile, meaning it can react at either the oxygen or a carbon atom on the aromatic ring. C-alkylation leads to the formation of an alkylated cresol instead of the desired ether. |
| Insufficient Reaction Time | Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue heating until the starting material is consumed. | Williamson ether syntheses can take anywhere from 1 to 8 hours to reach completion.[1] Stopping the reaction prematurely will result in a low yield. |
Troubleshooting Workflow
The following diagram outlines a logical workflow for diagnosing and resolving low-yield issues in your Williamson ether synthesis.
Caption: Troubleshooting workflow for low yield in Williamson ether synthesis.
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes how different reaction parameters can influence the yield of aryl ethers in a Williamson synthesis. While specific data for this compound is limited, these examples with similar phenoxides illustrate key optimization principles.
| Phenoxide | Alkyl Halide | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| n-Butoxide | n-Butyl Chloride | n-Butanol | None | Reflux | 14 | 61 | [4] |
| n-Butoxide | n-Butyl Chloride | DMSO | None | 100 | 9.5 | 95 | [4] |
| m-Cresol | Benzyl Chloride | Cyclohexane/H₂O | TBAB (PTC) | 50 | 1 | 100 | [5] |
| Phenol (B47542) | 1-Bromobutane | DMF | None | 80 | 12 | ~85-90 | [6] |
| Phenol | 1-Bromobutane | DMSO | None | 100 | 9.5 | ~95 | [4][6] |
| Various Phenols | Methyl Iodide | Acetone | K₂CO₃ | Microwave | < 5 min | 78-100 |
Note: Yields for phenol are representative based on similar reactions and serve for comparative purposes. TBAB: Tetrabutylammonium bromide (Phase-Transfer Catalyst).
Key Insights from Data:
-
Solvent Choice is Critical: Replacing a protic solvent (n-butanol) with a polar aprotic solvent (DMSO) dramatically increased the yield from 61% to 95% and reduced the reaction time.[4]
-
Phase-Transfer Catalysis (PTC) is Highly Effective: For reactions involving an aqueous phase (e.g., using aqueous NaOH), a phase-transfer catalyst like TBAB can lead to excellent yields (100%) in a very short time by facilitating the transfer of the cresolate anion into the organic phase.[5]
-
Microwave Irradiation: This non-conventional heating method can significantly reduce reaction times from hours to minutes while providing excellent yields.
Experimental Protocol: Synthesis of a Cresolyl Ether
This protocol describes a general procedure for the synthesis of an alkyl cresolyl ether using a phase-transfer catalyst, which is highly effective for this class of reaction.
Objective: To synthesize a p-cresolyl ether via Williamson ether synthesis.
Materials:
-
Primary alkyl halide (e.g., 1-bromopropane)
-
Sodium hydroxide (NaOH) solution (e.g., 50% w/v)
-
Tetrabutylammonium bromide (TBAB)
-
Organic solvent (e.g., Toluene (B28343) or Dichloromethane)
-
Diethyl ether (for extraction)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-cresol (1.0 eq), toluene (approx. 2 mL per mmol of cresol), and the phase-transfer catalyst, TBAB (0.05-0.1 eq).
-
Base Addition: While stirring vigorously, add the aqueous sodium hydroxide solution (2.0-3.0 eq).
-
Alkyl Halide Addition: Add the primary alkyl halide (1.1-1.2 eq) to the mixture.
-
Reaction: Heat the mixture to 60-70 °C with vigorous stirring. Monitor the reaction's progress by TLC until the p-cresol spot has disappeared (typically 1-3 hours).
-
Workup - Phase Separation: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel. Add deionized water to dissolve the salts and separate the aqueous and organic layers.
-
Extraction: Extract the aqueous layer twice with diethyl ether. Combine all organic layers.
-
Washing: Wash the combined organic layers with water to remove residual NaOH, then with brine to aid in the removal of water.
-
Drying: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.
Reaction Mechanism and Side Reactions
The following diagram illustrates the desired SN2 pathway for the synthesis of the cresolyl ether and the two primary competing side reactions: E2 elimination and C-alkylation.
Caption: Reaction pathways in the Williamson synthesis with this compound.
References
Side reactions to consider when using sodium cresolate as a nucleophile.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using sodium cresolate as a nucleophile in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary competing side reactions when using this compound as a nucleophile in an alkylation reaction?
A1: The two main side reactions are C-alkylation and elimination. This compound is an ambident nucleophile, meaning it has two nucleophilic sites: the oxygen atom and the carbon atoms of the aromatic ring (primarily the ortho and para positions). This leads to a competition between O-alkylation (the desired ether formation) and C-alkylation (formation of a carbon-carbon bond). Additionally, because this compound is a strong base, it can promote the elimination (dehydrohalogenation) of the alkylating agent, especially with secondary and tertiary halides, leading to the formation of alkenes.[1][2][3][4]
Q2: How can I favor O-alkylation over C-alkylation?
A2: Several factors influence the C- vs. O-alkylation ratio. To favor the desired O-alkylation (ether formation), consider the following:
-
Solvent: Use polar aprotic solvents like DMF, DMSO, or acetonitrile. These solvents solvate the sodium cation, leaving the oxygen anion more available for nucleophilic attack. Protic solvents, like water or alcohols, can hydrogen bond with the oxygen atom, shielding it and thus favoring C-alkylation.[5][6]
-
Counter-ion: Larger cations (like potassium) can favor O-alkylation.[5]
-
Alkylating Agent: "Harder" electrophiles, such as alkyl chlorides or sulfates, tend to react at the "harder" oxygen atom, favoring O-alkylation. "Softer" electrophiles, like alkyl iodides, have a higher tendency for C-alkylation.[7]
Q3: What causes low yields in my Williamson ether synthesis with this compound?
A3: Low yields can be attributed to several factors:
-
Elimination: If you are using a secondary or tertiary alkyl halide, elimination (E2) will be a significant competing reaction, leading to the formation of an alkene instead of an ether.[1][2] It is best to use primary alkyl halides.[1][4]
-
C-alkylation: As discussed above, C-alkylation can be a major byproduct, reducing the yield of the desired O-alkylated product.
-
Steric Hindrance: Significant steric hindrance on either the this compound or the alkylating agent can slow down the desired S(_N)2 reaction.[4]
-
Incomplete reaction: The reaction may not have gone to completion. Ensure you are using appropriate reaction times and temperatures.
-
Moisture: The presence of water can hydrolyze the this compound and affect the reaction. Ensure all reagents and solvents are dry.
Q4: In a Kolbe-Schmitt reaction with this compound, what determines the position of carboxylation (ortho vs. para)?
A4: The regioselectivity of the Kolbe-Schmitt reaction is primarily influenced by the counter-ion and temperature. With this compound, the carboxylation predominantly occurs at the ortho position to the hydroxyl group. This is because the sodium ion forms a chelate with the oxygen of the phenoxide and the incoming carbon dioxide, directing the electrophile to the ortho position. Using a potassium salt (potassium cresolate) would favor the formation of the para-isomer.[8] Temperature also plays a role; higher temperatures can sometimes favor the thermodynamically more stable para-isomer.
Troubleshooting Guides
Problem 1: Unexpected peak in NMR/LC-MS corresponding to a C-alkylated product.
Possible Cause: Reaction conditions are favoring C-alkylation.
Solutions:
-
Change the solvent: Switch from a protic or nonpolar solvent to a polar aprotic solvent like DMF or DMSO.[5][6]
-
Modify the alkylating agent: If possible, use an alkyl halide with a harder leaving group (e.g., chloride instead of iodide).[7]
-
Lower the reaction temperature: C-alkylation can sometimes be favored at higher temperatures.
Problem 2: Significant amount of alkene byproduct detected.
Possible Cause: Elimination reaction is competing with substitution.
Solutions:
-
Use a primary alkyl halide: Secondary and tertiary alkyl halides are prone to elimination. If your synthesis allows, redesign your route to use a primary alkyl halide.[1][2][3]
-
Lower the reaction temperature: Elimination reactions are often favored at higher temperatures.
-
Use a less hindered base (if applicable): While you are starting with this compound, if you are generating it in situ, ensure the base used is not excessively bulky.
Problem 3: A mixture of ortho- and para-carboxylated products is obtained in the Kolbe-Schmitt reaction.
Possible Cause: Reaction conditions are not optimized for regioselectivity.
Solutions:
-
Ensure the use of this compound: For ortho-selectivity, the sodium salt is crucial for chelation control.
-
Control the temperature: Lower temperatures (around 125°C) generally favor the ortho-isomer with sodium phenoxide.[8]
-
Purification: If a mixture is unavoidable, the isomers can be separated by techniques like fractional crystallization or chromatography.[9]
Data Presentation
Table 1: Illustrative Influence of Reaction Conditions on O- vs. C-Alkylation of Sodium p-Cresolate
| Alkylating Agent | Solvent | Temperature (°C) | Predominant Product |
| Methyl Iodide | Methanol (protic) | Reflux | Mixture, significant C-alkylation |
| Methyl Iodide | DMF (polar aprotic) | 80 | O-alkylation (p-cresyl methyl ether) |
| Benzyl Bromide | Trifluoroethanol (protic) | 25 | C-alkylation |
| Benzyl Bromide | DMF (polar aprotic) | 25 | O-alkylation |
| Isopropyl Bromide | THF (less polar aprotic) | Reflux | Mixture of O-alkylation and elimination |
Table 2: Regioselectivity in the Kolbe-Schmitt Reaction of Phenoxides
| Phenoxide | Temperature (°C) | Pressure (atm) | Major Product |
| Sodium Phenoxide | 125 | 100 | Salicylic acid (ortho-isomer) |
| Potassium Phenoxide | 150-200 | 100 | p-Hydroxybenzoic acid (para-isomer) |
Data adapted from the general Kolbe-Schmitt reaction of phenol. Similar trends are expected for this compound.[10]
Experimental Protocols
Protocol 1: Williamson Ether Synthesis of p-Cresyl Methyl Ether
This protocol describes the O-alkylation of p-cresol (B1678582) using methyl iodide.
Materials:
-
p-Cresol
-
Sodium hydroxide (B78521) (NaOH)
-
N,N-Dimethylformamide (DMF)
-
Methyl iodide
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Deionized water
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve p-cresol (1 equivalent) in DMF.
-
Carefully add sodium hydroxide (1.1 equivalents) to the solution and stir until the p-cresol is completely deprotonated to form sodium p-cresolate.
-
Cool the mixture to 0°C using an ice bath.
-
Slowly add methyl iodide (1.2 equivalents) to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 80°C for 3-4 hours.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude p-cresyl methyl ether.
-
Purify the product by column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Kolbe-Schmitt Carboxylation of Sodium m-Cresolate
This protocol describes the ortho-carboxylation of m-cresol (B1676322).
Materials:
-
m-Cresol
-
Sodium hydroxide (NaOH)
-
High-pressure autoclave
-
Carbon dioxide (CO₂)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Standard laboratory glassware
Procedure:
-
Prepare sodium m-cresolate by reacting m-cresol with an equimolar amount of sodium hydroxide in water and then thoroughly drying the resulting salt.
-
Place the dry sodium m-cresolate into a high-pressure autoclave.
-
Seal the autoclave and pressurize it with carbon dioxide to approximately 100 atm.
-
Heat the autoclave to 125-150°C and maintain this temperature for several hours with stirring.
-
After the reaction period, cool the autoclave to room temperature and slowly vent the excess CO₂.
-
Dissolve the solid product in hot water.
-
Acidify the aqueous solution with concentrated hydrochloric acid until a precipitate forms.
-
Cool the mixture in an ice bath to complete the precipitation of 2-hydroxy-4-methylbenzoic acid.
-
Collect the crude product by vacuum filtration and wash with cold water.
-
Recrystallize the product from hot water to obtain the purified cresotic acid.
Mandatory Visualization
Caption: Competing reaction pathways for this compound with an alkyl halide.
Caption: Troubleshooting workflow for Williamson ether synthesis with this compound.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. forums.studentdoctor.net [forums.studentdoctor.net]
- 3. allen.in [allen.in]
- 4. byjus.com [byjus.com]
- 5. ch.ic.ac.uk [ch.ic.ac.uk]
- 6. pharmaxchange.info [pharmaxchange.info]
- 7. reddit.com [reddit.com]
- 8. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 9. EP0587949A1 - Adsorptive separation of cresol isomers - Google Patents [patents.google.com]
- 10. Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction [mdpi.com]
Optimizing Sodium Cresolate-Mediated Reactions: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance for optimizing reaction conditions in processes where sodium cresolate is a key reagent. Primarily focusing on its role as a potent nucleophile in reactions such as the Williamson ether synthesis, this resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to address common challenges encountered in the laboratory and during process development.
Troubleshooting Guides
This section addresses specific issues that may arise during this compound-mediated reactions, providing potential causes and actionable solutions.
Issue 1: Low or No Yield of the Desired Ether Product
Low or negligible yield is a frequent challenge, often stemming from suboptimal reaction conditions or reactant choice.
| Potential Cause | Recommended Solution |
| Incomplete Deprotonation of Cresol (B1669610) | The base used may not be strong enough to fully deprotonate the cresol, leading to a low concentration of the active nucleophile. Consider using a stronger base like sodium hydride (NaH) in an anhydrous solvent.[1] |
| Poor Quality of Alkylating Agent | The alkylating agent may have degraded. Use a freshly purified or new bottle of the alkylating agent. |
| Steric Hindrance | The reaction follows an S(_N)2 mechanism, which is highly sensitive to steric bulk.[1] Secondary and tertiary alkyl halides are prone to elimination reactions. Whenever possible, opt for primary alkyl halides.[1][2] |
| Suboptimal Reaction Temperature | The reaction temperature may be too low for the reaction to proceed at a reasonable rate. Conversely, excessively high temperatures can promote side reactions. The optimal temperature is dependent on the specific substrates and solvent used.[1] |
| Inappropriate Solvent Choice | The solvent plays a crucial role in solvating the ions and influencing the reaction rate. Polar aprotic solvents like DMF or DMSO are often effective. |
Troubleshooting Workflow for Low Yield
Issue 2: Formation of Significant Byproducts
The presence of impurities and byproducts can complicate purification and reduce the overall yield.
| Byproduct Type | Cause | Recommended Solution |
| Alkene (from Elimination) | A competing E2 elimination reaction is occurring. This is common with secondary and tertiary alkyl halides.[1] | - Use a primary alkyl halide : These are much less prone to elimination.[1][2] - Lower the reaction temperature : Elimination reactions often have a higher activation energy than substitution reactions.[1] - Use a less sterically hindered base if applicable to the initial deprotonation step. |
| C-Alkylated Product | The phenoxide ion is an ambident nucleophile, meaning it can react at the oxygen or the aromatic ring. | - Solvent choice is critical : Protic solvents (like water or ethanol) can solvate the oxygen atom, making the carbon atoms more nucleophilic and favoring C-alkylation. Using polar aprotic solvents like DMF or DMSO generally favors O-alkylation.[3] |
| Unreacted Cresol | Incomplete reaction due to insufficient base, short reaction time, or low temperature. | - Ensure complete deprotonation : Use at least one equivalent of a strong base. - Increase reaction time and/or temperature : Monitor the reaction by TLC or GC to determine the optimal duration. |
| Degradation Products | This compound can darken upon exposure to air and light, and finely divided, moist phenoxides may be prone to vigorous oxidation when heated in air.[4][5] | - Use an inert atmosphere : Conducting the reaction under nitrogen or argon can prevent oxidative degradation. - Use anhydrous solvents : Water can interfere with the reaction and potentially contribute to degradation pathways. |
O-Alkylation vs. C-Alkylation Pathway
Frequently Asked Questions (FAQs)
Q1: How do I choose the right base to form this compound? A1: The choice of base depends on the acidity of the cresol and the required reaction conditions. For p-cresol (B1678582) (pKa ~10.2), relatively strong bases are needed for complete deprotonation.
-
Sodium Hydroxide (NaOH): Can be used, especially in aqueous or phase-transfer conditions, but the presence of water may promote C-alkylation.[6]
-
Sodium Hydride (NaH): A very strong, non-nucleophilic base that ensures complete deprotonation. It requires anhydrous conditions as it reacts violently with water.[1]
-
Potassium Carbonate (K₂CO₃): A milder base that is often effective, particularly in polar aprotic solvents like DMF or acetone (B3395972) at elevated temperatures.[1]
Q2: What is a phase-transfer catalyst and when should I use one? A2: A phase-transfer catalyst (PTC), such as tetrabutylammonium (B224687) bromide (TBAB), is a substance that facilitates the migration of a reactant from one phase into another where the reaction occurs.[7] In the context of this compound reactions, if you are using a two-phase system (e.g., aqueous NaOH and an organic solvent with the alkylating agent), a PTC can carry the cresolate anion into the organic phase to react, significantly increasing the reaction rate.[7]
Q3: How can I improve the reaction rate? A3: Several factors influence the reaction rate:
-
Leaving Group: A better leaving group on the alkylating agent will increase the rate of the S(_N)2 reaction. The general order of reactivity is I > Br > Cl > F.[1]
-
Concentration: Increasing the concentration of the reactants can increase the reaction rate.
-
Temperature: Increasing the temperature generally increases the reaction rate, but be mindful of promoting side reactions like elimination.[8]
-
Solvent: Polar aprotic solvents (DMSO, DMF) are excellent for S(_N)2 reactions as they solvate the cation but not the nucleophile, leaving it more reactive.[9]
Q4: My this compound reagent has darkened. Can I still use it? A4: this compound and other phenoxides can darken upon exposure to air and light due to oxidation.[4] While slight discoloration may not significantly impact the reaction, a very dark color suggests considerable degradation. For sensitive reactions or to ensure reproducibility, it is best to use fresh reagent or prepare the this compound in situ from high-purity cresol and a suitable base immediately before use.
Data Presentation: Influence of Reaction Parameters
The following tables summarize the impact of various parameters on the outcome of the Williamson ether synthesis with phenoxides.
Table 1: Effect of Solvent on O- vs. C-Alkylation of Phenoxides
| Solvent Type | Predominant Product | Rationale |
| Polar Aprotic (e.g., DMF, DMSO) | O-Alkylated Ether | Solvates the cation (Na⁺) but leaves the oxygen of the phenoxide highly nucleophilic. |
| Protic (e.g., Water, Ethanol, TFE) | C-Alkylated Phenol | Solvates the oxygen of the phenoxide via hydrogen bonding, shielding it and making the ortho/para positions of the ring more available for attack.[3] |
Table 2: Effect of Alkyl Halide Structure on Reaction Pathway
| Alkyl Halide Type | Primary Reaction | Secondary Reaction | Rationale |
| Methyl / Primary | S(_N)2 (Ether formation) | - | Low steric hindrance favors nucleophilic substitution.[1][2] |
| Secondary | S(_N)2 / E2 (Mixture) | Mixture of ether and alkene | Increased steric hindrance makes elimination competitive.[1][2] |
| Tertiary | E2 (Alkene formation) | - | High steric hindrance strongly disfavors the S(_N)2 pathway, making elimination the major pathway.[1][2] |
Experimental Protocols
Protocol 1: General Procedure for O-Alkylation of p-Cresol using Sodium Hydroxide
This protocol describes a standard lab-scale synthesis of 4-methylanisole (B47524) (p-methylanisole).
Materials:
-
p-Cresol
-
Sodium Hydroxide (NaOH)
-
Methyl Iodide (CH₃I)
-
Diethyl ether (or other suitable extraction solvent)
-
3M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Formation of Sodium p-Cresolate: In a round-bottom flask equipped with a magnetic stir bar, dissolve p-cresol (1.0 eq) in a 30% aqueous NaOH solution (5 mL per gram of cresol).[6] Gentle warming may be necessary to dissolve the solids.
-
Alkylation: Add the alkylating agent, chloroacetic acid (1.1 eq), to the solution.[6]
-
Heating: Clamp the flask in a hot water bath and heat the reaction mixture to 90-100°C for 30-40 minutes.[6] Monitor the reaction progress by TLC.
-
Workup - Quenching and Neutralization: Cool the reaction mixture to room temperature and dilute with water.[6] Carefully acidify the mixture with 6M HCl until the solution is acidic (test with litmus (B1172312) paper).[6]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (2 x 20 mL).
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by recrystallization or column chromatography on silica (B1680970) gel.
Protocol 2: O-Alkylation using Potassium Carbonate in DMF
This protocol is suitable for substrates that may be sensitive to strong aqueous bases.
Materials:
-
p-Cresol
-
Potassium Carbonate (K₂CO₃), finely powdered
-
Alkyl Bromide (e.g., Benzyl Bromide)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (B1210297)
-
Water
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add p-cresol (1.0 eq) and anhydrous DMF.
-
Base Addition: Add finely powdered potassium carbonate (2.0-3.0 eq).
-
Alkylating Agent Addition: Add the alkyl bromide (1.1-1.2 eq) dropwise to the stirring suspension.
-
Heating: Heat the mixture to a temperature between 50-100°C.[1] The optimal temperature will depend on the reactivity of the specific substrates. Monitor the reaction by TLC.
-
Workup: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Pour the reaction mixture into water and extract with ethyl acetate (3 x 25 mL).
-
Washing: Wash the combined organic layers with water (to remove DMF) and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pharmaxchange.info [pharmaxchange.info]
- 4. Sodium cresylate | C7H7NaO | CID 23681054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sodium p-methylphenolate | C7H7NaO | CID 23673456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Williamson Ether Synthesis [cs.gordon.edu]
- 7. cactus.utahtech.edu [cactus.utahtech.edu]
- 8. The effect of temperature on reaction rate | Class experiment | RSC Education [edu.rsc.org]
- 9. scispace.com [scispace.com]
Preventing thermal degradation of sodium cresolate during synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of sodium cresolate. The information provided aims to address specific challenges, with a focus on preventing thermal degradation and ensuring product purity.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Product Discoloration (Yellow to Brown) | 1. Oxidation: Exposure of cresol (B1669610) or this compound to air (oxygen) can lead to the formation of colored oxidation byproducts.[1] 2. Impurities in Starting Material: The use of impure cresol containing other phenols or aromatic compounds can lead to discoloration. | 1. Inert Atmosphere: Conduct the reaction and subsequent handling of the product under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[2] 2. High-Purity Reactants: Use high-purity cresol and sodium hydroxide (B78521) to avoid introducing impurities that can cause discoloration. |
| Low Yield | 1. Incomplete Reaction: Insufficient reaction time or inadequate mixing can lead to an incomplete conversion of cresol to this compound. 2. Loss during Workup: Product may be lost during filtration or transfer steps. 3. Side Reactions: The presence of significant amounts of water can potentially lead to side reactions or affect the equilibrium of the main reaction. | 1. Optimize Reaction Conditions: Ensure stoichiometric amounts of reactants, adequate stirring, and sufficient reaction time. Gently heating the mixture can also drive the reaction to completion. 2. Careful Handling: Exercise care during product isolation steps to minimize mechanical losses. 3. Water Removal: If a dry product is required, consider using a Dean-Stark apparatus during the reaction in a suitable solvent like toluene (B28343) to azeotropically remove the water formed. |
| Product is Gummy or Oily, Not a Crystalline Solid | 1. Presence of Water: Residual water in the final product can prevent crystallization. 2. Solvent Impurities: The presence of residual solvent from the reaction or purification steps can inhibit crystallization. 3. Incorrect Stoichiometry: An excess of either cresol or sodium hydroxide can result in an impure mixture that is difficult to crystallize. | 1. Thorough Drying: Dry the product under vacuum at a moderate temperature to remove any residual water. For reactions in an organic solvent, ensure all water is removed azeotropically. 2. Complete Solvent Removal: After filtration, wash the product with a non-polar solvent in which this compound is insoluble to remove organic impurities, followed by thorough drying. 3. Precise Stoichiometry: Use precise molar equivalents of cresol and sodium hydroxide. |
| Evidence of Thermal Degradation (e.g., charring, off-gassing) | 1. Excessive Heating: Overheating during the reaction or drying process can cause the thermal decomposition of this compound.[1] 2. Presence of Oxygen at High Temperatures: Heating this compound in the presence of air can lead to vigorous oxidation and decomposition.[3] | 1. Temperature Control: Carefully monitor and control the reaction temperature. Avoid localized overheating by using a well-stirred reaction vessel and a controlled heating source (e.g., a water or oil bath). 2. Drying under Vacuum: Dry the final product under vacuum at a temperature well below its decomposition point. 3. Inert Atmosphere: If heating is necessary for drying, ensure it is done under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the primary reaction for synthesizing this compound?
A1: The primary method for synthesizing this compound is a straightforward acid-base neutralization reaction between cresol (o-, m-, or p-cresol) and sodium hydroxide (NaOH). The hydroxyl group of cresol is deprotonated by the hydroxide ion to form the sodium salt (this compound) and water.[2]
Q2: At what temperature does this compound begin to thermally degrade?
Q3: What are the common impurities found in this compound?
A3: Common impurities can include:
-
Unreacted Cresol: If the reaction does not go to completion.
-
Excess Sodium Hydroxide: If more than a stoichiometric amount is used.
-
Water: As a byproduct of the reaction or from atmospheric moisture.
-
Oxidation Products: Formed if the reaction is exposed to air, leading to discoloration.[1]
-
Other Sodium Phenolates: If the starting cresol is a mixture of isomers or contains other phenolic compounds (e.g., phenol (B47542), xylenols).
Q4: How can I purify the synthesized this compound?
A4: Recrystallization is a common method for purifying solid organic compounds.[4][5] For sodium p-cresolate, which is soluble in water and ethanol (B145695) but only slightly soluble in chloroform, a suitable solvent system can be developed for recrystallization.[6] The general procedure involves dissolving the crude this compound in a minimal amount of a hot solvent in which it is highly soluble, and then allowing the solution to cool slowly. The pure crystals will precipitate out, leaving the impurities in the solution. The crystals can then be collected by filtration, washed with a small amount of cold solvent, and dried thoroughly.[4][5]
Q5: Why is it important to control the atmosphere during the synthesis?
A5: Controlling the atmosphere, specifically by using an inert gas like nitrogen or argon, is crucial to prevent the oxidation of cresol and this compound.[2] Phenolic compounds are susceptible to oxidation by atmospheric oxygen, which can lead to the formation of colored impurities and degrade the quality of the final product.[1] This is particularly important if the reaction is carried out at elevated temperatures.
Q6: What analytical techniques can be used to assess the purity of this compound?
A6: Several analytical techniques can be employed to determine the purity of the final product:
-
Titration: To quantify the amount of unreacted sodium hydroxide or to determine the equivalent weight of the this compound.
-
Spectroscopy (FTIR, NMR): To confirm the identity of the product and identify any functional group impurities.
-
Chromatography (HPLC, GC): To separate and quantify impurities such as unreacted cresol or other organic byproducts.
-
Thermal Analysis (DSC, TGA): To determine the melting point and thermal stability of the product. Differential Scanning Calorimetry (DSC) can be used to observe melting points and other thermal transitions, which can be indicative of purity.[7][8]
Quantitative Data
Table 1: Physical Properties of Cresol Isomers and this compound
| Compound | Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Cresol | ortho- | C₇H₈O | 108.14 | 30.9 | 191 |
| meta- | C₇H₈O | 108.14 | 11.5 | 202 | |
| para- | C₇H₈O | 108.14 | 34.8 | 201.9 | |
| This compound | ortho- | C₇H₇NaO | 130.12 | 30 | 516.7 |
| meta- | C₇H₇NaO | 130.12 | - | 202.3 | |
| para- | C₇H₇NaO | 130.12 | - | 202 |
Note: Data for this compound isomers is limited and may vary. The high boiling point for the ortho-isomer appears anomalous and should be treated with caution.
Table 2: Solubility of p-Cresol (B1678582) and Sodium p-Cresolate
| Compound | Solvent | Solubility |
| p-Cresol | Water | 21.4 g/L at 25°C |
| Sodium p-Cresolate | Water | Soluble[6][9] |
| Ethanol | Soluble[6] | |
| Chloroform | Slightly soluble[6] | |
| Ether | Miscible[9] | |
| Acetone | Miscible[9] |
Experimental Protocols
Key Experiment: Synthesis of Sodium p-Cresolate under Anhydrous Conditions
Objective: To synthesize sodium p-cresolate from p-cresol and sodium hydroxide while minimizing water content and preventing oxidation.
Materials:
-
p-Cresol (high purity)
-
Sodium hydroxide (pellets or powder)
-
Toluene (anhydrous)
-
Nitrogen or Argon gas supply
-
Anhydrous ethanol (for washing)
-
Hexane (B92381) (for washing)
Equipment:
-
Three-neck round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Thermometer or thermocouple
-
Schlenk line or inert gas manifold
-
Buchner funnel and filter flask
-
Vacuum oven
Procedure:
-
Setup: Assemble the three-neck flask with a magnetic stir bar, a Dean-Stark trap fitted with a reflux condenser, and a gas inlet adapter connected to a nitrogen/argon line with an oil bubbler outlet. Ensure all glassware is thoroughly dried before use.
-
Inerting: Purge the entire apparatus with nitrogen or argon for 15-20 minutes to remove air. Maintain a gentle positive pressure of the inert gas throughout the reaction.
-
Charging Reactants: To the flask, add a stoichiometric amount of sodium hydroxide followed by anhydrous toluene. Begin stirring to create a suspension.
-
Addition of p-Cresol: Dissolve a stoichiometric amount of p-cresol in a minimal amount of anhydrous toluene. Add this solution to the stirred sodium hydroxide suspension dropwise at room temperature.
-
Reaction and Water Removal: Heat the reaction mixture to reflux. The water formed during the neutralization reaction will be azeotropically removed with toluene and collected in the Dean-Stark trap. Continue refluxing until no more water is collected.
-
Cooling and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature under the inert atmosphere. The solid sodium p-cresolate will precipitate.
-
Filtration: Filter the solid product using a Buchner funnel. To maintain an inert atmosphere during filtration, the funnel can be shrouded with a nitrogen/argon stream.
-
Washing: Wash the collected solid with a small amount of anhydrous ethanol to remove any unreacted p-cresol, followed by a wash with hexane to remove the ethanol.
-
Drying: Transfer the purified sodium p-cresolate to a vacuum oven and dry at a moderate temperature (e.g., 60-80°C) until a constant weight is achieved.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Decision tree for troubleshooting product degradation.
References
- 1. Sodium cresylate | C7H7NaO | CID 23681054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN103159593A - Method for preparing phenol sodium salt in aqueous phase - Google Patents [patents.google.com]
- 3. Sodium p-methylphenolate | C7H7NaO | CID 23673456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. tutorchase.com [tutorchase.com]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
- 8. Differential Scanning Calorimetry Analysis [intertek.com]
- 9. Page loading... [guidechem.com]
Technical Support Center: Troubleshooting Poor Solubility of Sodium Cresolate
Welcome to the technical support center for troubleshooting issues related to the solubility of sodium cresolate in reaction mixtures. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
1. What is this compound and in which solvents is it generally soluble?
This compound (also known as sodium p-methylphenoxide) is the sodium salt of p-cresol. It is a white crystalline solid. Based on available data, it is known to be soluble in water and ethanol (B145695), and slightly soluble in chloroform. The solubility in aqueous solutions is due to its ionic nature.
2. I am experiencing difficulty dissolving this compound in my organic reaction solvent. What are the common causes?
Poor solubility of this compound in organic solvents is a frequent challenge. The primary reasons include:
-
Solvent Polarity: this compound is an ionic salt, making it inherently less soluble in nonpolar or weakly polar organic solvents.
-
Lattice Energy: The strong ionic bonds in the crystal lattice of this compound require significant energy to overcome for dissolution.
-
Moisture Content: The presence of trace amounts of water can impact solubility, sometimes increasing it by hydrating the ions, but in other cases, it can interfere with reactions in anhydrous systems.
-
Temperature: Solubility is temperature-dependent. Insufficient heating of the reaction mixture can lead to poor dissolution.
3. Which organic solvents are recommended for reactions involving this compound?
Polar aprotic solvents are generally the best choice for reactions involving sodium phenoxides like this compound. These solvents can solvate the sodium cation, leaving the cresolate anion more "naked" and nucleophilic, which can also aid in dissolution. Recommended solvents include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (B87167) (DMSO)[1][2][3]
-
Acetonitrile
-
Tetrahydrofuran (THF)
4. How can I improve the solubility of this compound in my reaction mixture?
Several techniques can be employed to enhance the solubility of this compound:
-
Increase Temperature: Gently heating the reaction mixture can significantly increase the solubility of most solids.
-
Use of Co-solvents: Adding a small amount of a polar solvent in which this compound is more soluble (like ethanol or DMF) to a less polar solvent system can improve overall solubility.
-
Phase-Transfer Catalysis (PTC): This is a highly effective method for reactions involving a solid salt and an organic phase. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), facilitates the transfer of the cresolate anion into the organic phase where the reaction occurs.[4]
-
Use of Crown Ethers: Crown ethers, like 15-crown-5 (B104581), can sequester the sodium cation within their central cavity.[5][6] This complex is more soluble in organic solvents, effectively bringing the cresolate anion into the solution.[7][8][9]
Troubleshooting Guides
Issue 1: this compound is not dissolving in the reaction solvent (e.g., THF, Toluene).
This is a common issue when using nonpolar or weakly polar aprotic solvents.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor this compound solubility.
Corrective Actions:
-
Temperature Increase: Incrementally raise the temperature of the reaction mixture while stirring. Monitor for dissolution. Be mindful of the boiling point of your solvent and the thermal stability of your reactants.
-
Co-solvent Addition: Introduce a small volume percentage of a polar aprotic solvent like DMF or DMSO to the reaction mixture.
-
Solubility Enhancers:
Issue 2: Low yield in a Williamson ether synthesis, potentially due to poor solubility of this compound.
The Williamson ether synthesis is a classic SN2 reaction where the solubility of the alkoxide (in this case, this compound) is crucial for its nucleophilic attack on the alkyl halide.
Signaling Pathway of the Problem
Caption: Logical relationship of poor solubility to low yield in Williamson ether synthesis.
Corrective Actions:
-
Solvent Choice: Switch to a polar aprotic solvent like DMF or DMSO, which are known to be effective for SN2 reactions.
-
Phase-Transfer Catalysis: This is a standard method to overcome solubility issues in Williamson ether synthesis.[4] The catalyst transports the cresolate anion into the organic phase to react with the alkyl halide.
-
Anhydrous Conditions: Ensure your reaction is conducted under anhydrous conditions if you are not using a phase-transfer catalysis system with an aqueous phase. Water can hydrolyze the this compound back to p-cresol, reducing the concentration of the active nucleophile.
Data Presentation
Table 1: Solubility of this compound and Related Compounds
| Compound | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Citation |
| Sodium p-cresolate | Water | 50 | 2.5 | [10] |
| Sodium p-cresolate | Water | 100 | 5.0 | [10] |
| Sodium p-cresolate | Ethanol | - | Soluble | |
| Sodium p-cresolate | Chloroform | - | Slightly Soluble | |
| Sodium phenoxide | Water | - | Very Soluble | [11][12] |
| Sodium phenoxide | Alcohol | - | Soluble | [11] |
| Sodium phenoxide | Acetone | - | Soluble | [11] |
| p-Cresol | Water | 25 | ~2.4 | [13] |
| p-Cresol | Ethanol | - | Miscible | |
| p-Cresol | Ether | - | Miscible | |
| p-Cresol | Acetone | - | Miscible |
Experimental Protocols
Protocol 1: General Procedure for Enhancing this compound Solubility using a Co-solvent
-
To your reaction vessel containing the primary organic solvent and other reactants, add the solid this compound.
-
Begin vigorous stirring.
-
Slowly add a co-solvent (e.g., DMF or DMSO) dropwise, starting with 5% of the total reaction volume.
-
Gently warm the mixture (e.g., to 40-50 °C) while continuing to stir.
-
Visually inspect for the dissolution of the solid. If undissolved solids remain, incrementally add more co-solvent up to a maximum of 20% of the total volume.
-
Once the this compound has dissolved, proceed with your reaction as planned.
Protocol 2: Williamson Ether Synthesis using Phase-Transfer Catalysis
This protocol is adapted for a two-phase system (e.g., water and an organic solvent like toluene) or a solid-liquid system where the this compound is the solid phase.
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine this compound (1.0 eq), the alkyl halide (1.0-1.2 eq), the organic solvent (e.g., toluene), and the phase-transfer catalyst (e.g., tetrabutylammonium bromide, 1-5 mol%).
-
If using a two-phase system, add water to dissolve the this compound.
-
Heat the reaction mixture to the desired temperature (e.g., 50-80 °C) with vigorous stirring. The high stirring rate is crucial to ensure efficient transfer of the catalyst and anion between phases.[4]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC).
-
Upon completion, cool the reaction mixture and perform a standard aqueous workup to separate the organic product from the aqueous phase and the catalyst.
Protocol 3: Solubilization of this compound using a Crown Ether
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous organic solvent (e.g., THF or toluene).
-
Add the solid this compound (1.0 eq) and the crown ether (e.g., 15-crown-5, 1-5 mol%).
-
Stir the mixture at room temperature. The dissolution of the this compound should be observed as the crown ether complexes with the sodium ions. Gentle warming can be applied if necessary.
-
Once a homogeneous solution is obtained, add the other reactants to proceed with the synthesis.
Experimental Workflow Diagram
Caption: General experimental workflow for reactions involving this compound.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. gchemglobal.com [gchemglobal.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. fiveable.me [fiveable.me]
- 6. Crown ether - Wikipedia [en.wikipedia.org]
- 7. p2infohouse.org [p2infohouse.org]
- 8. jetir.org [jetir.org]
- 9. 18.6 Crown Ethers – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. US1955080A - Method of preparing anhydrous alkali metal phenoxides - Google Patents [patents.google.com]
- 11. chembk.com [chembk.com]
- 12. Sodium phenoxide | C6H6O.Na | CID 66602278 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Managing Sodium Cresolate in Experimental Setups
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing the moisture sensitivity of sodium cresolate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its moisture sensitivity a concern?
This compound is the sodium salt of cresol. It is a hygroscopic solid, meaning it readily absorbs moisture from the atmosphere. This moisture can significantly impact its chemical reactivity and the outcome of experiments. The presence of water can lead to the hydrolysis of this compound back to cresol, reducing the effective concentration of the active reagent and potentially introducing impurities into the reaction mixture.[1] For instance, in reactions like the Williamson ether synthesis, the presence of water can protonate the phenoxide, rendering it non-nucleophilic and halting the desired reaction.
Q2: How does moisture affect the reactivity of this compound?
Moisture can decrease the nucleophilicity of the cresolate anion by protonating it to form the less reactive cresol. In reactions where this compound is intended to act as a nucleophile, this can lead to lower yields or complete reaction failure. Furthermore, the presence of water can influence the reaction pathway, potentially favoring undesired side reactions. For example, in alkylation reactions, the solvent environment is critical; protic solvents (like water) can shield the phenoxide oxygen through hydrogen bonding, which may decrease the ratio of desired O-alkylation to undesired C-alkylation.[2][3]
Q3: What are the visible signs that my this compound has been compromised by moisture?
Visually, this compound that has absorbed moisture may appear clumpy, sticky, or may have even deliquesced into a partial liquid. Pure, anhydrous this compound should be a free-flowing powder or crystalline solid. Any change in its physical appearance is a strong indicator of moisture contamination.
Q4: How should I properly store this compound to minimize moisture exposure?
To maintain its integrity, this compound should be stored in a tightly sealed container in a desiccator containing a suitable drying agent (e.g., silica (B1680970) gel, calcium chloride). For long-term storage or for highly sensitive experiments, storage within an inert atmosphere glove box is recommended.[4]
Q5: Can I dry this compound that has been exposed to moisture?
Yes, it is possible to dry this compound that has absorbed some moisture. Common laboratory techniques include drying in a vacuum oven or by azeotropic distillation. The specific method and conditions will depend on the extent of moisture contamination and the required level of dryness for your experiment.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no yield in a Williamson ether synthesis. | Moisture contamination of this compound: The cresolate has been protonated by water, reducing its nucleophilicity. | 1. Ensure the this compound is rigorously dried before use (see Experimental Protocols). 2. Handle the this compound under an inert atmosphere (e.g., in a glove box or using a Schlenk line). 3. Use anhydrous solvents for the reaction. |
| Formation of unexpected side products (e.g., C-alkylation products). | Solvent effects and counter-ion interactions, potentially exacerbated by moisture: Protic solvents (including trace water) can favor C-alkylation. | 1. Switch to a polar aprotic solvent such as DMF or DMSO.[2] 2. Consider using a different base to generate the phenoxide in situ, such as potassium or cesium carbonate, which can favor O-alkylation.[2] |
| Inconsistent reaction rates or irreproducible results. | Variable moisture content in the this compound: The amount of active reagent is fluctuating between experiments. | 1. Implement a standardized procedure for drying and handling this compound for all experiments. 2. Quantify the water content of your this compound before use using methods like Karl Fischer titration. |
| This compound appears clumpy or difficult to handle. | Absorption of atmospheric moisture: The material is hygroscopic and has been exposed to air. | 1. Transfer the this compound to a moisture-free environment (glove box or desiccator) immediately upon receipt. 2. If clumping is observed, dry the material thoroughly before use. |
Data Presentation
Illustrative Moisture Sorption Isotherm for a Hygroscopic Salt
The following table provides representative data on the moisture sorption behavior of a hygroscopic salt similar to this compound at a constant temperature. This illustrates how the water content of the material changes with increasing relative humidity (RH).
| Relative Humidity (%) | Water Content (% w/w) |
| 10 | 0.2 |
| 20 | 0.5 |
| 30 | 1.1 |
| 40 | 2.0 |
| 50 | 3.5 |
| 60 | 5.8 |
| 70 | 9.0 |
| 80 | 15.2 |
| 90 | 25.1 |
Note: This data is illustrative and intended to demonstrate the general behavior of a hygroscopic salt. Actual values for this compound may vary.
Experimental Protocols
Protocol 1: Drying this compound Using a Vacuum Oven
Objective: To remove absorbed moisture from this compound.
Materials:
-
This compound
-
Vacuum oven
-
Schlenk flask or other suitable oven-safe container
-
Desiccator
Procedure:
-
Place the this compound in a clean, dry Schlenk flask or a shallow, oven-safe glass dish.
-
Place the container in a vacuum oven.
-
Heat the oven to a temperature between 80-100 °C. Caution: Ensure the temperature is below the melting point of sodium p-cresolate (decomposes).
-
Gradually apply a vacuum to the oven.
-
Dry the this compound under vacuum for 4-6 hours.
-
Turn off the vacuum and allow the oven to cool to room temperature under a gentle stream of inert gas (e.g., nitrogen or argon).
-
Once at room temperature, quickly transfer the dried this compound to a desiccator for storage.
Protocol 2: Handling this compound in an Inert Atmosphere for Reaction Setup
Objective: To set up a reaction using anhydrous this compound without exposing it to atmospheric moisture.
Materials:
-
Dried this compound
-
Schlenk flask with a stir bar
-
Septum
-
Nitrogen or argon gas source with a bubbler
-
Syringes and needles
-
Anhydrous solvent
Procedure:
-
Assemble the Schlenk flask with a stir bar and a rubber septum on one of the necks.
-
Connect the flask to a Schlenk line and evacuate the flask under vacuum, gently heating with a heat gun to remove any adsorbed moisture from the glassware.[4]
-
Refill the flask with an inert gas (nitrogen or argon). Repeat this vacuum/refill cycle three times.[4]
-
Under a positive flow of inert gas, quickly remove the septum and add the pre-weighed, dried this compound to the flask.
-
Reseal the flask with the septum.
-
Add the anhydrous solvent to the flask via a syringe through the septum.
-
The reaction is now ready for the addition of other reagents.
Visualizations
Caption: Experimental workflow for a reaction using moisture-sensitive this compound.
Caption: Troubleshooting logic for a failed reaction involving this compound.
References
Strategies to minimize by-product formation in sodium cresolate reactions.
Welcome to the technical support center for sodium cresolate reactions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing by-product formation and optimizing reaction outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the etherification of this compound, a reaction widely known as the Williamson ether synthesis.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of desired ether product | 1. Incomplete reaction: Insufficient reaction time or temperature. 2. E2 Elimination: Use of secondary or tertiary alkyl halides. 3. C-Alkylation: Reaction conditions favoring alkylation on the aromatic ring. 4. Hydrolysis of alkyl halide: Presence of water in the reaction mixture. | 1. Optimize reaction conditions: Increase reaction time or temperature moderately. Monitor reaction progress by TLC or GC. 2. Select appropriate alkyl halide: Use primary alkyl halides (e.g., ethyl iodide, benzyl (B1604629) bromide) to favor the S(_N)2 mechanism.[1] 3. Choose a polar aprotic solvent: Solvents like acetonitrile (B52724) (ACN) or N,N-dimethylformamide (DMF) favor O-alkylation over C-alkylation. 4. Ensure anhydrous conditions: Use dry solvents and reagents to prevent hydrolysis of the alkyl halide. |
| Presence of alkene by-product | E2 Elimination: This is a competing reaction, especially with sterically hindered or secondary/tertiary alkyl halides. Higher temperatures can also favor elimination.[1] | 1. Use a primary alkyl halide: These are less prone to elimination.[1] 2. Lower the reaction temperature: This will favor the S(_N)2 pathway over E2. 3. Use a less sterically hindered base: If preparing the cresolate in situ, a milder base may be beneficial. |
| Formation of C-alkylated by-products | Ambident nucleophile: The cresolate anion has two nucleophilic sites: the oxygen and the carbon atoms of the aromatic ring. Protic solvents can solvate the oxygen atom, making the ring more available for attack. | 1. Solvent selection: Employ polar aprotic solvents such as acetonitrile or DMF.[2][3] 2. Choice of alkylating agent: "Soft" electrophiles like alkyl iodides tend to favor C-alkylation, so a bromide or chloride might be a better choice if C-alkylation is a significant issue. |
| Unreacted cresol (B1669610) remains in the product | 1. Incomplete deprotonation: Insufficient amount or strength of the base used to form the this compound. 2. Stoichiometry: Insufficient amount of the alkylating agent. | 1. Ensure complete deprotonation: Use a slight excess of a strong base like sodium hydroxide (B78521) or sodium hydride. 2. Adjust stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the alkylating agent. |
Frequently Asked Questions (FAQs)
Q1: What are the primary by-products in a this compound Williamson ether synthesis?
A1: The two main types of by-products are:
-
Elimination products (alkenes): These form when the alkyl halide undergoes an E2 elimination reaction instead of the desired S(_N)2 substitution. This is more prevalent with secondary and tertiary alkyl halides.[1]
-
C-alkylated products: Since the cresolate anion is an ambident nucleophile, alkylation can occur on the aromatic ring (at the ortho or para positions to the hydroxyl group) in addition to the desired O-alkylation.
Q2: How does the choice of solvent affect by-product formation?
A2: The solvent plays a critical role in determining the ratio of O-alkylation to C-alkylation.
-
Polar aprotic solvents (e.g., acetonitrile, DMF) are recommended. They solvate the sodium cation, leaving the oxygen anion more available for nucleophilic attack, thus favoring O-alkylation.
-
Protic solvents (e.g., ethanol, water) can form hydrogen bonds with the oxygen of the cresolate, making it less nucleophilic and thereby increasing the proportion of C-alkylation.
Q3: What is the optimal temperature for minimizing by-products?
A3: A typical Williamson ether synthesis is conducted between 50-100°C.[4] It is crucial to find a balance. While higher temperatures increase the reaction rate, they can also favor the E2 elimination pathway, leading to more alkene by-products. The ideal temperature will depend on the specific substrates and should be determined empirically, starting with the lower end of the range.
Q4: How can I purify the desired ether from unreacted cresol and other by-products?
A4: A standard workup procedure followed by chromatography or distillation is usually effective.
-
Aqueous wash: After the reaction, a wash with an aqueous sodium hydroxide solution can remove unreacted cresol by converting it to the water-soluble sodium salt.
-
Chromatography: Column chromatography on silica (B1680970) gel is effective for separating the desired ether from C-alkylated by-products, as the polarity of these compounds is typically different.
-
Distillation: If the boiling points of the product and by-products are sufficiently different, distillation can be an effective purification method.
Q5: Is phase-transfer catalysis beneficial for this reaction?
A5: Yes, phase-transfer catalysis (PTC) can be highly effective for the Williamson ether synthesis. It allows the reaction to be carried out in a two-phase system (e.g., aqueous NaOH and an organic solvent), which can improve reaction rates and yields. A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt, facilitates the transfer of the cresolate anion from the aqueous phase to the organic phase where the alkyl halide is, thus accelerating the reaction. One lab procedure for the synthesis of propyl p-tolyl ether using tetrabutylammonium (B224687) bromide as a phase-transfer catalyst reported a yield of 67.84%.[5]
Quantitative Data on By-product Formation
The following table summarizes data on how solvent choice can influence the regioselectivity of alkylation for a phenoxide, which is analogous to this compound.
| Nucleophile | Alkylating Agent | Solvent | O-Alkylation Product (%) | C-Alkylation Product (%) |
| Sodium β-naphthoxide | Benzyl bromide | Methanol | 72 | 28 |
| Sodium β-naphthoxide | Benzyl bromide | Acetonitrile | 97 | 3 |
Data extracted from a study on the Williamson ether synthesis, demonstrating the significant impact of solvent choice on the product distribution.
Key Experimental Protocol: Synthesis of Ethyl p-Tolyl Ether
This protocol is designed to maximize the yield of the desired O-alkylated product while minimizing by-product formation.
Materials:
-
Sodium hydroxide (pellets)
-
Ethyl iodide
-
Anhydrous acetonitrile (ACN)
-
Diethyl ether
-
1 M Sodium hydroxide solution (aqueous)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Formation of Sodium p-Cresolate:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve p-cresol (1 equivalent) in anhydrous acetonitrile.
-
To the stirred solution, carefully add sodium hydroxide pellets (1.1 equivalents).
-
Stir the mixture at room temperature for 30 minutes to ensure complete formation of the sodium p-cresolate.
-
-
Alkylation:
-
To the suspension of sodium p-cresolate, add ethyl iodide (1.2 equivalents) dropwise at room temperature.
-
Attach a reflux condenser and heat the reaction mixture to a gentle reflux (approximately 80-85°C) with vigorous stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and remove the acetonitrile using a rotary evaporator.
-
Dissolve the residue in diethyl ether and transfer it to a separatory funnel.
-
Wash the organic layer with 1 M aqueous sodium hydroxide (2 x 50 mL) to remove any unreacted p-cresol.
-
Wash the organic layer with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate (B1210297) gradient) to separate the desired ethyl p-tolyl ether from any C-alkylated by-products.
-
Reaction Pathway Visualization
The following diagram illustrates the competing reaction pathways in the alkylation of this compound.
Caption: Factors influencing product distribution in this compound alkylation.
References
Impact of solvent choice on the reactivity of sodium cresolate.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the impact of solvent choice on the reactivity of sodium cresolate. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the general role of the solvent in reactions involving this compound?
A1: The solvent plays a crucial role in dissolving reactants, influencing the dissociation of the this compound ion pair, and solvating the reactive species. The choice of solvent can significantly impact the reaction rate, yield, and even the selectivity between different reaction pathways (O-alkylation vs. C-alkylation).
Q2: Which type of solvent is generally recommended for O-alkylation of this compound (Williamson Ether Synthesis)?
A2: Polar aprotic solvents are highly recommended for the O-alkylation of this compound. These solvents possess large dipole moments that allow them to dissolve ionic species like this compound but lack acidic protons. Consequently, they effectively solvate the sodium cation while leaving the cresolate anion relatively "naked" and highly nucleophilic. This enhances the rate of the desired S(_N)2 reaction.
Q3: Why are polar protic solvents generally less effective for the O-alkylation of this compound?
A3: Polar protic solvents, such as water and alcohols, can form hydrogen bonds with the oxygen atom of the cresolate anion. This "caging" effect stabilizes the nucleophile, lowering its energy and making it less reactive.[1] As a result, reactions in polar protic solvents are often slower and may require higher temperatures to achieve comparable yields to those in polar aprotic solvents.
Q4: Can the choice of solvent influence whether O-alkylation or C-alkylation occurs?
A4: Yes, solvent choice is a critical factor in determining the regioselectivity of phenolate (B1203915) alkylation.
-
O-alkylation is favored in polar aprotic solvents like DMF and DMSO. These solvents leave the oxygen atom of the cresolate anion highly accessible and reactive.[2]
-
C-alkylation can be favored in polar protic solvents. The hydrogen bonding between the solvent and the oxygen atom can shield it, making the carbon atoms of the aromatic ring (which also have partial negative charges due to resonance) more likely to act as the nucleophile.[2]
Q5: What are some common polar aprotic solvents used for reactions with this compound?
A5: Common polar aprotic solvents include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Acetone
-
Acetonitrile (ACN)
-
Tetrahydrofuran (THF)
Troubleshooting Guides
Issue 1: Low yield or slow reaction rate during O-alkylation.
| Possible Cause | Troubleshooting Step |
| Use of a protic solvent (e.g., ethanol, methanol). | The solvent may be solvating and deactivating the cresolate anion. Solution: Switch to a polar aprotic solvent such as DMSO or DMF. Research has shown that switching from an alcohol solvent to DMSO can dramatically increase the yield and reduce reaction time. For example, in a similar Williamson ether synthesis, the yield increased from 61% in 14 hours (in excess alcohol) to 95% in 9.5 hours when DMSO was used as the solvent.[3] |
| Incomplete dissolution of this compound. | If the this compound is not fully dissolved, the reaction will be heterogeneous and slow. Solution: Ensure you are using a solvent in which this compound is sufficiently soluble. Gentle heating may be required. |
| Water present in the reaction mixture. | Water is a protic species that can reduce the nucleophilicity of the cresolate. Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. |
Issue 2: Formation of an unexpected C-alkylated side product.
| Possible Cause | Troubleshooting Step |
| Use of a protic or weakly polar solvent. | These solvents can favor C-alkylation by hydrogen bonding with the oxygen of the cresolate. Solution: To favor O-alkylation, use a polar aprotic solvent like DMF or DMSO.[2] |
| High reaction temperatures. | While higher temperatures can increase the reaction rate, they can sometimes lead to less selective reactions. Solution: If C-alkylation is a significant issue, try running the reaction at a lower temperature for a longer period. |
Issue 3: Elimination side reactions are observed.
| Possible Cause | Troubleshooting Step |
| Use of a secondary or tertiary alkyl halide. | The cresolate anion is a strong base and can promote elimination reactions (E2) with sterically hindered alkyl halides.[4] Solution: Whenever possible, use a primary alkyl halide for the Williamson ether synthesis.[4] |
| High reaction temperatures. | Higher temperatures generally favor elimination over substitution. Solution: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Data Presentation
Table 1: Impact of Solvent on Yield and Reaction Time in a Representative Williamson Ether Synthesis
The following data illustrates the significant impact of solvent choice on a Williamson ether synthesis reaction. While this specific example uses sodium hydroxide (B78521) and n-butyl alcohol to form n-butyl ether with n-butyl chloride, the principle is directly applicable to reactions with this compound.
| Solvent | Temperature | Reaction Time | Yield |
| Excess n-butanol (Protic) | Reflux | 14 hours | 61% |
| Dimethyl Sulfoxide (DMSO) (Polar Aprotic) | Not specified | 9.5 hours | 95% |
| (Data adapted from a study on the synthesis of n-butyl ether)[3] |
Table 2: Solvent Effect on the Selectivity of Alkylation of a Phenoxide Ion
This table shows the product distribution for the reaction of sodium 2-naphthoxide (a similar phenoxide) with benzyl (B1604629) bromide, highlighting the directing effect of the solvent.
| Solvent | Product Ratio (O-alkylation : C-alkylation) |
| Acetonitrile (Polar Aprotic) | 97 : 3 |
| Methanol (Polar Protic) | 72 : 28 |
Experimental Protocols
General Protocol for O-Alkylation of Sodium p-Cresolate (Williamson Ether Synthesis)
This protocol provides a general methodology for the synthesis of an alkyl p-cresyl ether.
Materials:
-
Sodium p-cresolate (or p-cresol (B1678582) and a strong base like sodium hydroxide to generate it in situ)
-
Primary alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Anhydrous polar aprotic solvent (e.g., DMF or DMSO)
-
Anhydrous potassium carbonate (optional, as a base if starting from p-cresol)
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add sodium p-cresolate (1.0 eq.). If starting from p-cresol, add p-cresol (1.0 eq.) and a suitable base like sodium hydroxide (1.1 eq.) or potassium carbonate (1.5 eq.).
-
Add the anhydrous polar aprotic solvent (e.g., DMF) to dissolve the reactants.
-
Add the primary alkyl halide (1.1 eq.) to the reaction mixture.
-
Heat the mixture to a suitable temperature (e.g., 70-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent like diethyl ether.
-
Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., MgSO(_4)), filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by a suitable method, such as column chromatography or recrystallization.
Visualizations
Caption: Experimental workflow for the O-alkylation of this compound.
Caption: Logic diagram for solvent selection based on desired alkylation product.
References
Technical Support Center: Safe Handling and Quenching of Sodium Cresolate Reactions
Disclaimer: This document provides general guidance for trained professionals. It is not a substitute for a comprehensive, site-specific risk assessment. Always consult your institution's safety protocols and the Safety Data Sheet (SDS) for all chemicals before commencing any experimental work.
Frequently Asked Questions (FAQs)
1. What is sodium cresolate and what are its primary hazards?
This compound, also known as sodium cresylate, is the sodium salt of cresol.[1] It is a hazardous chemical with the following primary risks:
-
High Toxicity: this compound is toxic by all routes of exposure, including inhalation, ingestion, and skin absorption.[2] Acute exposure can lead to a range of effects from nausea to severe conditions such as contact burns, pulmonary edema, seizures, and coma.[2]
-
Corrosivity: It is corrosive and can cause severe burns to the skin and eyes upon direct contact.[3]
-
Reactivity: As a basic compound, it reacts exothermically with acids.[1][3] When finely divided and moist, it may undergo vigorous oxidation if heated in air.[4]
2. What Personal Protective Equipment (PPE) is mandatory for handling this compound?
A stringent PPE protocol is essential for safety. The minimum required PPE includes:
-
Eye and Face Protection: Wear chemical safety goggles and a full-face shield.[5]
-
Skin Protection: Use chemical-resistant gloves (e.g., nitrile or neoprene), a flame-retardant laboratory coat, and a chemical-resistant apron to prevent skin contact.[5] Always inspect gloves for integrity before use.[5]
-
Respiratory Protection: All handling of this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.[2]
-
Footwear: Fully enclosed, chemical-resistant footwear is required.
3. What are the proper storage conditions for this compound?
This compound should be stored in a cool, dark, and well-ventilated area.[2] It must be kept away from incompatible materials, particularly strong oxidizing agents and acids.[2][3] Containers should be kept tightly sealed to prevent exposure to moisture and air.
4. What are the immediate first-aid measures for this compound exposure?
-
Skin Contact: Immediately remove all contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes.[2]
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air at once. If breathing becomes difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth thoroughly with water. Seek immediate medical attention.[1]
5. How should a minor spill of a this compound solution be handled?
For small, contained spills:
-
Alert personnel in the immediate vicinity and restrict access to the area.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[2]
-
Carefully collect the absorbed material into a clearly labeled, sealed container for hazardous waste disposal.
-
Decontaminate the spill area with soap and water.
Troubleshooting Guide for Quenching Reactions
| Issue Encountered | Potential Cause | Recommended Corrective Action |
| Rapid temperature increase during quenching. | The quenching agent is being added too rapidly, leading to an uncontrolled exothermic reaction. | Immediately cease the addition of the quenching agent. Immerse the reaction vessel in an ice bath to cool it down.[5] Resume addition at a much slower rate once the temperature is under control. |
| Vigorous gas evolution and foaming. | An acid-base reaction is occurring, releasing gas (e.g., CO₂ if using a carbonate-based quencher). | Ensure the reaction is performed in an open or vented system within a fume hood. Reduce the rate of addition to control the rate of gas evolution. |
| Formation of a thick precipitate or solid mass. | A salt is precipitating from the solution upon neutralization. If quenching at low temperatures, a component may be freezing. | Maintain vigorous stirring to keep the solid suspended. If a frozen solid is suspected, allow the mixture to warm slightly to see if it redissolves before proceeding.[5] |
| Aqueous layer remains strongly basic after adding the calculated amount of quencher. | The initial amount of basic material was underestimated, or the quenching solution is not concentrated enough. | Continue the slow addition of the quenching agent while monitoring the pH. Use pH paper or a calibrated pH meter to ensure complete neutralization. |
Quantitative Data Summary
| Property | Value | Reference(s) |
| Chemical Formula | C₇H₇NaO | [6] |
| Molecular Weight | 130.12 g/mol | [4] |
| Physical Appearance | Typically a white crystalline solid or an amber-colored liquid. | [1] |
| Solubility | Soluble in water and ethanol. | [1] |
| Aqueous Solution pH | Alkaline, approximately 9-10. | [1] |
| Incompatible Materials | Strong oxidizing agents and acids. | [3] |
Experimental Protocols
Protocol 1: Standard Procedure for Safely Quenching a Reaction Involving this compound
Objective: To neutralize residual this compound and any other basic reagents in a reaction mixture safely and effectively, preparing it for subsequent aqueous workup. This protocol is designed for reactions conducted in organic solvents.
Materials:
-
Reaction mixture containing this compound in an appropriate reaction vessel.
-
Ice-water bath.
-
Magnetic stir plate and stir bar.
-
Dropping funnel or syringe pump for controlled addition.
-
1 M aqueous solution of hydrochloric acid (HCl) or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
pH indicator strips or a calibrated pH meter.
-
All necessary personal protective equipment (PPE).
Procedure:
-
Cool the Reaction: Upon completion of the reaction, immerse the reaction vessel in an ice-water bath and cool the contents to 0 °C. This is a critical step to manage the heat generated during neutralization.[5]
-
Prepare for Quenching: Ensure the reaction is under continuous and efficient stirring.
-
Controlled Addition of Quenching Agent: Slowly add the 1 M HCl or saturated NH₄Cl solution to the reaction mixture dropwise via the dropping funnel or syringe pump. The addition rate should be very slow initially.
-
Monitor the Reaction: Continuously monitor the internal temperature of the reaction. If the temperature rises by more than 5 °C, pause the addition until it cools back down. Be vigilant for any signs of uncontrolled gas evolution.
-
Check pH: Periodically, pause the stirring to allow the layers to separate and check the pH of the aqueous layer using a pH strip. Continue adding the quenching solution until the aqueous layer is neutralized (pH ≈ 7).
-
Equilibrate to Room Temperature: Once the quenching is complete, remove the ice bath and allow the mixture to slowly warm to room temperature with stirring.
-
Proceed with Workup: The quenched reaction mixture is now ready for standard workup procedures, such as extraction, washing, and drying.
Visualizations
References
- 1. chembk.com [chembk.com]
- 2. Sodium cresylate | C7H7NaO | CID 23681054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Sodium p-methylphenolate | C7H7NaO | CID 23673456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. How To Run A Reaction [chem.rochester.edu]
- 6. Page loading... [guidechem.com]
Technical Support Center: Purification of Products from Sodium Cresolate Syntheses
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with products synthesized using sodium cresolate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a reaction where this compound is used as a reactant?
When this compound is used in a synthesis, common impurities in the final product mixture can originate from the starting materials or side reactions. The most prevalent impurities include:
-
Isomeric Cresols: this compound is derived from cresol (B1669610), which exists as three isomers: ortho-cresol (o-cresol), meta-cresol (m-cresol), and para-cresol (p-cresol). Commercial grades of cresol often contain a mixture of these isomers, which can lead to isomeric impurities in the final product.[1][2]
-
Unreacted Cresol: Residual cresol that did not react to form the sodium salt or participate in the subsequent synthesis step.
-
Phenol (B47542) and Xylenols: Crude cresol sourced from coal tar or chemical synthesis often contains phenol and various xylenols (dimethylphenols) as impurities.[1]
-
Oxidation Byproducts: Cresols and their derivatives are susceptible to oxidation when exposed to air and light, leading to the formation of colored impurities.[1][3]
-
Salts: Inorganic salts, such as unreacted sodium hydroxide (B78521) or byproducts from acidification/neutralization steps (e.g., sodium chloride, sodium sulfate), are common.[4]
Q2: Which purification method is most effective for achieving high purity (>99.5%) for cresol-derived products?
For achieving very high purity levels, chemical purification methods are often more effective than simple physical separation techniques.
-
Complexation Crystallization: This method, particularly using oxalic acid with p-cresol (B1678582) derivatives, has been reported to achieve purities of 99.1-99.5%. It is a robust and scalable technique.[1]
-
Derivative Formation: The crude product can be converted into a crystalline derivative (e.g., a benzoate), which is then purified by recrystallization. The highly purified derivative is then hydrolyzed back to the target compound. This multi-step process is very effective at removing impurities.[1]
-
Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) can yield very high purity products, although it may be less scalable than crystallization methods.[5]
Q3: How can I separate the different isomers of a cresol-based product?
Separating cresol isomers and their derivatives is challenging due to their similar physical properties. Several specialized techniques can be employed:
-
Chromatography: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are effective for isomer separation.[6][7]
-
Azeotropic Distillation: This technique can be used for bulk separation. For example, m-cresol (B1676322) can be separated from p-cresol by azeotropic distillation with benzyl (B1604629) alcohol.[11]
Troubleshooting Guide
Problem 1: The final product is discolored (yellow, pink, or brown).
-
Cause: Cresol and its derivatives are prone to oxidation from exposure to air and light, forming colored impurities.[1][3]
-
Solution:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent and add activated carbon. Heat the mixture gently, then filter the carbon to remove the colored impurities. The purified product can then be recovered by crystallization or solvent evaporation.[12]
-
Recrystallization/Distillation: Re-purify the product. Recrystallization from a suitable solvent like petroleum ether or vacuum distillation can effectively remove colored byproducts.[1]
-
-
Prevention:
-
Store this compound and its derivatives under an inert atmosphere (e.g., nitrogen or argon).
-
Protect the compounds from light by using amber-colored glassware or storing them in the dark.[3]
-
Use antioxidants if compatible with the reaction chemistry.
-
Problem 2: Low yield after purification by recrystallization.
-
Cause 1: Product is partially soluble in the washing solvent.
-
Solution: Ensure the solvent used for washing the crystals is ice-cold and use it sparingly.[1]
-
-
Cause 2: Too much solvent was used for dissolution.
-
Solution: If crystals do not form upon cooling, it is likely the solution is not saturated. Evaporate some of the solvent to increase the concentration of the product and attempt to crystallize again.[13]
-
-
Cause 3: Premature crystallization during hot filtration.
-
Solution: Use a pre-heated funnel and receiving flask to prevent the solution from cooling and the product from crystallizing in the filtration apparatus.[13]
-
Problem 3: Poor separation of product from impurities using column chromatography.
-
Cause 1: Compound instability on silica (B1680970) gel.
-
Solution: Some phenolic compounds can decompose on acidic silica gel. Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before eluting. If decomposition occurs, consider using a deactivated silica gel or an alternative stationary phase like alumina.[14]
-
-
Cause 2: Inappropriate solvent system.
-
Solution: The chosen eluent may not provide sufficient resolution between the product and impurities. Systematically screen different solvent systems using Thin Layer Chromatography (TLC) to find one that gives a good separation (ΔRf > 0.2).[14]
-
-
Cause 3: Tailing of the compound on the column.
-
Solution: Tailing, where the compound slowly bleeds off the column over many fractions, can be caused by interactions with the stationary phase. Once the compound begins to elute, gradually increasing the polarity of the eluent can help push the remaining product off the column more quickly.[14]
-
Data on Purification Efficiency
The following table summarizes reported purity levels and yields for different purification techniques applied to cresol-related compounds.
| Purification Method | Compound | Purity Achieved | Yield | Source |
| Complexation Crystallization | p-Cresol | 99.1-99.5% | Not specified | [1] |
| Recrystallization (from NaOH solution) | Sodium p-cresolate | 91.72% | 91.69% | [4] |
| Azeotropic Distillation | m-Cresol | up to 98% | Not specified | [11] |
| HPLC-DAD Purification | m-Cresol Purple | >99% | Not specified | [5] |
Experimental Protocols
Protocol 1: Purification of p-Cresol Derivative via Oxalic Acid Complexation
This protocol is adapted from methods described for purifying p-cresol.[1]
-
Complexation:
-
Dissolve the crude product (e.g., 10g) in a suitable organic solvent like toluene (B28343).
-
Add a stoichiometric amount of oxalic acid.
-
Heat the mixture to 60-70°C with stirring and maintain for 1-3 hours.
-
Slowly cool the mixture to room temperature, then chill to approximately 5°C to induce crystallization of the product-oxalic acid complex. Let it stand for at least 1 hour.
-
-
Isolation of the Complex:
-
Filter the crystalline precipitate using vacuum filtration.
-
Wash the crystals sparingly with cold toluene to remove the mother liquor containing impurities.
-
-
Decomplexation:
-
Suspend the purified complex in hot water (e.g., 80-90°C).
-
The complex will decompose, liberating the purified product and dissolving the oxalic acid in the water.
-
If the product is a solid at room temperature, allow the mixture to cool and collect the purified product by filtration. If it is a liquid, separate it using a separatory funnel.
-
Wash the final product with water to remove any residual oxalic acid and dry it over an anhydrous salt (e.g., MgSO₄) or by vacuum.
-
Protocol 2: General Recrystallization Procedure
This is a general guide for purifying a solid product.[13][15][16]
-
Solvent Selection: Choose a solvent in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. The impurities should either be insoluble at high temperatures or very soluble at low temperatures.
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a stir bar) until the solid completely dissolves.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[15]
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven to remove all traces of solvent.
Visualized Workflows and Diagrams
Caption: Decision workflow for purification method selection.
Caption: Logical workflow for troubleshooting purification problems.
References
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. Sodium cresylate | C7H7NaO | CID 23681054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. CN107602352B - A kind of method for recovering sodium hydroxide in p-cresol sulfonation alkali fusion production process - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. ANALYTICAL METHODS - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. osha.gov [osha.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemijournal.com [chemijournal.com]
- 10. cdc.gov [cdc.gov]
- 11. US3031383A - Purification of m-cresol from mixtures of m-cresol and p-cresol - Google Patents [patents.google.com]
- 12. CN114478676A - Preparation method of high-purity sodium deoxycholate - Google Patents [patents.google.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Purification [chem.rochester.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. mt.com [mt.com]
Validation & Comparative
A Comparative Study of Sodium o-Cresolate and Sodium Phenoxide Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the reactivity of sodium o-cresolate and sodium phenoxide, two common nucleophiles in organic synthesis. The presence of a methyl group in the ortho position of sodium o-cresolate introduces electronic and steric differences that significantly influence its reactivity compared to the unsubstituted sodium phenoxide. This document explores these differences through a theoretical framework, experimental data from key reactions, detailed protocols, and mechanistic visualizations.
Theoretical Comparison: Electronic and Steric Effects
The primary distinction between sodium phenoxide and sodium o-cresolate lies in the methyl group on the aromatic ring of the latter. This substituent imparts both electronic and steric effects that modulate the reactivity of the phenoxide oxygen.
Electronic Effects: The methyl group is an electron-donating group (+I effect). This inductive effect increases the electron density on the phenoxide oxygen of o-cresolate, making it a stronger base and, in principle, a more potent nucleophile than sodium phenoxide.[1] However, this increased electron density can also decrease the acidity of the parent phenol (B47542), o-cresol (B1677501), compared to phenol.
Steric Effects: The ortho-position of the methyl group in sodium o-cresolate creates steric hindrance around the nucleophilic oxygen atom. This steric bulk can impede the approach of electrophiles, potentially slowing down reaction rates, especially in sterically demanding transition states.
These competing effects—enhanced nucleophilicity due to electronics and decreased reactivity due to sterics—result in nuanced differences in how these two reagents perform in various chemical transformations.
Quantitative Data Presentation
The following tables summarize key physical properties and reactivity data for sodium phenoxide and sodium o-cresolate. Direct comparative studies under identical conditions are limited in the literature; therefore, the data presented is compiled from various sources and should be interpreted with consideration of the specific experimental contexts.
Table 1: Physicochemical Properties
| Property | Sodium Phenoxide | Sodium o-Cresolate | Citation(s) |
| Molecular Formula | C₆H₅NaO | C₇H₇NaO | |
| Molar Mass | 116.09 g/mol | 130.12 g/mol | [2][3] |
| Appearance | White crystalline solid | Amber liquid or solid | [2][3] |
| pKa of Conjugate Acid (Phenol/o-Cresol) | ~10.0 | ~10.3 |
Table 2: Comparative Reactivity in Williamson Ether Synthesis
| Parameter | Sodium Phenoxide | Sodium o-Cresolate | Expected Outcome & Rationale |
| Reaction Rate with Primary Alkyl Halide | Generally faster | Generally slower | The steric hindrance from the ortho-methyl group in o-cresolate is expected to slow the Sₙ2 reaction rate compared to the unhindered phenoxide. |
| Yield with Primary Alkyl Halide | High | Generally high, but potentially lower than phenoxide | Steric hindrance may lead to slightly lower yields or require longer reaction times for completion. |
| Side Reactions (Elimination) | Minimal with primary halides | Minimal with primary halides | Both are strong bases, but substitution is highly favored with primary alkyl halides. |
Table 3: Comparative Reactivity in Kolbe-Schmitt Reaction
| Parameter | Sodium Phenoxide | Sodium o-Cresolate | Citation(s) |
| Typical Reaction Conditions | 125 °C, 100 atm CO₂ | 180-185 °C, 10 atm CO₂ | [1] |
| Major Product | Salicylic (B10762653) acid (ortho-carboxylation) | 3-Methylsalicylic acid (ortho-carboxylation) | [1] |
| Yield | High (can be nearly quantitative) | Moderate to high | [4] |
| Regioselectivity | Predominantly ortho-carboxylation | Predominantly ortho to the hydroxyl group | [5] |
Experimental Protocols
Detailed methodologies for the Williamson ether synthesis and the Kolbe-Schmitt reaction are provided below. These protocols are representative and may require optimization based on specific substrates and laboratory conditions.
Experimental Protocol 1: Williamson Ether Synthesis of Phenoxyethane from Sodium Phenoxide
Objective: To synthesize phenoxyethane (ethyl phenyl ether) from sodium phenoxide and ethyl iodide.
Materials:
-
Phenol (C₆H₅OH)
-
Sodium hydroxide (B78521) (NaOH)
-
Methanol (CH₃OH)
-
Ethyl iodide (C₂H₅I)
-
Diethyl ether ((C₂H₅)₂O)
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation of Sodium Phenoxide: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve phenol in methanol.
-
Slowly add a stoichiometric equivalent of sodium hydroxide pellets or a concentrated aqueous solution. The reaction is exothermic.
-
Stir the mixture until the sodium hydroxide has completely reacted to form a clear solution of sodium phenoxide.
-
Ether Synthesis: To the sodium phenoxide solution, add a slight excess (1.1 equivalents) of ethyl iodide.
-
Heat the reaction mixture to reflux and maintain for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Add deionized water to dissolve the sodium iodide byproduct and transfer the mixture to a separatory funnel.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic extracts and wash with deionized water, followed by a brine wash.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by distillation.
Experimental Protocol 2: Williamson Ether Synthesis of 2-Methoxytoluene from Sodium o-Cresolate
Objective: To synthesize 2-methoxytoluene (methyl o-cresyl ether) from sodium o-cresolate and methyl iodide.
Materials:
-
o-Cresol (CH₃C₆H₄OH)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Diethyl ether ((C₂H₅)₂O)
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation of Sodium o-Cresolate: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (nitrogen or argon), add a suspension of sodium hydride in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of o-cresol in anhydrous THF to the NaH suspension. Hydrogen gas will evolve. Stir the mixture at 0 °C for 30 minutes and then at room temperature for 1 hour to ensure complete formation of the sodium o-cresolate.
-
Ether Synthesis: Cool the reaction mixture back to 0 °C and add a slight excess (1.1 equivalents) of methyl iodide dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (2 x 50 mL).
-
Combine the organic layers and wash with water and then brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica (B1680970) gel.
Experimental Protocol 3: Kolbe-Schmitt Reaction of Sodium Phenoxide
Objective: To synthesize salicylic acid via the carboxylation of sodium phenoxide.
Materials:
-
Sodium phenoxide (NaOC₆H₅)
-
Carbon dioxide (CO₂) gas
-
Sulfuric acid (H₂SO₄), concentrated
-
Deionized water
Procedure:
-
Carboxylation: Place dry sodium phenoxide powder in a high-pressure autoclave.
-
Seal the autoclave and purge with nitrogen gas.
-
Pressurize the autoclave with carbon dioxide to approximately 100 atm.[1]
-
Heat the autoclave to 125 °C and maintain this temperature and pressure for 4-6 hours with constant stirring.[1]
-
Work-up: Cool the autoclave to room temperature and carefully vent the excess CO₂.
-
Dissolve the solid product in hot deionized water.
-
Isolation: Slowly add concentrated sulfuric acid to the aqueous solution until the pH is acidic, which will precipitate the salicylic acid.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the crude salicylic acid by vacuum filtration and wash with cold deionized water.
-
The product can be purified by recrystallization from hot water.
Experimental Protocol 4: Kolbe-Schmitt Reaction of Sodium o-Cresolate
Objective: To synthesize 3-methylsalicylic acid via the carboxylation of sodium o-cresolate.
Materials:
-
Sodium o-cresolate (CH₃C₆H₄ONa)
-
Carbon dioxide (CO₂) gas
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
Procedure:
-
Carboxylation: Place dry sodium o-cresolate in a high-pressure autoclave.
-
Seal and purge the autoclave with an inert gas.
-
Pressurize the vessel with carbon dioxide to the desired pressure (e.g., 10 atm).
-
Heat the autoclave to 180-185 °C and maintain for 6-7 hours with stirring.
-
Work-up: After cooling and venting the autoclave, dissolve the reaction mixture in deionized water.
-
Transfer the solution to a separatory funnel to remove any unreacted o-cresol.
-
Isolation: Acidify the aqueous layer with concentrated hydrochloric acid to precipitate the 3-methylsalicylic acid.
-
Cool the mixture to promote complete crystallization.
-
Collect the product by vacuum filtration and wash with cold water.
-
The crude 3-methylsalicylic acid can be purified by recrystallization.
Mandatory Visualization
The following diagrams illustrate the reaction mechanisms and experimental workflows.
Caption: Williamson Ether Synthesis Workflow.
Caption: Kolbe-Schmitt Reaction Mechanism.
Conclusion
-
Sodium Phenoxide is generally more reactive in Sₙ2 reactions where steric hindrance is a key factor, due to the absence of substituents near the reaction center.
-
Sodium o-Cresolate , with its electron-donating methyl group, is a stronger base and potentially a more reactive nucleophile from an electronic standpoint. However, the steric bulk of the ortho-methyl group can temper this reactivity, particularly with larger electrophiles.
For drug development professionals, understanding these nuances is crucial for optimizing reaction conditions, improving yields, and predicting potential side products. The provided protocols offer a starting point for the practical application of these reagents in the synthesis of valuable chemical intermediates.
References
Sodium Cresolate vs. Potassium Cresolate: A Comparative Guide to Catalytic Performance
In the realm of chemical synthesis, particularly in drug development and fine chemical manufacturing, the choice of catalyst is paramount to achieving desired yields, selectivity, and reaction efficiency. Alkali metal salts of cresols, namely sodium cresolate and potassium cresolate, are often employed as catalysts or reagents in various organic transformations. This guide provides an objective comparison of their catalytic performance, supported by available experimental data and physicochemical properties, to aid researchers in catalyst selection.
Executive Summary
While direct, side-by-side quantitative comparisons of this compound and potassium cresolate in the same reaction are not extensively documented in publicly available literature, a strong inference of their relative catalytic efficacy can be drawn from studies on analogous sodium and potassium phenoxides. The available data suggests that potassium cresolate is generally a more active catalyst than this compound in reactions where the basicity of the catalyst is a key driver, such as O-alkylation. This is attributed to the lower charge density and greater polarizability of the potassium ion compared to the sodium ion, leading to a more reactive "naked" cresolate anion. However, the choice of catalyst can also significantly influence product selectivity, as observed in the Kolbe-Schmitt reaction.
Physicochemical Properties
The fundamental properties of sodium and potassium cresolates influence their behavior in a reaction medium. The larger ionic radius of the potassium ion compared to the sodium ion is a key differentiating factor.
| Property | Sodium o-cresolate | Potassium o-cresolate | Sodium p-cresolate | Potassium p-cresolate (as potassium 2-hydroxy-5-methylbenzoate) |
| CAS Number | 4549-72-8 | 3235-09-4 | 1121-70-6 | Not directly available |
| Molecular Formula | C₇H₇NaO[1][2] | C₇H₇KO | C₇H₇NaO[3] | C₈H₇KO₃[4] |
| Molecular Weight | 130.12 g/mol [1][5] | 146.23 g/mol [6] | 130.12 g/mol [7] | 190.24 g/mol [4] |
| Appearance | Amber liquid[1][5] | Data not readily available | White crystalline solid[3] | Data not readily available |
| Melting Point | 30 °C | 30 °C | 35.5 °C[8] | Data not readily available |
| Boiling Point | 516.7 °C at 760 mmHg | 516.7 °C at 760 mmHg[6] | 202 °C at 760 mmHg[9] | Data not readily available |
| Solubility in Water | Soluble, forms a caustic solution[1][5] | Data not readily available, but expected to be soluble | Soluble[3] | Data not readily available, but expected to be soluble |
Catalytic Performance Comparison
The difference in the alkali metal cation (Na⁺ vs. K⁺) directly impacts the nucleophilicity and basicity of the cresolate anion, leading to variations in catalytic activity and selectivity.
O-Alkylation (Williamson Ether Synthesis)
In O-alkylation reactions, such as the Williamson ether synthesis, the cresolate anion acts as a nucleophile. A more "free" or less tightly bound anion will exhibit greater nucleophilicity and, therefore, higher reactivity.
-
General Principle: In polar aprotic solvents, which are commonly used for Williamson ether synthesis, potassium salts are generally more soluble and form looser ion pairs compared to sodium salts. This is due to the larger size and lower charge density of the K⁺ ion, which is less effectively solvated than the smaller Na⁺ ion. This results in a more reactive, "naked" alkoxide or phenoxide anion.
-
Inference for Cresolates: Extrapolating from the behavior of phenoxides, potassium cresolate is expected to be a more effective catalyst than this compound for O-alkylation reactions , leading to higher reaction rates and potentially higher yields under the same conditions. Both sodium and potassium hydrides are commonly used as strong bases to generate the alkoxide in situ for this reaction.[10]
C-Alkylation vs. O-Alkylation Selectivity
The choice of the alkali metal cation can also influence the selectivity between C-alkylation and O-alkylation of the cresolate anion. While O-alkylation is generally favored, C-alkylation can occur, especially with more reactive alkylating agents. The nature of the cation can influence the charge distribution in the cresolate anion and its aggregation state, which in turn can affect the site of attack.
Kolbe-Schmitt Reaction
The Kolbe-Schmitt reaction, a carboxylation of phenoxides, provides a clear example of how the alkali metal cation dictates the regioselectivity of the reaction.
-
Sodium Phenoxide: When sodium phenoxide is reacted with carbon dioxide, the major product is the ortho-isomer, salicylic (B10762653) acid.[11]
-
Potassium Phenoxide: In contrast, using potassium phenoxide favors the formation of the para-isomer, p-hydroxybenzoic acid.[11][12]
This difference is attributed to the coordination of the alkali metal ion with the phenoxide oxygen and the incoming carbon dioxide molecule. The smaller sodium ion is thought to form a tighter complex that favors the ortho position, while the larger potassium ion allows for carboxylation at the sterically less hindered para position.[13] This principle can be extended to cresolates, where the use of this compound would be expected to favor carboxylation at the ortho position to the hydroxyl group, while potassium cresolate would favor the para position.
Experimental Protocols
Below are generalized experimental protocols for the O-alkylation of cresol using either sodium or potassium cresolate, based on the Williamson ether synthesis. These protocols should be adapted and optimized for specific substrates and reaction scales.
In situ Generation of Cresolate and O-Alkylation
This protocol describes the formation of the cresolate in the reaction mixture followed by the addition of the alkylating agent.
Materials:
-
o-, m-, or p-Cresol
-
Sodium hydride (NaH, 60% dispersion in mineral oil) or Potassium hydride (KH, 30% dispersion in mineral oil)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Saturated aqueous sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen inlet
Procedure:
-
Preparation: Under a nitrogen atmosphere, add the cresol (1.0 eq) to a solution of anhydrous DMF or THF in a round-bottom flask.
-
Cresolate Formation: To the stirred solution, carefully add sodium hydride (1.1 eq) or potassium hydride (1.1 eq) portion-wise at 0 °C. The mixture is then allowed to warm to room temperature and stirred for 1 hour to ensure complete deprotonation.
-
Alkylation: The reaction mixture is cooled back to 0 °C, and the alkyl halide (1.2 eq) is added dropwise via a dropping funnel. The reaction is then stirred at room temperature or heated to a specific temperature (e.g., 60-80 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then extracted with diethyl ether. The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate or sodium sulfate, and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica (B1680970) gel or by distillation to afford the desired cresyl ether.
Conclusion
Based on the principles of ionic interactions and reactivity trends observed for analogous phenoxides, potassium cresolate is generally the better catalyst for reactions where a highly reactive cresolate anion is desired, such as in O-alkylation. The larger size and lower charge density of the potassium ion lead to a more "naked" and thus more nucleophilic cresolate.
However, the choice of catalyst is not solely based on reactivity. For reactions where regioselectivity is critical, such as the Kolbe-Schmitt reaction, the choice between sodium and potassium cresolate will dictate the primary isomer formed. Therefore, the selection of this compound versus potassium cresolate should be made based on the specific desired outcome of the reaction, considering both reaction rate and selectivity. For novel applications, it is recommended to screen both catalysts to determine the optimal conditions for the desired transformation.
References
- 1. Sodium o-cresolate (4549-72-8) for sale [vulcanchem.com]
- 2. sodium o-cresolate [chembk.com]
- 3. Sodium 4-methylphenoxide [chembk.com]
- 4. Potassium para cresolate | C8H7KO3 | CID 67847974 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sodium cresylate | C7H7NaO | CID 23681054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. potassium o-cresolate | CAS#:3235-09-4 | Chemsrc [chemsrc.com]
- 7. Sodium p-methylphenolate | C7H7NaO | CID 23673456 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sodium p-cresolate|lookchem [lookchem.com]
- 9. Cas 1121-70-6,sodium p-cresolate | lookchem [lookchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 12. byjus.com [byjus.com]
- 13. quora.com [quora.com]
A Comparative Analysis of Basicity: Sodium Cresolate vs. Sodium tert-Butoxide
For researchers, scientists, and drug development professionals, the selection of an appropriate base is a critical decision that can significantly influence reaction pathways and product yields. This guide provides an objective comparison of the basicity of two commonly used non-nucleophilic bases: sodium cresolate and sodium tert-butoxide, supported by quantitative data and a review of experimental methodologies.
Sodium tert-butoxide is a considerably stronger base than this compound. This difference in basicity is primarily attributed to the electronic and structural differences between their corresponding conjugate acids, tert-butanol (B103910) and cresol (B1669610). The strength of a base is inversely related to the acidity of its conjugate acid, which is quantified by the pKa value. A higher pKa of the conjugate acid indicates a weaker acid and therefore a stronger base.
Quantitative Comparison of Basicity
The basicity of this compound and sodium tert-butoxide can be quantitatively compared by examining the pKa values of their conjugate acids, cresol and tert-butanol, respectively.
| Compound Name | Conjugate Acid | pKa of Conjugate Acid | Relative Basicity |
| This compound | Cresol (isomers) | ~10.1 - 10.3[1] | Weaker Base |
| Sodium tert-Butoxide | tert-Butanol | ~16.5 - 19[2][3][4] | Stronger Base |
Note: The pKa of cresol varies slightly depending on the isomer (ortho-, meta-, or para-cresol). The reported pKa for tert-butanol also shows some variation across different sources.
The significantly higher pKa of tert-butanol compared to cresol indicates that tert-butanol is a much weaker acid. Consequently, its conjugate base, sodium tert-butoxide, is a substantially stronger base than this compound.
Factors Influencing Basicity
The observed difference in basicity can be explained by considering the following factors:
-
Resonance Stabilization: In the cresolate ion, the negative charge on the oxygen atom is delocalized into the adjacent benzene (B151609) ring through resonance. This delocalization stabilizes the anion, making it less reactive and therefore a weaker base.[5]
-
Inductive Effect: The tert-butyl group in tert-butoxide is an electron-donating group due to the inductive effect of the three methyl groups. This effect increases the electron density on the oxygen atom, destabilizing the alkoxide and making it a more potent base.[6]
-
Hybridization: The oxygen in this compound is attached to an sp2-hybridized carbon of the benzene ring, which is more electronegative than the sp3-hybridized carbon to which the oxygen is attached in sodium tert-butoxide. This greater electronegativity of the sp2 carbon in the cresolate helps to stabilize the negative charge, reducing its basicity.
-
Steric Hindrance and Solvation: The bulky tert-butyl group in sodium tert-butoxide creates significant steric hindrance around the oxygen atom. This steric bulk hinders the solvation of the ion, which can increase its effective basicity in solution as the "naked," less-solvated ion is more reactive.[3][7]
The interplay of these factors is visually summarized in the diagram below.
Caption: Factors influencing the basicity of this compound and sodium tert-butoxide.
Experimental Determination of Basicity (pKa)
The pKa values that underpin our understanding of the basicity of these compounds are determined experimentally. The most common methods include:
Potentiometric Titration
Principle: This method involves the gradual addition of a strong acid (titrant) to a solution of the base (analyte) while monitoring the pH of the solution with a pH meter.
Methodology:
-
A standard solution of the base (e.g., this compound or sodium tert-butoxide) of known concentration is prepared in a suitable solvent (often water or a mixed solvent system for solubility).
-
A calibrated pH electrode is immersed in the solution.
-
A standard solution of a strong acid (e.g., HCl) is added in small, precise increments from a burette.
-
After each addition of the acid, the solution is stirred to ensure homogeneity, and the pH is recorded.
-
A titration curve is generated by plotting the measured pH against the volume of titrant added.
-
The pKa is determined from the titration curve. It is numerically equal to the pH at the half-equivalence point, where half of the base has been neutralized.
Spectrophotometric Determination
Principle: This method is applicable when the acidic and basic forms of a compound have distinct UV-Vis absorption spectra. The pKa is determined by measuring the absorbance of the solution at various pH values.[8]
Methodology:
-
A series of buffer solutions with known pH values are prepared.
-
A constant concentration of the compound (e.g., cresol, the conjugate acid of this compound) is added to each buffer solution.
-
The UV-Vis absorption spectrum of each solution is recorded.
-
A wavelength is chosen where the absorbance difference between the acidic and basic forms is maximal.
-
The absorbance at this wavelength is plotted against the pH.
-
The resulting sigmoidal curve can be analyzed to determine the pKa. The pKa is the pH at which the concentrations of the acidic and basic forms are equal, which corresponds to the inflection point of the curve.
For chemical transformations requiring a very strong, non-nucleophilic base, sodium tert-butoxide is the superior choice over this compound. Its enhanced basicity, driven by the inductive effect of the tert-butyl group and reduced stabilization of the alkoxide, makes it capable of deprotonating a wider range of weakly acidic protons. Conversely, this compound, being a weaker base due to resonance stabilization of the phenoxide ion, is suitable for applications requiring a milder basic catalyst. The selection between these two reagents should be guided by the specific pKa of the substrate to be deprotonated and the desired reaction conditions.
References
- 1. Cresol - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. t-Butanol [commonorganicchemistry.com]
- 3. reddit.com [reddit.com]
- 4. tert-Butanol CAS#: 75-65-0 [m.chemicalbook.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Alcohol Basicity and Its Importance in Organic Chemistry | Algor Cards [cards.algoreducation.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]
A Comparative Guide to the Catalytic Efficiency of Sodium Phenoxides in Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
Sodium phenoxides are versatile and cost-effective catalysts and reagents in a multitude of organic reactions. Their catalytic activity can be significantly influenced by the nature and position of substituents on the aromatic ring, affecting factors such as nucleophilicity, basicity, and steric hindrance. This guide provides an objective comparison of the performance of different sodium phenoxides in key organic reactions, supported by experimental data and detailed methodologies to aid in catalyst selection and experimental design.
Anionic Ring-Opening Polymerization (AROP) of β-Butyrolactone
The anionic ring-opening polymerization (AROP) of β-butyrolactone is a crucial method for the synthesis of biodegradable poly(3-hydroxybutyrate) (PHB). The choice of initiator, in this case, various sodium phenoxides, plays a pivotal role in the polymerization mechanism and the characteristics of the resulting polymer.
A study comparing sodium phenoxides with different substituents (p-nitro, p-chloro, p-methoxy), along with unsubstituted sodium phenoxide and sodium 1-naphthoxide, in the AROP of β-butyrolactone has revealed a strong correlation between the initiator's basicity/nucleophilicity and the reaction pathway.[1][2]
Comparative Performance of Sodium Phenoxides in AROP of β-Butyrolactone
| Sodium Phenoxide Derivative | pKa of Conjugate Acid (Phenol) | Initiator Basicity/Nucleophilicity | Predominant Reaction Pathway(s) |
| Sodium p-nitrophenoxide | 7.15 | Weak Nucleophile/Weak Base | Attack at the C4 position of β-butyrolactone |
| Sodium p-chlorophenoxide | 9.42 | Moderate Nucleophile/Base | Mixed: Attack at C4 and proton abstraction at C3 |
| Sodium 1-naphthoxide | 9.89 | Moderate Nucleophile/Base | Mixed: Attack at C4 and proton abstraction at C3 |
| Sodium phenoxide | 9.95 | Stronger Nucleophile/Base | Mixed: Attack at C2/C4 and proton abstraction at C3 |
| Sodium p-methoxyphenoxide | 10.21 | Strongest Nucleophile/Base | Predominantly proton abstraction at C3 |
Key Findings:
-
Sodium p-nitrophenoxide , being the least basic, acts primarily as a weak nucleophile, attacking the C4 carbon of the β-butyrolactone monomer.[3]
-
As the basicity of the phenoxide increases (p-chloro, 1-naphthoxide, and phenoxide), the role of the initiator as a Brønsted base becomes more prominent, leading to a mixture of reaction pathways, including nucleophilic attack and proton abstraction.
-
Sodium p-methoxyphenoxide , the most basic initiator in the series, predominantly acts as a strong Brønsted base, leading to the abstraction of a proton from the C3 position of the monomer.[1]
Experimental Protocol: Anionic Ring-Opening Polymerization of β-Butyrolactone
This protocol is a representative procedure based on the methodologies described in the literature.[4][5]
Materials:
-
Substituted phenol (B47542) (e.g., p-nitrophenol, p-chlorophenol, phenol, p-methoxyphenol)
-
Sodium hydride (NaH) or other suitable base for deprotonation
-
Anhydrous tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO)
-
β-Butyrolactone (distilled before use)
-
Methanol
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions (Schlenk line, oven-dried flasks, etc.)
Procedure:
-
Preparation of the Sodium Phenoxide Initiator:
-
In a flame-dried, argon-purged flask, dissolve the desired substituted phenol (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium hydride (1.1 eq) portion-wise to the solution.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases, indicating the complete formation of the sodium phenoxide.
-
-
Polymerization:
-
In a separate flame-dried, argon-purged flask, add the desired amount of anhydrous THF.
-
Add the freshly prepared sodium phenoxide solution to the flask via cannula.
-
Cool the solution to the desired reaction temperature (e.g., 25 °C).
-
Slowly add distilled β-butyrolactone to the initiator solution with vigorous stirring.
-
Allow the reaction to proceed for the desired time (e.g., 24-72 hours), monitoring the conversion of the monomer by techniques such as FT-IR or NMR spectroscopy.
-
-
Termination and Isolation:
-
Terminate the polymerization by adding a small amount of acidic methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.
-
-
Characterization:
-
Characterize the resulting poly(3-hydroxybutyrate) using techniques such as ¹H NMR, ¹³C NMR, and Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index.
-
Catalytic Pathways in AROP of β-Butyrolactone
Caption: Reaction pathways in the AROP of β-butyrolactone initiated by sodium phenoxides.
Other Notable Organic Reactions Catalyzed by Sodium Phenoxides
While comprehensive comparative studies on the catalytic efficiency of various substituted sodium phenoxides are not as readily available for the following reactions, their role as catalysts is well-established.
Mukaiyama Aldol (B89426) Reaction
In the Mukaiyama aldol reaction, sodium phenoxide is often used as a co-catalyst in combination with a Lewis base, such as a phosphine (B1218219) oxide. This catalytic system efficiently promotes the reaction between silyl (B83357) enol ethers and carbonyl compounds. The sodium phenoxide is believed to activate the silyl enol ether, increasing its nucleophilicity.[2][6]
Representative Experimental Protocol: Mukaiyama Aldol Reaction
This is a general procedure and may require optimization for specific substrates.
Materials:
-
Aldehyde or ketone
-
Silyl enol ether
-
Sodium phenoxide
-
Bidentate phosphine oxide
-
Anhydrous solvent (e.g., dichloromethane, toluene)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried, argon-purged flask, add sodium phenoxide (0.1 eq) and the bidentate phosphine oxide (0.1 eq).
-
Add the anhydrous solvent and stir the mixture at room temperature for 30 minutes.
-
Cool the mixture to the desired reaction temperature (e.g., -78 °C).
-
Add the aldehyde or ketone (1.0 eq) to the mixture.
-
Slowly add the silyl enol ether (1.2 eq) to the reaction mixture.
-
Stir the reaction at the same temperature until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Kolbe-Schmitt Reaction
The Kolbe-Schmitt reaction is a carboxylation reaction where sodium phenoxide reacts with carbon dioxide to produce salicylic (B10762653) acid.[7][8] The sodium cation is crucial for the ortho-selectivity of this reaction.
Representative Experimental Protocol: Kolbe-Schmitt Reaction
Materials:
-
Phenol
-
Sodium hydroxide (B78521)
-
Carbon dioxide (gas or solid)
-
Sulfuric acid
-
High-pressure reactor (autoclave)
Procedure:
-
Prepare sodium phenoxide by reacting phenol with an equimolar amount of sodium hydroxide in water and evaporating the solution to dryness.
-
Place the dry sodium phenoxide powder in a high-pressure reactor.
-
Heat the reactor to 125 °C and introduce carbon dioxide under high pressure (100 atm).[7]
-
Maintain the reaction conditions for several hours.
-
Cool the reactor and release the pressure.
-
Dissolve the resulting sodium salicylate (B1505791) in water and acidify with sulfuric acid to precipitate salicylic acid.
-
Collect the salicylic acid by filtration, wash with cold water, and recrystallize from hot water.
Williamson Ether Synthesis
The Williamson ether synthesis is a classic method for preparing ethers, where an alkoxide, such as sodium phenoxide, reacts with a primary alkyl halide.[9][10]
Representative Experimental Protocol: Williamson Ether Synthesis
Materials:
-
Phenol
-
Sodium hydroxide or sodium hydride
-
Primary alkyl halide (e.g., ethyl bromide)
-
Anhydrous solvent (e.g., ethanol, DMF)
Procedure:
-
In a round-bottom flask, dissolve phenol (1.0 eq) in the anhydrous solvent.
-
Add sodium hydroxide (1.1 eq) or sodium hydride (1.1 eq) to the solution to form the sodium phenoxide in situ.
-
Stir the mixture at room temperature until the deprotonation is complete.
-
Add the primary alkyl halide (1.0 eq) to the reaction mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the ether product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude ether by distillation or column chromatography.
General Experimental Workflow
Caption: A general workflow for catalyzed organic reactions.
Conclusion
The catalytic efficiency of sodium phenoxides is highly dependent on the specific organic reaction and the electronic properties of the substituents on the phenoxide ring. As demonstrated in the anionic ring-opening polymerization of β-butyrolactone, a systematic variation of substituents allows for the fine-tuning of the catalyst's behavior, shifting from a nucleophilic to a basic character. While similar comprehensive comparative data for other common reactions like the Mukaiyama aldol, Kolbe-Schmitt, and Williamson ether synthesis are less documented in the readily available literature, the provided protocols offer a solid foundation for their application. Further research into the systematic comparison of substituted sodium phenoxides in these and other organic transformations would be highly valuable for the advancement of catalytic science.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Anionic Polymerization of β-Butyrolactone Initiated with Sodium Phenoxides. The Effect of the Initiator Basicity/Nucleophilicity on the ROP Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. From Anionic Ring-Opening Polymerization of β-Butyrolactone to Biodegradable Poly(hydroxyalkanoate)s: Our Contributions in This Field - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 8. future4200.com [future4200.com]
- 9. jk-sci.com [jk-sci.com]
- 10. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Validating Synthesized Sodium Cresolate: A Spectroscopic Comparison
For researchers and professionals in drug development and chemical synthesis, rigorous validation of synthesized materials is paramount. This guide provides a comparative framework for the spectroscopic validation of synthesized sodium cresolate against common alternatives, namely sodium phenoxide and potassium tert-butoxide. The following sections detail the experimental protocols for synthesis and spectroscopic analysis, present comparative data in tabular format, and illustrate the analytical workflow.
Experimental Protocols
Synthesis of this compound (o-, m-, and p-isomers)
Materials:
-
o-cresol, m-cresol, or p-cresol
-
Sodium hydroxide (B78521) (NaOH)
-
Anhydrous ethanol (B145695)
Procedure: A solution of the respective cresol (B1669610) isomer (1 equivalent) in anhydrous ethanol is prepared in a round-bottom flask. To this solution, a stoichiometric equivalent of sodium hydroxide, also dissolved in anhydrous ethanol, is added dropwise with continuous stirring. The reaction mixture is stirred at room temperature for 2 hours. The resulting precipitate of this compound is collected by vacuum filtration, washed with cold anhydrous ethanol to remove any unreacted starting materials, and dried in a vacuum oven at 60°C to a constant weight. This direct neutralization reaction is a common and effective method for the preparation of sodium cresolates.[1][2][3]
Spectroscopic Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectra are acquired using a spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector. A small amount of the dried this compound sample is finely ground with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, a thin film of the sample can be prepared on a salt plate (e.g., NaCl or KBr). The spectrum is recorded in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer. Samples are prepared by dissolving approximately 5-10 mg of the this compound in a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or deuterium (B1214612) oxide (D₂O). Tetramethylsilane (TMS) is used as an internal standard for chemical shift referencing (δ = 0.00 ppm). For ¹³C NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.
Mass Spectrometry (MS): Mass spectra are obtained using an electrospray ionization (ESI) mass spectrometer. The this compound sample is dissolved in a volatile solvent, such as methanol (B129727) or acetonitrile, at a concentration of approximately 1 mg/mL. The solution is then introduced into the ESI source. Data is collected in both positive and negative ion modes to observe the molecular ion and any characteristic fragments. It is crucial to use volatile solvents and avoid non-volatile salts to prevent interference with the ionization process.
Spectroscopic Data Comparison
The following tables summarize the expected spectroscopic data for this compound isomers and the common alternatives. Note that specific peak positions may vary slightly depending on the experimental conditions.
Table 1: FTIR Spectroscopy Data (Characteristic Peaks in cm⁻¹)
| Compound | O-H Stretch | C-H (Aromatic) | C=C (Aromatic) | C-O Stretch |
| Sodium o-cresolate | N/A (phenolic proton absent) | ~3050 | ~1600, ~1490 | ~1250 |
| Sodium m-cresolate | N/A (phenolic proton absent) | ~3050 | ~1600, ~1490 | ~1250 |
| Sodium p-cresolate | N/A (phenolic proton absent) | ~3050 | ~1600, ~1490 | ~1250 |
| Sodium phenoxide | N/A (phenolic proton absent) | ~3060 | ~1590, ~1480 | ~1260 |
| Potassium tert-butoxide | N/A | ~2970 (aliphatic) | N/A | ~1100 |
Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts, δ in ppm, DMSO-d₆)
| Compound | Aromatic Protons | Methyl/tert-Butyl Protons |
| Sodium o-cresolate | ~6.5 - 7.2 | ~2.1 |
| Sodium m-cresolate | ~6.4 - 7.1 | ~2.2 |
| Sodium p-cresolate | ~6.6 (d), ~6.9 (d) | ~2.0 |
| Sodium phenoxide | ~6.5 - 7.3[4] | N/A |
| Potassium tert-butoxide | N/A | ~1.3 |
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts, δ in ppm, DMSO-d₆)
| Compound | Aromatic Carbons | Methyl/tert-Butyl Carbons |
| Sodium o-cresolate | ~115-160 | ~16 |
| Sodium m-cresolate | ~110-160 | ~21 |
| Sodium p-cresolate | ~115-160 | ~20 |
| Sodium phenoxide | ~115-165 | N/A |
| Potassium tert-butoxide | N/A | ~30 (CH₃), ~70 (quaternary C) |
Table 4: Mass Spectrometry Data (Expected m/z)
| Compound | Molecular Formula | [M+H]⁺ | [M+Na]⁺ | [M-H]⁻ |
| Sodium o-cresolate | C₇H₇NaO | 131.04 | 153.02 | 107.05 (cresolate anion) |
| Sodium m-cresolate | C₇H₇NaO | 131.04 | 153.02 | 107.05 (cresolate anion) |
| Sodium p-cresolate | C₇H₇NaO | 131.04 | 153.02 | 107.05 (cresolate anion) |
| Sodium phenoxide | C₆H₅NaO | 117.03 | 139.01 | 93.03 (phenoxide anion) |
| Potassium tert-butoxide | C₄H₉KO | 113.05 | 135.03 | N/A |
Visualization of the Validation Workflow
The following diagram illustrates the logical workflow for the synthesis and spectroscopic validation of this compound.
Caption: Workflow for the synthesis and spectroscopic validation of this compound.
Conclusion
The validation of synthesized this compound relies on a multi-technique spectroscopic approach. By comparing the FTIR, NMR, and mass spectrometry data of the synthesized product with established data and that of common alternatives, researchers can confidently confirm the identity and purity of their material. The provided protocols and comparative data serve as a valuable resource for ensuring the quality and reliability of synthesized this compound for its intended applications.
References
A Researcher's Guide to Derivatization Reagents for Cresol Analysis: A Comparative Overview
For researchers, scientists, and professionals in drug development, the accurate analysis of cresols—isomeric methylphenols—is crucial in various matrices, from environmental samples to biological fluids. Due to their polarity and potential for poor chromatographic performance, derivatization is a key step to enhance their volatility, thermal stability, and detectability. This guide provides an objective comparison of common derivatization reagents for cresol (B1669610) analysis by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), supported by experimental data and detailed protocols.
Comparison of Derivatization Reagents for GC-MS Analysis
The primary derivatization strategies for analyzing cresols by GC-MS are silylation, acylation, and alkylation. Each method offers distinct advantages depending on the analytical requirements.[1]
Table 1: Performance Comparison of GC-MS Derivatization Reagents for Cresol Analysis
| Parameter | Silylation (MSTFA/BSTFA) | Acylation (Acetic Anhydride) | Alkylation (PFBBr) |
| Principle | Replaces active hydrogen with a trimethylsilyl (B98337) (TMS) group. | Converts hydroxyl group to an ester. | Replaces active hydrogen with a pentafluorobenzyl (PFB) group. |
| Primary Application | General purpose, good for isomer separation. | Routine analysis, suitable for GC-FID. | Ultra-trace analysis requiring high sensitivity. |
| Derivative Volatility | High | Moderate | High |
| Derivative Stability | TMS derivatives are sensitive to moisture.[1] TBDMS derivatives are more stable.[1] | Acetyl derivatives are generally more stable than silyl (B83357) derivatives, especially in the presence of moisture.[1] | PFB ethers are very stable.[1] |
| Reaction Conditions | 60°C for 30 minutes.[1] | 100°C for 20 minutes.[1] | 60°C for 1 hour.[2] |
| GC-MS Sensitivity | Good | Moderate | Excellent (with ECD or NCI-MS) |
| Key Advantages | Highly volatile byproducts (MSTFA), effective for a wide range of compounds.[1] | Reagent is readily available and cost-effective; derivatives are stable.[1] | Produces highly electronegative derivatives ideal for sensitive detection.[1][2] |
| Limitations | Derivatives are moisture-sensitive.[1] | May have lower volatility compared to silyl derivatives. | Reagent is a strong lachrymator and requires handling in a fume hood.[3] |
Note: Performance characteristics can vary based on the specific cresol isomer, sample matrix, and analytical instrumentation.
Comparison of Derivatization Reagents for HPLC Analysis
For HPLC analysis, derivatization is employed to introduce a chromophore or fluorophore, enhancing detection by UV-Vis or fluorescence detectors.
Table 2: Performance Comparison of HPLC Derivatization Reagents for Cresol Analysis
| Parameter | Dansyl Chloride | Fluorescamine |
| Principle | Reacts with phenolic hydroxyl group to form a fluorescent dansyl derivative. | Reacts with primary amines to form a fluorescent derivative. Primarily for aminocresols. |
| Primary Application | Analysis of phenols and amines in complex matrices. | Analysis of primary amines (aminocresols). |
| Detection Method | Fluorescence, UV-Vis, LC-MS/MS | Fluorescence |
| LOD (o-Cresol) | 0.06 µM (UPLC-MS/MS)[2] | Not applicable for cresols without an amine group. For 5-amino-o-cresol, LOD is 100 pg/injection. |
| LOQ (o-Cresol) | 0.21 µM (UPLC-MS/MS)[2] | Not applicable for cresols without an amine group. |
| Reaction Conditions | 60°C for 3 minutes at alkaline pH.[2] | Room temperature, aqueous conditions. |
| Key Advantages | Significant sensitivity enhancement for LC-MS/MS.[2] Stable derivatives. | Rapid reaction under mild conditions. |
| Limitations | Requires careful control of pH. | Specific for primary amines. Derivatives can be less stable. |
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. The following are representative protocols for the derivatization of cresols.
Silylation with MSTFA for GC-MS Analysis
This protocol is adapted for the successful separation of cresol isomers.[1]
Materials:
-
Cresol-containing sample
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
-
Aprotic solvent (e.g., pyridine, acetonitrile)
-
GC vials with inserts
-
Heating block or water bath
Procedure:
-
Prepare a solution of the cresol sample in a suitable aprotic solvent. Ensure the sample is free of water.[1]
-
To 100 µL of the cresol solution in a GC vial, add 100 µL of MSTFA.[1]
-
Tightly cap the vial and heat at 60°C for 30 minutes.[1]
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.[1]
Acylation with Acetic Anhydride (B1165640) for GC-FID Analysis
This protocol is suitable for creating stable acetylated derivatives of cresols.[1]
Materials:
-
Cresol-containing sample
-
Acetic anhydride
-
Pyridine
-
Reaction vials
Procedure:
-
Dissolve the cresol sample (e.g., 5 mg) in 5 mL of chloroform in a reaction vial.[1]
-
Add 1 mL of a 1:1 (v/v) mixture of acetic anhydride and pyridine.[1]
-
Tightly seal the vial and heat at 100°C for 20 minutes.[1]
-
Evaporate the excess reagent and solvent to dryness under a gentle stream of nitrogen.[1]
-
Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) for GC analysis.[1]
Alkylation with PFBBr for High-Sensitivity GC-MS Analysis
This protocol is designed for ultra-trace analysis using an electron capture detector (ECD) or negative chemical ionization (NCI) mass spectrometry.[2]
Materials:
-
Cresol-containing sample extract in a suitable solvent (e.g., acetone)
-
Pentafluorobenzyl bromide (PFBBr)
-
Catalyst (e.g., potassium carbonate)
-
Reaction vials
-
Heating block or water bath
Procedure:
-
To the sample extract in a reaction vial, add the PFBBr reagent and a catalyst.[2]
-
Seal the vial and heat at 60°C for 1 hour. Reaction conditions may require optimization.[2]
-
After cooling, the reaction mixture may need a cleanup step, such as washing with a basic solution, to remove excess reagent.[2]
-
The organic layer containing the PFB derivatives is then ready for analysis by GC-MS.[2]
Dansylation with Dansyl Chloride for LC-MS/MS Analysis
This protocol enhances the sensitivity of cresol detection in LC-MS/MS analysis.[2]
Materials:
-
Cresol-containing sample (e.g., hydrolyzed urine)
-
Sodium bicarbonate buffer (e.g., 20 mM, pH 10.5)
-
Dansyl chloride solution (1 mg/mL in acetone)
-
Borosilicate tubes
-
Heating block
Procedure:
-
Adjust the pH of the sample to be alkaline using the sodium bicarbonate buffer.[2]
-
In a borosilicate tube, mix 150 µL of the pH-adjusted sample with 150 µL of the dansyl chloride solution.[2]
-
Heat the mixture at 60°C for 3 minutes.[2]
-
After heating, vortex the mixture.[2]
-
The sample is now ready for injection into the UPLC-MS/MS system.[2]
Visualizing the Workflow and Decision-Making Process
To aid in understanding the derivatization process and selecting the appropriate reagent, the following diagrams illustrate the general workflow, chemical transformations, and a decision-making guide.
References
A Comparative Guide to the O-Alkylation of Phenols: Performance of Sodium Cresolate Against Other Bases
For researchers, scientists, and drug development professionals, the efficient and selective O-alkylation of phenols is a critical transformation in the synthesis of a wide array of pharmaceutical compounds and fine chemicals. The choice of base plays a pivotal role in the success of this reaction, influencing yield, selectivity, and reaction conditions. This guide provides an objective comparison of the performance of sodium cresolate, often formed in situ, against other commonly employed bases in the Williamson ether synthesis of phenols.
The O-alkylation of phenols typically proceeds via the Williamson ether synthesis, a robust and widely utilized method. The reaction involves the deprotonation of the phenolic hydroxyl group by a base to form a more nucleophilic phenoxide, which then undergoes a nucleophilic substitution reaction (SN2) with an alkyl halide. The selection of an appropriate base is crucial for the initial deprotonation step and can significantly impact the overall efficiency of the reaction.
Performance Comparison of Common Bases in Phenolic O-Alkylation
The efficacy of various bases in the O-alkylation of phenols is dependent on several factors, including the acidity of the phenol (B47542), the reactivity of the alkylating agent, and the reaction conditions. While "this compound" is the reactive intermediate formed from a cresol (B1669610) and a sodium base, its performance is intrinsically linked to the strength and properties of the base used for its formation. Here, we compare the performance of common bases used to generate the phenoxide nucleophile from phenols, such as cresols.
| Base | Formula | Relative Basicity | Typical Reaction Conditions | Advantages | Disadvantages |
| Sodium Hydroxide | NaOH | Strong | Aqueous or alcoholic solutions, often with heating[1][2] | Inexpensive, readily available, effective for deprotonating most phenols. | Can lead to side reactions like hydrolysis of the alkyl halide, presence of water can be detrimental in some cases. |
| Potassium Hydroxide | KOH | Strong | Similar to NaOH, aqueous or alcoholic solutions[2] | Similar to NaOH, sometimes offers slightly higher reactivity. | Similar to NaOH. |
| Potassium Carbonate | K₂CO₃ | Weak | Aprotic solvents (e.g., acetone (B3395972), DMF), often with heating. Phase-transfer catalysts can be beneficial. | Milder and more selective, often leading to cleaner reactions with fewer side products. Easier to handle than alkali hydroxides. | May require longer reaction times or higher temperatures compared to strong bases. Not effective for less acidic phenols. |
| Sodium Hydride | NaH | Very Strong | Anhydrous aprotic solvents (e.g., THF, DMF). | Highly effective for deprotonating even weakly acidic phenols. Drives the reaction to completion. | Highly reactive and flammable, requires strict anhydrous conditions. Can promote elimination side reactions with certain alkyl halides. |
This table provides a qualitative comparison based on established chemical principles and findings from various sources. Direct quantitative comparisons under identical conditions are limited in the available literature.
One study on the synthesis of propargyl ethers from hydroxy-chromene derivatives found that sodium hydride (NaH) in DMF gave higher yields (80-96%) compared to potassium carbonate (K₂CO₃) in acetone (70-89%). This suggests that for certain substrates, a stronger base can lead to a more efficient reaction.
Experimental Protocols
Detailed experimental procedures are essential for reproducibility and for adapting methods to new substrates. Below are representative protocols for the O-alkylation of a cresol using different types of bases.
Experimental Protocol 1: O-Alkylation of p-Cresol (B1678582) using Sodium Hydroxide
This protocol is adapted from a standard laboratory procedure for the synthesis of 4-methylphenoxyacetic acid.[1]
Materials:
-
p-Cresol (4-methylphenol)
-
30% aqueous Sodium Hydroxide (NaOH) solution
-
Chloroacetic acid
-
Diethyl ether
-
6M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
Procedure:
-
In a suitable reaction vessel, dissolve approximately 1.0 g of p-cresol in 5 mL of 30% aqueous NaOH solution.
-
Add 1.5 g of chloroacetic acid to the mixture. Gentle warming may be required to dissolve all reactants.
-
Heat the reaction mixture in a water bath at 90-100 °C for 30-40 minutes.
-
After cooling, dilute the mixture with approximately 10 mL of water.
-
Acidify the solution with 6M HCl until it is acidic to litmus (B1172312) paper.
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether.
-
Wash the ether layer with water and then with a saturated sodium bicarbonate solution.
-
The aqueous bicarbonate layer is then carefully acidified with 6M HCl to precipitate the product, which is collected by filtration.
Experimental Protocol 2: General Procedure for O-Alkylation using Potassium Carbonate
This is a general procedure that can be adapted for various phenols and alkyl halides.
Materials:
-
Phenol (e.g., cresol)
-
Alkyl halide (e.g., benzyl (B1604629) bromide)
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Acetone or Dimethylformamide (DMF)
Procedure:
-
To a solution of the phenol (1 equivalent) in acetone or DMF, add anhydrous potassium carbonate (2-3 equivalents).
-
Add the alkyl halide (1.1-1.5 equivalents) to the stirred suspension.
-
Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and filter off the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
The crude product can be purified by distillation, recrystallization, or column chromatography.
Experimental Protocol 3: General Procedure for O-Alkylation using Sodium Hydride
This procedure requires strict anhydrous conditions due to the high reactivity of sodium hydride.
Materials:
-
Phenol (e.g., cresol)
-
Alkyl halide (e.g., methyl iodide)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF or DMF.
-
Slowly add a solution of the phenol (1 equivalent) in the same anhydrous solvent to the NaH suspension at 0 °C.
-
Allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen evolution ceases, indicating the formation of the sodium phenoxide.
-
Cool the mixture to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product as necessary.
Reaction Mechanisms and Logical Workflow
The O-alkylation of phenols via the Williamson ether synthesis follows a well-established two-step mechanism. The logical workflow for carrying out this reaction is also straightforward.
Reaction Mechanism
Caption: General mechanism of Williamson ether synthesis.
Experimental Workflow
References
A Comparative Guide to Alkali Carbonates and Sodium Cresolate as Catalysts in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the catalytic performance of alkali carbonates versus the in-situ generation of sodium cresolate in key organic transformations. The focus is on providing actionable experimental data and detailed methodologies to aid in catalyst selection and reaction optimization. While this compound itself is the reactive nucleophile, its efficacy is directly tied to the base used for its in-situ formation. This guide, therefore, evaluates alkali carbonates as a primary method for generating this crucial intermediate.
The Williamson ether synthesis, a cornerstone reaction in medicinal and materials chemistry for the formation of carbon-oxygen bonds, serves as the primary model for this comparison. The data presented is synthesized from peer-reviewed studies to ensure reliability and relevance for research and development applications.
Comparative Performance Data: Williamson Ether Synthesis
The following table summarizes the performance of alkali carbonates and other bases in the O-alkylation of phenolic compounds, a reaction proceeding via a cresolate or phenolate (B1203915) intermediate. The data highlights reaction yields under various conditions, offering a clear comparison of catalyst/base effectiveness.
| Phenolic Substrate | Alkylating Agent | Catalyst/Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Eugenol | Dimethyl Carbonate | Sodium Carbonate (Na₂CO₃) | - (Neat) | 90-100 | 5 | 97.7 [1] |
| Eugenol | Dimethyl Carbonate | Potassium Carbonate (K₂CO₃) | - (Neat) | 90-100 | 5 | >90 |
| p-Cresol | Benzyl (B1604629) Bromide | Sodium Hydride (NaH) | DMF | 50-80 | - | >90[2] |
| Acetaminophen | Ethyl Iodide | Potassium Carbonate (K₂CO₃) | Methyl Ethyl Ketone | ~80 (Reflux) | - | 60-90[2] |
| Phenol | Ethyl Iodide/Bromide | Sodium Hydroxide (NaOH) / Potassium Carbonate (K₂CO₃) | Ethanol / Butanone | 50-100 | - | 85-95[2] |
| Quinazolin-4-one | Benzyl Chloride | Potassium Carbonate (K₂CO₃) | DMF | 100 | 3 | 82[3] |
| Quinazolin-4-one | Benzyl Chloride | Cesium Carbonate (Cs₂CO₃) | DMF | 70 | - | 82[3] |
| p-Cresol | α-Chloroacetic acid | Potassium Hydroxide (KOH) | Water | Reflux | 0.17 | 75[4] |
Key Observations:
-
High Efficacy of Alkali Carbonates: Sodium and potassium carbonates are highly effective bases for promoting the O-alkylation of phenols, consistently leading to high product yields.[1][2][3]
-
Sodium Carbonate Performance: In a direct comparison for the methylation of eugenol, sodium carbonate provided a slightly higher yield (97.7%) than potassium carbonate.[1]
-
Reaction Conditions: The choice of solvent and temperature plays a crucial role in the reaction outcome. Alkali carbonates are versatile and can be used in various solvents like DMF and ketones, as well as under solvent-free conditions.[2][3]
-
Comparison with Other Bases: While stronger bases like sodium hydride (NaH) also result in high yields, alkali carbonates offer a milder, safer, and often more cost-effective alternative.
Experimental Protocols
Below are detailed methodologies for key experiments involving alkali carbonates in the synthesis of aryl ethers.
1. General Protocol for Williamson Ether Synthesis using an Alkali Carbonate
This protocol describes a typical procedure for the O-alkylation of a phenolic compound using an alkali carbonate as the base.
-
Materials:
-
Phenolic compound (e.g., p-cresol) (1.0 equivalent)
-
Alkylating agent (e.g., benzyl bromide) (1.1-1.5 equivalents)
-
Anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) (1.5-2.0 equivalents)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetone
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the phenolic compound and the anhydrous alkali carbonate.
-
Add the anhydrous solvent (e.g., DMF) to the flask.
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkylating agent to the stirring suspension.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and maintain for the required time (typically monitored by TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the inorganic solids (the carbonate and resulting halide salt).
-
Wash the solids with a small amount of the reaction solvent or an extraction solvent like ethyl acetate.
-
Combine the filtrate and the washings and remove the solvent under reduced pressure.
-
The crude product can then be purified by a suitable method, such as column chromatography or recrystallization.[5]
-
2. Protocol for the Carboxylation of m-Cresol (B1676322)
This protocol details the synthesis of 2-hydroxy-4-methylbenzoic acid from m-cresol using sodium ethyl carbonate, which generates the reactive this compound in situ.
-
Materials:
-
m-Cresol
-
Sodium ethyl carbonate (SEC)
-
Carbon Dioxide (CO₂)
-
-
Procedure:
-
A high-pressure autoclave equipped with a stirrer and electric heating is charged with m-cresol and sodium ethyl carbonate in a molar ratio of 2:1.
-
The autoclave is sealed and purged twice with CO₂ to remove air.
-
The autoclave is then filled with CO₂ to a pressure of 10 atm.
-
The reaction mixture is heated to 180-185 °C over 4 hours while stirring.
-
The reaction is maintained at this temperature and pressure for 6-7 hours.
-
After the reaction period, heating and stirring are stopped, and the autoclave is cooled to room temperature.
-
The excess CO₂ is vented, and the reaction mixture is treated with water.
-
Unreacted cresol (B1669610) is recovered, and the aqueous phase is acidified with hydrochloric acid to precipitate the cresotic acid product.
-
The product is then collected by filtration and purified.[6]
-
Visualizing the Catalytic Pathway
The following diagrams illustrate the fundamental mechanisms and workflows discussed.
Caption: Reaction pathway for the Williamson ether synthesis catalyzed by an alkali carbonate.
References
Kinetic studies comparing the reaction rates of cresolate isomers.
For researchers, scientists, and drug development professionals, understanding the nuanced differences in the reactivity of cresolate isomers is critical for a range of applications, from optimizing chemical syntheses to predicting the metabolic fate of pharmaceuticals. This guide provides an objective comparison of the reaction rates of ortho-, meta-, and para-cresolate, supported by available experimental data.
While a definitive, side-by-side kinetic study of all three cresolate isomers under identical reaction conditions remains elusive in publicly available literature, a comparative analysis can be constructed from various independent studies. This guide synthesizes the available data on the reactivity of o-, m-, and p-cresolates in different chemical transformations, including thermal hydrocracking and oxidation reactions.
Comparative Kinetic Data
The reactivity of cresolate isomers is significantly influenced by the position of the methyl group on the aromatic ring, which affects the electron density and steric hindrance at the phenolic oxygen and the aromatic ring itself.
Thermal Hydrocracking
One of the few direct comparisons of the reactivity of all three isomers comes from studies on thermal hydrocracking. The global rate constants (k) for the thermal hydrocracking of cresols have been reported to follow the order:
k(ortho) > k(para) > k(meta) [1]
This trend suggests that the ortho-isomer is the most reactive under these conditions, likely due to a combination of electronic and steric effects that facilitate the cleavage of the C-O bond. Unfortunately, the specific rate constants from the original 1980 study by Zhyznevskyi et al. are not readily accessible in modern databases.
Oxidation with Chloramine-T
A comparative study on the oxidation of phenol (B47542) and o-cresol (B1677501) by Chloramine-T in an acetic acid medium revealed that o-cresol is more reactive than phenol. The study determined the reaction to be first order with respect to Chloramine-T and zero order with respect to the phenolic substrate.
| Substrate | Rate Constant (k) at 303 K (s⁻¹) | Activation Energy (Ea) (kJ/mol) |
| o-Cresol | 2.18 x 10⁻⁵ | 78.3 |
| Phenol | 1.95 x 10⁻⁵ | 82.1 |
The lower activation energy for o-cresol indicates a lower energy barrier for the reaction to occur, thus confirming its higher reactivity compared to phenol under these specific conditions.
Oxidation of m-Cresol (B1676322) and p-Cresol (B1678582) (Individual Studies)
Kinetic data for the oxidation of m-cresol and p-cresol are available from separate studies, each employing different reaction conditions. While a direct comparison is not ideal, the data provides valuable insights into their individual reactivities.
m-Cresol Oxidation in Pressurized Hot Water with Persulfate: A study on the oxidation of m-cresol in pressurized hot water using potassium persulfate as the oxidant provided detailed kinetic information. However, this study did not include the other cresol (B1669610) isomers for a direct comparison.
p-Cresol Oxidation with Ozone: Research on the ozonation of p-cresol has shown that the degradation follows a second-order kinetic model. The rate constant was found to be dependent on pH and the initial concentration of p-cresol.
Due to the significant differences in oxidants, reaction media, and temperatures in these individual studies, a direct numerical comparison of the rate constants for m- and p-cresol with that of o-cresol from the Chloramine-T study would be misleading.
Experimental Protocols
Oxidation of o-Cresol with Chloramine-T
The kinetic study of the oxidation of o-cresol by Chloramine-T was conducted in an acetic acid medium. The progress of the reaction was monitored by titrimetrically estimating the unreacted Chloramine-T at regular intervals. The reaction was carried out under pseudo-first-order conditions with respect to the substrate (o-cresol). The effect of temperature on the reaction rate was studied at different temperatures to determine the activation parameters.
Signaling Pathways and Logical Relationships
The reactivity differences among the cresolate isomers can be attributed to the interplay of inductive and steric effects of the methyl group.
Conclusion
The available kinetic data, while not from a single comprehensive study, consistently points to a significant influence of the methyl group's position on the reactivity of cresolate isomers. The general trend for thermal hydrocracking suggests that the ortho-isomer is the most reactive, followed by the para- and then the meta-isomer. In oxidation reactions, the ortho-isomer also exhibits high reactivity.
To provide a more definitive and directly comparable dataset, future research should focus on conducting kinetic studies of all three cresolate isomers under a standardized set of reaction conditions for various important chemical transformations. Such data would be invaluable for the accurate modeling and prediction of chemical processes involving these important aromatic compounds.
References
Navigating the Analytical Maze: A Comparative Guide to Cross-Reactivity Analysis of Sodium Cresolate in Complex Mixtures
For researchers, scientists, and drug development professionals, accurately quantifying sodium cresolate in complex reaction mixtures presents a significant analytical challenge. The presence of structurally similar isomers and other phenolic compounds can lead to cross-reactivity and inaccurate results. This guide provides an objective comparison of analytical methodologies, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
The accurate determination of this compound, which exists as a mixture of its constituent ortho-, meta-, and para-cresol isomers, is critical in various stages of drug development and manufacturing. The inherent structural similarities between these isomers, as well as their resemblance to other phenolic compounds, create a high potential for analytical interference. This guide delves into the performance of key analytical techniques, offering a comparative analysis to facilitate informed decision-making.
Isomer Separation: A Comparative Analysis of Analytical Techniques
The primary challenge in analyzing this compound lies in the effective separation and quantification of its cresol (B1669610) isomers. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the most common methods employed, each with distinct advantages and limitations. Capillary electrophoresis (CE) also presents a viable, albeit less common, alternative.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |
| Separation Principle | Volatility and interaction with a stationary phase. | Partitioning between a mobile and stationary phase. | Differential migration in an electric field. |
| Isomer Separation | Often requires derivatization to resolve m- and p-cresol (B1678582).[1][2] | Can achieve separation of all three isomers, potentially with specialized columns (e.g., phenyl columns) or derivatization.[3][4] | Capable of separating all three isomers, often with high resolution.[5] |
| Sensitivity | High, with detection limits in the nanogram range.[6] | Good, with detection limits in the parts-per-million (ppm) range.[7] | High sensitivity. |
| Sample Preparation | May involve extraction and mandatory derivatization.[2][7] | Can sometimes be performed with minimal sample preparation, though derivatization can improve separation.[3] | Generally requires minimal sample preparation. |
| Interferences | Co-eluting compounds with similar mass spectra can interfere. | Co-eluting compounds that absorb at the same wavelength can interfere. | Matrix components can affect electroosmotic flow and separation. |
| Analysis Time | Relatively fast, with run times typically under 30 minutes.[2] | Can have longer run times, sometimes exceeding 40 minutes.[3] | Very fast separation times, often less than 5 minutes.[5] |
Experimental Protocols: A Closer Look at the Methodologies
Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
This method is a robust technique for the quantification of cresol isomers, particularly when dealing with complex matrices. Derivatization is a critical step to improve the volatility and chromatographic separation of the isomers, especially m- and p-cresol which are often difficult to resolve.[2]
Sample Preparation & Derivatization:
-
Extraction: The sample is first subjected to a liquid-liquid extraction to isolate the phenolic compounds. This typically involves adjusting the pH of the aqueous sample to basic (pH > 11) with sodium hydroxide, followed by extraction with an organic solvent like methylene (B1212753) chloride to remove basic and neutral impurities. The aqueous phase is then acidified (pH < 2) and re-extracted with methylene chloride to isolate the acidic phenols.[7]
-
Derivatization: The extracted cresols are then derivatized. A common method is silylation, using a reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[2] This replaces the acidic proton of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group, increasing volatility and improving chromatographic peak shape. Another approach is acetylation using acetyl chloride.[3]
GC-MS Analysis:
-
Column: A non-polar capillary column, such as a DB-5MS or HP-5MS, is typically used.[2]
-
Oven Temperature Program: A temperature gradient is employed to ensure the separation of the derivatized isomers.
-
Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode. Quantification is achieved by monitoring specific ions for each derivatized cresol isomer.
High-Performance Liquid Chromatography (HPLC)
HPLC offers an alternative to GC-MS and can sometimes be performed without derivatization. The choice of column and mobile phase is crucial for achieving adequate separation of the cresol isomers.
Sample Preparation:
-
Sample preparation for HPLC can be simpler than for GC-MS. It may involve a simple dilution of the sample in the mobile phase, followed by filtration. For more complex matrices, a solid-phase extraction (SPE) may be necessary to remove interfering substances.
HPLC Analysis:
-
Column: Reversed-phase columns are commonly used. While standard C18 columns may not provide complete resolution of m- and p-cresol, phenyl columns have shown improved selectivity for these isomers due to π-π interactions.[4]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used in an isocratic or gradient elution mode.
-
Detection: UV detection is common, with the wavelength set to the absorbance maximum of the cresols (around 270-280 nm).[3]
Understanding Cross-Reactivity in Immunoassays
While specific immunoassay data for this compound is not widely available in the literature, the principles of immunoassay cross-reactivity are well-established and highly relevant. Cross-reactivity occurs when an antibody, designed to bind to a specific analyte, also binds to other structurally similar molecules.[8] This can lead to false-positive results or an overestimation of the target analyte's concentration.
The degree of cross-reactivity in an immunoassay is not solely an intrinsic property of the antibody but is also highly dependent on the assay format and the concentrations of the reagents used.[9] For instance, competitive immunoassays with lower concentrations of antibodies and labeled antigens tend to be more specific and exhibit lower cross-reactivity.[9]
Given the structural similarity of o-, m-, and p-cresol to each other and to other phenolic compounds, it is highly probable that an immunoassay developed for one cresol isomer would show significant cross-reactivity with the others, as well as with other phenols potentially present in the reaction mixture.
Conclusion and Recommendations
The choice of analytical method for this compound in complex mixtures hinges on the specific requirements of the analysis, including the need for isomer-specific quantification, the complexity of the matrix, and the required sensitivity.
-
For high-resolution, isomer-specific quantification, especially in complex matrices, GC-MS with derivatization is the recommended method. Its high sensitivity and the ability to resolve all three isomers make it a powerful tool.
-
HPLC, particularly with a phenyl column, offers a viable alternative, potentially with simpler sample preparation. However, achieving baseline separation of m- and p-cresol may require careful method development.
-
Immunoassays, while offering high throughput, are likely to be susceptible to significant cross-reactivity from other cresol isomers and phenolic compounds. If an immunoassay is to be developed or used, a thorough cross-reactivity study with all potential interfering substances is mandatory.
Researchers and drug development professionals should carefully consider these factors to select the most appropriate analytical strategy, ensuring the generation of accurate and reliable data for their specific application.
References
- 1. ufmg.br [ufmg.br]
- 2. Differentiation of isomeric cresols by silylation in combination with gas chromatography/mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. shimadzu.com [shimadzu.com]
- 5. Separation of cresols using coelectroosmotic capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. osha.gov [osha.gov]
- 7. ANALYTICAL METHODS - Toxicological Profile for Cresols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 9. Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation [mdpi.com]
Safety Operating Guide
Proper Disposal of Sodium Cresolate: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is paramount to ensuring laboratory safety and environmental compliance. Sodium cresolate, a hazardous material, requires strict adherence to disposal protocols. This guide provides essential, immediate safety and logistical information for the proper management of this compound waste.
This compound and its solutions are classified as hazardous waste due to their toxicity and corrosivity. Improper disposal can lead to environmental contamination and pose significant health risks. Therefore, understanding and implementing the correct disposal procedures is a critical responsibility for all laboratory personnel.
Immediate Safety Precautions
Before handling this compound, it is crucial to be familiar with its hazards and to take appropriate safety measures. This compound is toxic by all routes of exposure (inhalation, ingestion, and skin absorption) and can cause severe burns.
Personal Protective Equipment (PPE):
-
Gloves: Chemical-resistant gloves, such as butyl rubber or neoprene, are required.
-
Eye Protection: Chemical safety goggles and a face shield should be worn.
-
Protective Clothing: A lab coat, apron, and closed-toe shoes are mandatory. In cases of potential significant exposure, full chemical protective clothing may be necessary.
Emergency Procedures:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.
-
Inhalation: Move the individual to fresh air.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.
In all cases of exposure, seek immediate medical attention. An eyewash station and safety shower must be readily accessible in any area where this compound is handled.
Hazardous Waste Classification
This compound waste is regulated under the Resource Conservation and Recovery Act (RCRA) and is assigned several EPA hazardous waste codes. It is essential to correctly identify and label all waste containers with the appropriate codes.
| EPA Waste Code | Description |
| F004 | The following spent non-halogenated solvents: cresols, cresylic acid, and nitrobenzene; and the still bottoms from the recovery of these solvents. This applies if this compound is part of a spent solvent mixture.[1] |
| U052 | Discarded commercial chemical products, off-specification species, container residues, or spill residues thereof that are toxic. This code applies to unused or off-specification cresol (B1669610) products, which are the parent compounds of this compound.[2][3][4] |
| D024, D025, D026 | Wastes that are considered hazardous because they exhibit the characteristic of toxicity. These codes correspond to m-cresol, p-cresol, and cresol (unspecified isomers), respectively.[1] |
Disposal Procedures
The disposal of this compound waste must be conducted in accordance with federal, state, and local regulations. The following steps provide a general operational plan for its proper disposal.
Waste Segregation and Collection
-
Designated Waste Containers: Use dedicated, clearly labeled hazardous waste containers for all this compound waste. Containers should be made of a compatible material (e.g., high-density polyethylene) and kept securely closed when not in use.
-
Labeling: The hazardous waste label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
All applicable EPA waste codes (F004, U052, D024, D025, D026)
-
The accumulation start date
-
The hazard characteristics (e.g., Toxic, Corrosive)
-
-
Segregation: Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
Spill Management
In the event of a this compound spill, immediate and appropriate action is required to mitigate risks.
-
Evacuate and Ventilate: Evacuate all non-essential personnel from the spill area and ensure adequate ventilation, preferably within a chemical fume hood.
-
Containment: For small spills, use an inert absorbent material such as sand, vermiculite, or commercial sorbents to contain the spill.
-
Neutralization: For small liquid spills, neutralization can be considered. Slowly add a weak acid, such as a dilute solution of acetic acid or sodium bisulfate, to the spilled material. Monitor the pH carefully until it is within a neutral range (typically 6-9). Caution: This process may generate heat and fumes and should only be performed by trained personnel with appropriate PPE in a well-ventilated area.
-
Collection: Carefully collect the absorbed and neutralized material using non-sparking tools and place it in a labeled hazardous waste container.
-
Decontamination: Thoroughly clean the spill area with soap and water. All cleaning materials must also be disposed of as hazardous waste.
-
Reporting: Report all spills to your laboratory supervisor and EHS department immediately.
Final Disposal Methods
The ultimate disposal of this compound waste must be handled by a licensed hazardous waste disposal facility. The primary approved methods are:
-
Incineration: High-temperature incineration in a permitted hazardous waste incinerator is the preferred method for destroying organic hazardous wastes like this compound.
-
Landfill: After appropriate treatment to meet Land Disposal Restrictions (LDR), solidified and stabilized this compound waste may be disposed of in a secure hazardous waste landfill.
The following table summarizes key quantitative parameters for the disposal of cresol-containing wastes:
| Parameter | Value | Notes |
| Incineration Temperature | 820 to 1,600 °C (Rotary Kiln) | Residence time is typically in the order of seconds. |
| 450 to 980 °C (Fluidized Bed) | Residence time is typically in the order of seconds. | |
| pH for Neutralization | 6.0 - 9.0 | The target pH range for neutralized waste before collection for disposal. For drain disposal of very dilute, neutralized solutions, local regulations must be strictly followed. |
| Corrosivity Characteristic | pH ≤ 2 or pH ≥ 12.5 | Wastes exhibiting these pH values are considered corrosive hazardous waste (D002).[4] |
Experimental Protocol: Neutralization of Small Spills
This protocol outlines a general procedure for the neutralization of a small, contained spill of a this compound solution in a laboratory setting. This procedure should only be carried out by trained personnel wearing full PPE in a certified chemical fume hood.
Materials:
-
Sodium bisulfate solution (5%) or acetic acid solution (5%)
-
pH indicator strips or a calibrated pH meter
-
Inert absorbent material (e.g., vermiculite, sand)
-
Non-sparking scoop or scraper
-
Designated hazardous waste container with a lid
-
Decontamination solution (soap and water)
-
Paper towels or absorbent pads
Procedure:
-
Contain the Spill: If the spill is spreading, create a dike around it with an inert absorbent material.
-
Slow Addition of Neutralizing Agent: Slowly and carefully add the 5% sodium bisulfate or 5% acetic acid solution to the spilled this compound. Add the neutralizer dropwise or in a very slow stream to control the reaction rate and prevent excessive heat generation or splashing.
-
Mixing: Gently mix the neutralizing agent with the spilled material using a glass stirring rod or other compatible tool.
-
Monitor pH: Periodically check the pH of the mixture using a pH strip or a pH meter. Continue adding the neutralizing agent until the pH is between 6.0 and 9.0.
-
Absorb the Neutralized Mixture: Once the pH is in the neutral range, cover the mixture with an inert absorbent material.
-
Collect the Waste: Carefully scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate the Area: Clean the spill area thoroughly with a soap and water solution. Use paper towels or absorbent pads to wipe the area clean.
-
Dispose of all Materials: All materials used in the cleanup, including gloves, absorbent pads, and contaminated PPE, must be placed in the hazardous waste container.
-
Seal and Label: Securely close the lid of the hazardous waste container and ensure it is properly labeled.
-
Report: Document the spill and cleanup procedure as required by your institution's policies.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Safeguarding Laboratory Personnel: A Comprehensive Guide to Handling Sodium Cresolate
Essential safety protocols and personal protective equipment (PPE) guidelines are critical for researchers, scientists, and drug development professionals handling Sodium Cresolate. Due to its toxicological properties, understanding and implementing rigorous safety measures is paramount to prevent exposure and ensure a safe laboratory environment. This guide provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to build a foundation of trust and safety in chemical handling.
This compound is toxic by all routes of exposure, including inhalation, ingestion, and skin absorption.[1] Contact can cause severe burns to the skin and eyes, while its vapors can irritate the eyes, nose, and throat.[1][2] Systemic effects of significant exposure can be severe, potentially leading to poisoning.[3] Therefore, adherence to proper PPE protocols is not merely a recommendation but a necessity.
Personal Protective Equipment (PPE) Protocol
A risk assessment should always precede the handling of this compound to ensure the appropriate level of PPE is selected.
Eye and Face Protection
-
Minimum Requirement: Wear tightly fitting safety goggles with side-shields that conform to EN 166 (EU) or NIOSH (US) standards.[4]
-
Enhanced Protection: In situations with a risk of splashing or when handling larger quantities, a face shield should be worn in addition to safety goggles.[5]
Skin Protection
-
Gloves: Chemical-resistant gloves are mandatory. Nitrile rubber gloves with a minimum thickness of >0.11 mm have shown good resistance with breakthrough times exceeding 480 minutes for similar compounds. Always inspect gloves for any signs of degradation or perforation before use. It is advisable to consult the glove manufacturer's chemical resistance guide for specific data.[6][7][8][9][10]
-
Protective Clothing: Wear a flame-resistant lab coat or chemical-resistant coveralls.[4][5] For tasks with a higher risk of exposure, impervious clothing or a full chemical-resistant suit is recommended.[1][4]
-
Footwear: Closed-toe shoes are required at a minimum. For procedures involving larger volumes or a higher risk of spills, chemical-resistant boots should be worn.
Respiratory Protection
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[1]
-
Respirators: If engineering controls are insufficient, or if exposure limits are likely to be exceeded, respiratory protection is necessary.
-
For dust or aerosol formation, a particulate filter respirator (e.g., P1) may be appropriate.
-
In situations with potential for vapor exposure above permissible limits or where irritation is experienced, a full-face respirator with appropriate cartridges should be used.[4]
-
For emergencies or situations with high or unknown concentrations, a self-contained breathing apparatus (SCBA) is required.[1][2]
-
Exposure Limits and Glove Specifications
The following table summarizes key quantitative data regarding exposure limits. Note that specific glove breakthrough time for this compound is not widely available; therefore, data for a similar compound and general recommendations are provided.
| Parameter | Value | Source / Recommendation |
| OSHA PEL (Cresols) | 5 ppm (22 mg/m³) (8-hr TWA) | Occupational Safety & Health Administration (OSHA)[3][5][11][12] |
| NIOSH REL (Cresols) | 2.3 ppm (10 mg/m³) (10-hr TWA) | National Institute for Occupational Safety and Health (NIOSH)[11][13] |
| NIOSH IDLH (Cresols) | 250 ppm | National Institute for Occupational Safety and Health (NIOSH)[11] |
| Recommended Glove Material | Nitrile Rubber | General recommendation for similar chemicals. |
| Glove Breakthrough Time | > 480 minutes (Permeation Level 6) | For Nitrile Rubber (>0.11mm) with Cresol red sodium salt. |
Note: TWA = Time-Weighted Average; PEL = Permissible Exposure Limit; REL = Recommended Exposure Limit; IDLH = Immediately Dangerous to Life or Health. Always consult the specific glove manufacturer's data for resistance to cresols and phenolic compounds.[6][7][8]
Operational Plan: Step-by-Step Handling Procedure
-
Preparation:
-
Donning PPE (in order):
-
Inner gloves (optional, for doffing).
-
Protective clothing (lab coat, coveralls).
-
Outer chemical-resistant gloves.
-
Safety goggles and/or face shield.
-
Respirator (if required by risk assessment).
-
-
Handling:
-
Doffing PPE (in order to prevent cross-contamination):
-
Remove outer gloves.
-
Remove protective clothing.
-
Remove respirator.
-
Remove face shield/goggles.
-
Remove inner gloves.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal is crucial to prevent environmental contamination and accidental exposure.
-
Contaminated PPE: All disposable PPE (gloves, coveralls, etc.) contaminated with this compound must be treated as hazardous waste. Place it in a designated, sealed, and clearly labeled waste container for disposal by a licensed contractor.[15] Non-disposable items should be decontaminated thoroughly before reuse.[13]
-
This compound Waste: Unused or waste this compound must be disposed of as hazardous waste.[4] Do not discharge to drains or sewers. Follow all local, state, and federal regulations for hazardous waste disposal.
-
Spill Cleanup:
-
Small Spills: Absorb with a non-combustible material like sand or earth and place in a sealed container for hazardous waste disposal.[1]
-
Large Spills: Evacuate the area. Dike the spill to prevent spreading. Neutralize with a suitable agent like crushed limestone or soda ash before collection.[1][2] This should only be done by trained personnel with appropriate PPE.
-
Safety Workflow Visualization
The following diagram illustrates the logical workflow for safely handling this compound.
References
- 1. Sodium cresylate | C7H7NaO | CID 23681054 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. accas.info [accas.info]
- 4. echemi.com [echemi.com]
- 5. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]
- 6. bmcprotect.com [bmcprotect.com]
- 7. CHEMICAL RESISTANCE TABLE FOR GLOVES - Becky Aktsiaselts [becky.ee]
- 8. cdn.mscdirect.com [cdn.mscdirect.com]
- 9. Ultimate Guide to Chemical Resistant Disposable Gloves - Shield Scientific [shieldscientific.com]
- 10. safecare-gloves.com [safecare-gloves.com]
- 11. nj.gov [nj.gov]
- 12. Cresols | ToxFAQs™ | ATSDR [wwwn.cdc.gov]
- 13. sasoltechdata.com [sasoltechdata.com]
- 14. echemi.com [echemi.com]
- 15. cdn-s1.lyreco.com [cdn-s1.lyreco.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
